Product packaging for Laurotetanine(Cat. No.:CAS No. 128-76-7)

Laurotetanine

Numéro de catalogue: B1674567
Numéro CAS: 128-76-7
Poids moléculaire: 327.4 g/mol
Clé InChI: GVVXPMORGFYVOO-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Laurotetanine is an isoquinoline alkaloid.
4H-Dibenzo(de,g)quinolin-9-ol, 5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (S)- has been reported in Laurelia sempervirens, Neolitsea aciculata, and other organisms with data available.
isolated from Tetranthera & Lindera benzoin L. from family Lauraceae;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B1674567 Laurotetanine CAS No. 128-76-7

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

128-76-7

Formule moléculaire

C19H21NO4

Poids moléculaire

327.4 g/mol

Nom IUPAC

(6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol

InChI

InChI=1S/C19H21NO4/c1-22-15-9-12-11(7-14(15)21)6-13-17-10(4-5-20-13)8-16(23-2)19(24-3)18(12)17/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1

Clé InChI

GVVXPMORGFYVOO-ZDUSSCGKSA-N

SMILES isomérique

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC

SMILES canonique

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC

Apparence

Solid powder

melting_point

125°C

Autres numéros CAS

128-76-7

Description physique

Solid

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Laurotetanine;  NSC 106610;  NSC-106610;  NSC106610;  Laurotetanin;  Litsoeine; 

Origine du produit

United States

Foundational & Exploratory

Laurotetanine: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurotetanine is an isoquinoline alkaloid found in various plant species, notably from the Lauraceae family, including Litsea cubeba.[1] It has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available data on its molecular interactions, effects on signaling pathways, and physiological responses. The information is presented to support further research and drug development efforts.

Pharmacological Profile

This compound exhibits a range of biological effects, including anti-inflammatory, anti-asthmatic, vasorelaxant, cytotoxic, acetylcholinesterase inhibitory, antiplasmodial, and antioxidant activities.[1][2][3][4][5][6] Its mechanism of action is multifaceted, involving interactions with multiple cellular targets and signaling pathways.

Receptor and Channel Interactions

While comprehensive receptor binding affinity data is not extensively available in the public domain, studies have elucidated some of this compound's key interactions:

  • Calcium Channels: this compound induces vasorelaxation by inhibiting Ca²⁺ influx through both voltage-operated and receptor-operated calcium channels in the rat thoracic aorta.[2] This effect is dose-dependent and not easily washed out.[2]

  • Serotonin Receptors: N-methylthis compound, a derivative of this compound, has shown good affinity for the 5-HT1A receptor.[7] Further studies on C-9 alkoxy analogues of N-methylthis compound indicate that modifications to the this compound structure can modulate affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors.[7]

  • Adrenergic Receptors: this compound has been identified as a constituent of plants exhibiting α1-adrenergic receptor antagonistic activities.[8]

Enzyme Inhibition
  • Acetylcholinesterase (AChE): this compound has been identified as a potent acetylcholinesterase inhibitor, with an IC50 value in the low micromolar range, comparable to the well-known AChE inhibitor, huperzine A.[5]

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular responses.

NF-κB Signaling Pathway

A significant aspect of this compound's anti-inflammatory and anti-asthmatic effect is its modulation of the NF-κB signaling pathway.[1][3][9] In a rat model of allergic asthma, this compound treatment led to an upregulation of NF-κB and IκB expression in lung tissues.[3][9] This suggests that this compound may exert its anti-inflammatory effects by interfering with the canonical NF-κB activation cascade.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., Allergen) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus IKK IKK Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IKK Phosphorylation This compound This compound This compound->IkB Upregulates (in asthma model) This compound->NFkB Upregulates (in asthma model) Gene_Expression Inflammatory Gene Expression (e.g., MUC5AC) This compound->Gene_Expression Downregulates MUC5AC NFkB_n->Gene_Expression Induces Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response Leads to

NF-κB Signaling Pathway Modulation by this compound
Calcium Signaling

This compound's vasorelaxant effect is primarily attributed to its interference with calcium signaling in vascular smooth muscle cells.[2] It inhibits calcium influx through both voltage-gated and receptor-operated calcium channels, leading to a reduction in intracellular calcium concentration and subsequent muscle relaxation.[2]

Calcium_Signaling_Pathway High_K High K+ VOCC Voltage-Operated Ca²⁺ Channel High_K->VOCC Activates Phenylephrine Phenylephrine ROCC Receptor-Operated Ca²⁺ Channel Phenylephrine->ROCC Activates Ca_influx Ca²⁺ Influx VOCC->Ca_influx ROCC->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction This compound This compound This compound->VOCC Inhibits This compound->ROCC Inhibits Relaxation Vasorelaxation This compound->Relaxation

Mechanism of this compound-Induced Vasorelaxation

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound. It is important to note that comprehensive dose-response and receptor affinity data are limited.

Activity Assay Test System IC50 / Effect Reference
VasorelaxationInhibition of Ca²⁺-induced contractionRat thoracic aortaIC50: 19.8 ± 3.6 μM[2]
CytotoxicityMTT assayHeLa cellsCD50: 2 μg/ml[4]
CytotoxicityMTT assayHL-60 cellsInactive[4]
CytotoxicityMTT assayNIH/3T3 cellsInactive[4]
Acetylcholinesterase InhibitionIn vitro enzymatic assay-IC50: 2.0-5.0 µM[5]
Antiplasmodial ActivityHistidine-rich protein II assay-IC50: 0.189 μM[6]
Platelet Aggregation InhibitionIn vitro assay-87% inhibition at 100 μM[10]
Antiviral Activity (HCL salt)In vitro assay-165 µM, 31 µM[11][12]
In Vivo Study: Anti-asthmatic Effect Dosage Effect Reference
Ovalbumin-induced allergic asthma in rats20, 40, 60 mg/kg (p.o.)Significantly reduced inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages) and inflammatory cytokines (IL-4, IL-6, IL-13). Increased IFN-γ. Reduced serum IgE and histamine. Downregulated MUC5AC expression and upregulated NF-κB and IκB expression in lung tissues.[3][9]

Experimental Protocols

Detailed experimental protocols are not consistently available in the cited literature. However, the following provides an overview of the methodologies used in key studies.

Vasorelaxation Study[2]
  • Test System: Thoracic aortic rings from rats.

  • Methodology: Aortic rings were mounted in organ baths. Contractions were induced by high potassium (60 mM) to activate voltage-operated calcium channels or by phenylephrine (3 μM) to activate receptor-operated calcium channels. The inhibitory effect of this compound (3–50 μM) on these contractions was measured to determine its vasorelaxant properties. The effect of this compound on caffeine-induced contraction was also assessed to investigate its action on intracellular calcium release.

Anti-asthmatic Study[3][9]
  • Test System: Ovalbumin-induced allergic asthma rat model.

  • Methodology: Rats were sensitized and challenged with ovalbumin to induce an asthmatic phenotype. This compound (20, 40, or 60 mg/kg) was administered orally for 21 days. Bronchoalveolar lavage fluid was collected to analyze inflammatory cell counts and cytokine levels (IL-4, IL-6, IL-13, IFN-γ). Serum levels of IgE and histamine were measured. Lung tissues were processed for Western blot analysis to determine the expression of MUC5AC, NF-κB, and IκB.

Anti_Asthmatic_Study_Workflow Sensitization Sensitization of Rats with Ovalbumin Challenge Challenge with Ovalbumin Sensitization->Challenge Treatment Oral Administration of This compound (20, 40, 60 mg/kg) for 21 days Challenge->Treatment Collection Sample Collection Treatment->Collection BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis: - Inflammatory Cell Count - Cytokine Levels (IL-4, IL-6, IL-13, IFN-γ) Collection->BALF_Analysis Serum_Analysis Serum Analysis: - IgE Levels - Histamine Levels Collection->Serum_Analysis Tissue_Analysis Lung Tissue Analysis: - MUC5AC Expression - NF-κB Expression - IκB Expression Collection->Tissue_Analysis Outcome Assessment of Anti-asthmatic Effect BALF_Analysis->Outcome Serum_Analysis->Outcome Tissue_Analysis->Outcome

Experimental Workflow for In Vivo Anti-asthmatic Study
Cytotoxicity Assay[4]

  • Test System: HeLa (human uterine cervical tumor), HL-60 (human promyelocytic leukemia), and NIH/3T3 (normal mouse fibroblast) cell lines.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability. Cells were incubated with various concentrations of this compound for 72 hours. The reduction of MTT by metabolically active cells to a colored formazan product was measured spectrophotometrically to determine the concentration required to inhibit cell growth by 50% (CD50).

Limitations and Future Directions

While the existing research provides valuable insights into the mechanism of action of this compound, there are notable gaps in the current knowledge:

  • Receptor Binding Affinities: There is a significant lack of comprehensive quantitative data (Ki, Kd, EC50 values) for the binding of this compound to a wide range of receptors, including dopamine, serotonin, and adrenergic receptor subtypes. Such data is crucial for understanding its selectivity and potential off-target effects.

  • Detailed Experimental Protocols: The publicly available literature often lacks the detailed, step-by-step experimental protocols that are necessary for the replication and validation of the reported findings.

  • Signaling Pathway Elucidation: While the involvement of the NF-κB and calcium signaling pathways has been identified, the precise molecular interactions and the full cascade of downstream effectors remain to be fully elucidated.

Future research should focus on conducting comprehensive receptor binding and functional assays to establish a detailed pharmacological profile of this compound. Elucidation of the complete signaling pathways through which it exerts its diverse effects will be critical for its potential development as a therapeutic agent.

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile. Its mechanism of action involves the modulation of key signaling pathways such as NF-κB and calcium signaling, as well as interactions with various receptors and enzymes. The available data suggests its potential for development as an anti-inflammatory, anti-asthmatic, and neuroprotective agent. However, further in-depth studies are required to fully characterize its molecular targets and mechanisms of action to support its translation into clinical applications.

References

An In-depth Technical Guide to the Laurotetanine Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurotetanine, a bioactive aporphine alkaloid found in various plant species, particularly of the Lauraceae family, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the this compound synthesis pathway, beginning with the primary precursor L-Tyrosine and detailing the key enzymatic transformations. The pathway involves the formation of the central benzylisoquinoline alkaloid intermediate, (S)-reticuline, followed by an intramolecular C-C phenol coupling to form the aporphine core of (S)-corytuberine, which is subsequently modified by specific O-methylations to yield this compound. This document summarizes the current knowledge, presents available quantitative data, outlines experimental protocols for key enzyme assays, and provides visual representations of the pathway and workflows.

Introduction

This compound is a member of the aporphine class of benzylisoquinoline alkaloids (BIAs), which are known for their diverse and potent biological activities. The biosynthesis of these complex molecules in plants involves a series of stereospecific enzymatic reactions, offering a rich source for drug discovery and biotechnological applications. This guide focuses on the elucidation of the this compound synthesis pathway, providing a detailed technical resource for researchers in natural product chemistry, synthetic biology, and pharmacology.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the aromatic amino acid L-Tyrosine, which undergoes a series of enzymatic conversions to form the key branch-point intermediate (S)-reticuline. From (S)-reticuline, the pathway diverges towards various BIA scaffolds, including the aporphine alkaloids.

Formation of (S)-Reticuline from L-Tyrosine

The initial steps of the pathway leading to (S)-reticuline are well-established in the context of BIA biosynthesis. This multi-enzyme process involves condensation of dopamine and 4-hydroxyphenylacetaldehyde, both derived from L-Tyrosine, to form (S)-norcoclaurine. A series of subsequent hydroxylation, O-methylation, and N-methylation reactions, catalyzed by specific enzymes, leads to the formation of (S)-reticuline.

Formation of the Aporphine Core: (S)-Corytuberine Synthesis

The critical step in the formation of the aporphine alkaloid skeleton is the intramolecular oxidative C-C coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP80G2, also known as (S)-corytuberine synthase. This enzyme facilitates the formation of a diradical intermediate from (S)-reticuline, which then undergoes cyclization to form the tetracyclic aporphine core of (S)-corytuberine.

  • Enzyme: (S)-corytuberine synthase (CYP80G2)

  • Substrate: (S)-Reticuline

  • Product: (S)-Corytuberine

  • Reaction Type: Intramolecular C-C phenol coupling

Post-Coupling Modifications: O-Methylation to this compound

Following the formation of the aporphine scaffold, a series of regiospecific O-methylation reactions are necessary to produce this compound. Based on the chemical structures of (S)-corytuberine and this compound, the following sequential O-methylation steps are proposed:

  • O-methylation at the C-1 position of (S)-corytuberine: This step is hypothesized to be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

  • O-methylation at the C-2 position of the intermediate: A second OMT is likely responsible for the methylation at the C-2 position.

  • O-methylation at the C-10 position of the subsequent intermediate: A third OMT would catalyze the final methylation to yield this compound.

While the specific O-methyltransferases responsible for these transformations in this compound biosynthesis have not yet been definitively characterized in Litsea cubeba or other this compound-producing plants, research on other aporphine alkaloid pathways suggests the involvement of a suite of regiospecific OMTs.

Quantitative Data

Quantitative data on the this compound synthesis pathway is currently limited. However, studies on related benzylisoquinoline alkaloid pathways provide some insights into typical enzyme kinetics and product yields.

EnzymeSubstrateProductKm (µM)Vmax (pkat/mg protein)YieldOrganismReference
(S)-corytuberine synthase (CYP80G2) (S)-Reticuline(S)-CorytuberineData not availableData not availableData not availableCoptis japonica
Norcoclaurine 6-O-methyltransferase (6OMT) (S)-Norcoclaurine(S)-Coclaurine2.51.1-Coptis japonica
Coclaurine N-methyltransferase (CNMT) (S)-Coclaurine(S)-N-Methylcoclaurine3.41.8-Coptis japonica
(S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) (S)-3'-hydroxy-N-methylcoclaurine(S)-Reticuline1.80.9-Coptis japonica

Note: The kinetic data for OMTs are from related pathways and serve as an estimation. Specific data for the enzymes in the this compound pathway are yet to be determined.

Experimental Protocols

Heterologous Expression and Purification of Cytochrome P450 (CYP80G2)

This protocol describes a general method for the expression and purification of plant-derived cytochrome P450 enzymes, such as CYP80G2, in a heterologous host like Saccharomyces cerevisiae or Escherichia coli.

4.1.1. Gene Cloning and Vector Construction: The full-length cDNA of the target CYP80G2 gene is amplified by PCR from a cDNA library of the source organism (e.g., Coptis japonica). The amplified gene is then cloned into an appropriate expression vector (e.g., pYES2 for yeast or pET series for E. coli) containing a suitable promoter and tags for purification (e.g., His-tag).

4.1.2. Heterologous Expression: The expression vector is transformed into the chosen host organism. For yeast, expression is typically induced by galactose. For E. coli, IPTG is commonly used for induction. Cells are grown under optimal conditions (temperature, aeration) to maximize protein expression.

4.1.3. Microsome Isolation (for membrane-bound P450s): Cells are harvested and lysed. The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction containing the membrane-bound P450 enzyme.

4.1.4. Solubilization and Purification: The microsomal pellet is resuspended in a solubilization buffer containing a detergent (e.g., CHAPS, Triton X-100) to extract the membrane proteins. The solubilized protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification.

Enzyme Assay for (S)-corytuberine synthase (CYP80G2)

4.2.1. Reaction Mixture: A typical reaction mixture contains:

  • Purified CYP80G2 enzyme (or microsomal fraction)

  • (S)-Reticuline (substrate)

  • NADPH-cytochrome P450 reductase (CPR)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

4.2.2. Reaction Conditions: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) for a specific duration. The reaction is then stopped by the addition of an organic solvent (e.g., ethyl acetate).

4.2.3. Product Analysis: The reaction products are extracted with the organic solvent, dried, and redissolved in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of (S)-corytuberine.

O-Methyltransferase (OMT) Activity Assay

This protocol provides a general method for assaying the activity of SAM-dependent O-methyltransferases.

4.3.1. Reaction Mixture: A typical reaction mixture includes:

  • Crude protein extract or purified OMT enzyme

  • Substrate (e.g., (S)-corytuberine or a related intermediate)

  • S-adenosyl-L-[methyl-¹⁴C]methionine (radioactive methyl donor) or non-radioactive SAM

  • Reaction buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂ and a reducing agent (e.g., DTT)

4.3.2. Reaction Conditions: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 37°C). The reaction is stopped by adding an acid (e.g., HCl).

4.3.3. Product Analysis:

  • Radiometric Assay: The radiolabeled methylated product is extracted with an organic solvent. The radioactivity in the organic phase is then measured using a scintillation counter.

  • Non-Radiometric Assay (HPLC-based): If using non-radioactive SAM, the reaction mixture is analyzed by HPLC to separate and quantify the methylated product.

Visualizations

This compound Synthesis Pathway

Laurotetanine_Synthesis_Pathway cluster_0 Upstream Pathway cluster_1 Aporphine Core Formation cluster_2 O-Methylation Steps L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Norcoclaurine synthase 4-HPAA->(S)-Norcoclaurine (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline Multiple Enzymatic Steps (S)-Corytuberine (S)-Corytuberine (S)-Reticuline->(S)-Corytuberine CYP80G2 (S)-corytuberine synthase Intermediate_1 C-1 O-methyl (S)-corytuberine (S)-Corytuberine->Intermediate_1 OMT1 Intermediate_2 C-1, C-2 O-dimethyl (S)-corytuberine Intermediate_1->Intermediate_2 OMT2 This compound This compound Intermediate_2->this compound OMT3

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_cDNA Gene Identification cluster_Expression Heterologous Expression cluster_Purification Protein Purification cluster_Assay Enzyme Assay Plant_Tissue Plant Tissue (e.g., Litsea cubeba) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of Target Gene cDNA_Synthesis->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Transformation Transformation into Host (e.g., E. coli) Cloning->Transformation Protein_Expression Induction of Protein Expression Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Purification_Chromatography Affinity & Size-Exclusion Chromatography Cell_Lysis->Purification_Chromatography Purified_Enzyme Purified Enzyme Purification_Chromatography->Purified_Enzyme Enzyme_Assay Enzyme Activity Assay Purified_Enzyme->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Parameter Determination Product_Analysis->Kinetic_Analysis

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound is progressively being unveiled, with the core pathway from L-Tyrosine to the aporphine scaffold of (S)-corytuberine being largely understood. The key missing pieces of the puzzle are the specific O-methyltransferases that catalyze the final steps to this compound. Future research should focus on the identification and characterization of these enzymes from this compound-producing plants, such as Litsea cubeba. The availability of the complete set of biosynthetic genes will enable the reconstruction of the entire pathway in microbial hosts, paving the way for the sustainable and scalable production of this compound and its derivatives for pharmacological evaluation and potential therapeutic applications. Further studies are also needed to obtain detailed kinetic data for each enzymatic step to facilitate metabolic flux analysis and optimize heterologous production systems.

Laurotetanine: Natural Sources, Isolation, and Purification – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Laurotetanine is a bioactive aporphine alkaloid with demonstrated pharmacological potential, notably for its anti-inflammatory and anti-asthmatic properties. Its mechanism of action has been linked to the modulation of critical inflammatory signaling pathways, such as the NF-κB pathway. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation from plant matrices, and a summary of quantitative yields reported in the literature. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, also known as litsoeine, is a tetracyclic isoquinoline alkaloid belonging to the aporphine class. These alkaloids are characterized by a dibenzo[de,g]quinoline core. This compound's structure features three methoxy groups and one hydroxyl group on its aromatic rings, which contribute to its biological activity. Found predominantly within the plant kingdom, particularly in the Lauraceae family, this compound has garnered scientific interest for its therapeutic effects. Recent studies have highlighted its role as an anti-asthmatic agent, exerting its effects through the inhibition of IgE, histamine, and inflammatory reactions via the down-regulation of the MUC5AC and NF-κB signaling pathways[1]. This guide focuses on the botanical origins of this compound and the technical protocols for its isolation and purification.

Natural Sources of this compound

This compound is biosynthesized by a variety of plant species, almost exclusively within the Lauraceae family. The alkaloid can be found in different parts of the plant, including the roots, leaves, and stems. A summary of notable plant sources is provided in Table 1.

Plant SpeciesFamilyPlant Part(s)Reference(s)
Lindera aggregataLauraceaeRoots[2][3]
Litsea cubebaLauraceaeRoots[1]
Litsea glutinosaLauraceaeNot Specified[4]
Litsea pungensLauraceaeNot Specified[5]
Dehaasia hainanensisLauraceaeLeaves
Laurelia sempervirensLauraceaeNot Specified[6]
Neolitsea aciculataLauraceaeNot Specified[6]
Siparuna paucifloraSiparunaceaeNot Specified[5]

Table 1: Prominent Natural Plant Sources of this compound.

Isolation and Purification Methodologies

The isolation of this compound, like most alkaloids, relies on its basic nitrogenous character, which allows for separation from neutral and acidic plant constituents through acid-base extraction techniques. Subsequent purification is typically achieved using various chromatographic methods.

General Principles of Aporphine Alkaloid Extraction

The standard procedure for extracting aporphine alkaloids from plant material is a multi-step process:

  • Preparation : The plant material (e.g., roots, leaves) is first air-dried and then ground into a fine powder to maximize the surface area for solvent extraction.

  • Extraction : The powdered material is extracted with an organic solvent, typically methanol or ethanol, which can efficiently solubilize alkaloids along with other secondary metabolites.

  • Acid-Base Partitioning : This is the crucial step for selectively separating the basic alkaloids. The crude extract is dissolved and partitioned between an acidic aqueous layer and an organic layer. The alkaloids, being basic, are protonated and move into the acidic aqueous layer as salts, while neutral and acidic compounds remain in the organic layer. The aqueous layer is then collected, basified (e.g., with ammonia solution) to deprotonate the alkaloids, and re-extracted with an immiscible organic solvent (e.g., dichloromethane or chloroform). The alkaloids, now in their free base form, move into the organic layer.

  • Purification : The resulting crude alkaloid mixture is then subjected to one or more chromatographic techniques, such as column chromatography over silica gel or high-performance liquid chromatography (HPLC), to isolate the individual compounds like this compound.

Detailed Experimental Protocol: A Generalized Method

The following protocol is a synthesized methodology based on common practices for aporphine alkaloid isolation.

I. Preparation of Plant Material and Initial Extraction

  • Air-dry the collected plant material (e.g., 5.0 kg of Lindera aggregata roots) at room temperature.

  • Pulverize the dried material into a coarse powder.

  • Macerate the powder with 95% ethanol at room temperature for several days or perform exhaustive extraction using a Soxhlet apparatus.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to yield a crude ethanolic extract (e.g., 370 g from 5.0 kg of starting material)[3].

II. Acid-Base Partitioning for Alkaloid Enrichment

  • Suspend the crude ethanolic extract in a 2-5% aqueous hydrochloric acid (HCl) solution.

  • Filter the acidic solution to remove insoluble residues.

  • Wash the acidic filtrate with an organic solvent such as dichloromethane (CH₂Cl₂) to remove neutral and acidic compounds, which will remain in the organic phase. Discard the organic phase.

  • Adjust the pH of the aqueous filtrate to approximately 9-10 by adding a base (e.g., 10% ammonia solution) dropwise while stirring in an ice bath.

  • Extract the basified aqueous solution multiple times with CH₂Cl₂. The free-base alkaloids will partition into the CH₂Cl₂ layer.

  • Combine the CH₂Cl₂ extracts, wash with distilled water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent to dryness to obtain the crude alkaloid fraction.

III. Chromatographic Purification

  • Subject the crude alkaloid fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃-MeOH, 50:1 to 3:1)[3].

  • Collect fractions and monitor them using thin-layer chromatography (TLC).

  • Combine fractions containing the target compound (this compound).

  • For final purification, perform preparative HPLC on the combined fractions if necessary to achieve high purity.

IV. Structural Elucidation

  • Confirm the identity and structure of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS)[3].

Visualization of the Isolation Workflow

The logical flow of the isolation and purification process is illustrated below.

G Figure 1: General Workflow for this compound Isolation plant 1. Plant Material (e.g., Lindera aggregata roots) powder 2. Drying & Pulverization plant->powder extract 3. Solvent Extraction (e.g., Ethanol) powder->extract crude_extract Crude Extract extract->crude_extract acid_base 4. Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography 5. Column Chromatography (Silica Gel) crude_alkaloids->chromatography fractions Fractions chromatography->fractions pure_lt 7. Pure this compound chromatography->pure_lt hplc 6. Preparative HPLC (Optional) fractions->hplc hplc->pure_lt analysis 8. Structural Analysis (NMR, MS) pure_lt->analysis

Figure 1: General Workflow for this compound Isolation

Quantitative Analysis of Isolation

The yield of this compound from natural sources can vary significantly depending on the plant species, geographical location, harvesting time, and the efficiency of the extraction and purification methods. Quantitative data is often limited in publications; however, some reported yields provide a benchmark.

Starting MaterialAmount of MaterialYield of Crude ExtractFinal Yield of this compoundPurityReference
Lindera aggregata root powder150.0 g13.6 g (9.1%)Not ReportedNot Reported[5]
Lindera aggregata dried roots200 g28.8 g (14.4%)Not ReportedNot Reported[7]
Lindera aggregata dried roots5.0 kg370 g (7.4%)9 mg (0.00018%)Not Specified[3]

Table 2: Reported Yields from this compound Isolation Studies.

Pharmacological Context: Signaling Pathway Modulation

Inhibition of the NF-κB Pathway

This compound's anti-inflammatory effects are attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway[1]. In the canonical pathway, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by pro-inflammatory signals (like TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα[1][8][9]. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The destruction of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of genes encoding inflammatory mediators (e.g., cytokines, chemokines)[10][11]. This compound has been shown to suppress this pathway, thereby reducing the expression of these inflammatory genes.

Visualization of this compound's Mechanism

The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound.

G Figure 2: this compound Inhibition of the NF-κB Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNF TNF-α TNFR TNFR TNF->TNFR 1. Binding IKK IKK Complex TNFR->IKK 2. Activation IkB IκBα IKK->IkB 3. Phosphorylation IkB_p P-IκBα IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc 6. Translocation Proteasome Proteasome Proteasome->IkB_p This compound This compound This compound->IKK 4. Inhibition IkB_p->Proteasome 5. Degradation NFkB_free NFkB_free DNA κB DNA Site NFkB_nuc->DNA 7. Binding Transcription Inflammatory Gene Transcription DNA->Transcription 8. Activation

Figure 2: this compound Inhibition of the NF-κB Pathway

References

An In-depth Technical Guide to the Pharmacological Properties of Loratadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine is a second-generation, long-acting histamine H1-receptor antagonist with a well-established efficacy and safety profile in the treatment of allergic conditions. Beyond its primary antihistaminic effects, emerging research has elucidated significant anti-inflammatory properties, positioning it as a molecule of interest for broader therapeutic applications. This document provides a comprehensive overview of the pharmacological properties of Loratadine, detailing its mechanism of action, receptor binding affinity, anti-inflammatory signaling pathways, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction

Loratadine is a tricyclic antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors.[1] Its non-sedating nature is a key characteristic, attributed to its limited penetration of the blood-brain barrier.[2] Initially developed for allergic rhinitis and urticaria, its pharmacological profile is now understood to include potent anti-inflammatory effects mediated through distinct signaling pathways. This guide synthesizes current knowledge on Loratadine's pharmacology, providing a technical resource for the scientific community.

Primary Pharmacological Target: Histamine H1 Receptor

Loratadine's primary mechanism of action is its high-affinity binding to peripheral histamine H1 receptors, where it functions as an inverse agonist.[1] This action stabilizes the inactive conformation of the H1 receptor, thereby preventing histamine-induced downstream signaling that leads to allergic symptoms.

Receptor Binding and Functional Activity

The binding affinity of Loratadine for the histamine H1 receptor has been characterized in various studies. The following table summarizes key quantitative parameters related to its receptor binding and functional activity.

ParameterValueSpecies/SystemReference
Receptor Binding Affinity
pKi6.38Human (CHO-K1 cells)[3]
Ki414 nMHuman (CHO-K1 cells)[3]
pKd6.72Human (CHO cells)[3]
Kd190 nMHuman (CHO cells)[3]
Functional Inhibition
Histamine Release IC50 (anti-IgE induced)30 µMHuman Basophils[4]
Histamine Release IC50 (FMLP induced)29 µMHuman Basophils[4]
Histamine Release IC50 (Ca2+ ionophore A23187 induced)24 µMHuman Basophils[4]

Anti-Inflammatory Properties

Loratadine exhibits significant anti-inflammatory effects that are independent of its H1-receptor antagonism. These properties are primarily mediated through the suppression of the NF-κB and AP-1 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Loratadine has been shown to inhibit the NF-κB pathway, a critical regulator of inflammatory responses. This inhibition leads to a reduction in the expression of various pro-inflammatory mediators.[5] The proposed mechanism involves the direct targeting of Spleen tyrosine kinase (Syk) and Src kinase.[5]

AP1_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane_ap1 Cell Membrane cluster_cytoplasm_ap1 Cytoplasm cluster_nucleus_ap1 Nucleus LPS_ap1 LPS TLR4_ap1 TLR4 LPS_ap1->TLR4_ap1 TAK1 TAK1 TLR4_ap1->TAK1 MKK7 MKK7 TAK1->MKK7 JNK JNK MKK7->JNK cJun c-Jun JNK->cJun P AP1 AP-1 (c-Jun/c-Fos) cJun->AP1 Translocation & Dimerization Loratadine_cyto_ap1 Loratadine Loratadine_cyto_ap1->TAK1 DNA_ap1 DNA AP1->DNA_ap1 MMPs Pro-inflammatory Genes (MMPs) DNA_ap1->MMPs Transcription experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW264.7 cells (1x10^6 cells/mL) incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with Loratadine (20-40 µM) or vehicle for 30 min incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) for 6h (mRNA) or 5-60 min (protein) pretreat->stimulate harvest_rna Harvest cells for RNA isolation stimulate->harvest_rna harvest_protein Harvest cells for protein extraction stimulate->harvest_protein rt_pcr RT-PCR for MMP1, MMP3, MMP9 harvest_rna->rt_pcr western_blot Western Blot for p-JNK, p-MKK7, p-TAK1 harvest_protein->western_blot

References

Laurotetanine: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurotetanine, an aporphine alkaloid found in various plant species, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, summarizing key quantitative data, detailing experimental protocols from cited research, and visualizing implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Biological Activity Data

The following tables summarize the currently available quantitative data on the biological activity of this compound. These data points provide a preliminary understanding of its potency and efficacy in various experimental models.

Biological ActivityAssay TypeTest SystemConcentration/DosageResultReference
Antiplatelet ActivityPlatelet Aggregation InhibitionWashed Rabbit Platelets100 µM87% inhibition[1]
Antiviral ActivityNot specifiedNot specifiedIC50: 165 µM[2]
Antiviral ActivityNot specifiedNot specifiedIC50: 31 µM[2]
Cytotoxic ActivityCell Viability AssayP-388, KB16, A549, or HT-29 cell linesNot specifiedED50 values < 1 µg/ml for some isolated compounds from the same plant source, significance for this compound not specified.[3]
Acetylcholinesterase InhibitionEnzyme Inhibition AssayNot specifiedNot specifiedPoor inhibitory effect[4]
Anti-asthmatic ActivityIn vivoOvalbumin-induced allergic asthma in Sprague Dawley rats20-60 mg/kg (p.o., daily for 21 days)Reduced inflammatory cells, decreased IL-4, IL-6, IL-13, increased IFN-γ, reduced serum IgE and histamine, decreased MUC5AC expression.[5]

Detailed Experimental Protocols

A critical component of understanding and building upon existing research is the ability to replicate and validate experimental findings. Below are detailed methodologies for the key biological assays cited in this guide.

Antiplatelet Aggregation Assay
  • Objective: To determine the inhibitory effect of this compound on platelet aggregation.

  • Test System: Washed rabbit platelets.

  • Protocol:

    • Platelet Preparation: Blood is drawn from rabbits and platelet-rich plasma (PRP) is obtained by centrifugation. The PRP is then washed to obtain a suspension of washed platelets.

    • Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.

    • Assay Procedure:

      • A suspension of washed rabbit platelets is pre-incubated with this compound (100 µM) or a vehicle control.

      • An aggregating agent (e.g., ADP, collagen, or arachidonic acid) is added to induce platelet aggregation.

      • The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.

      • The percentage inhibition is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control.[1]

In Vivo Anti-asthmatic Activity Assessment in a Rat Model
  • Objective: To evaluate the anti-asthmatic effects of this compound in an animal model of allergic asthma.

  • Test System: Ovalbumin (OVA)-induced allergic asthma in Sprague Dawley rats.

  • Protocol:

    • Induction of Asthma: Rats are sensitized and subsequently challenged with ovalbumin to induce an allergic asthma phenotype, characterized by airway inflammation and hyperresponsiveness.

    • Treatment: A cohort of asthmatic rats is treated orally with this compound (20-60 mg/kg, daily for 21 days). A control group receives a vehicle.

    • Assessment of Inflammatory Cells: Bronchoalveolar lavage (BAL) fluid is collected to quantify the number of inflammatory cells, including eosinophils, neutrophils, lymphocytes, and macrophages.

    • Cytokine Analysis: The levels of inflammatory cytokines (IL-4, IL-6, IL-13) and the anti-inflammatory cytokine (IFN-γ) in the BAL fluid or serum are measured using ELISA.

    • Measurement of IgE and Histamine: Serum levels of total IgE and histamine are quantified by ELISA.

    • Gene and Protein Expression Analysis: Lung tissues are harvested to analyze the expression of MUC5AC, NF-κB, and IκB using techniques such as RT-PCR and Western blotting to elucidate the mechanism of action.[5]

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate specific signaling pathways, providing insight into its molecular mechanisms of action.

NF-κB Signaling Pathway in Asthma

In the context of allergic asthma, this compound has been demonstrated to exert its anti-inflammatory effects by down-regulating the NF-κB signaling pathway.[5]

  • Description: The NF-κB pathway is a critical regulator of inflammatory responses. In asthmatic conditions, allergens trigger the activation of NF-κB, leading to the transcription of pro-inflammatory genes, including cytokines and MUC5AC, a key gene involved in mucus hypersecretion.

  • Mechanism of this compound: this compound treatment was found to increase the expression of IκB, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of its target inflammatory genes.[5]

NF-κB Signaling Pathway Inhibition by this compound.
Potential Neurological Activities

While direct quantitative data is limited, some studies suggest that this compound and its analogs may interact with neurotransmitter systems.

  • Serotonergic System: The N-methyl analog of this compound, N-methylthis compound, has been identified as a potent ligand for the 5-HT1A serotonin receptor.[6][7] This suggests that this compound itself could be a scaffold for developing ligands targeting the serotonergic system.

  • Dopaminergic System: Network pharmacology studies have implicated this compound in pathways involving dopamine binding and dopamine neurotransmitter receptor activity.[8][9] However, direct experimental evidence and binding affinities are yet to be determined.

Conclusion

This compound is an aporphine alkaloid with a range of documented biological activities, most notably antiplatelet and anti-asthmatic effects. The mechanism for its anti-asthmatic properties appears to involve the downregulation of the NF-κB signaling pathway. While preliminary data suggest potential interactions with neurological pathways, further research is required to fully elucidate its receptor binding profile and therapeutic potential. The information compiled in this guide serves as a foundational resource to stimulate and direct future investigations into the pharmacological properties of this compound.

References

In Vitro Effects of Laurotetanine: A Review of Currently Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the in vitro effects of Laurotetanine on any specific cell line. Despite targeted searches for quantitative data, experimental protocols, and signaling pathway information, no peer-reviewed studies detailing the cytotoxic, apoptotic, or cell-cycle-disrupting effects of this compound could be identified.

This lack of available data prevents the creation of an in-depth technical guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's interaction with cellular systems.

This compound is recognized as an isoquinoline alkaloid found in various plant species.[1] However, its biological activity at the cellular level remains largely unexplored in the public domain of scientific research. The current body of literature focuses on other compounds, and no studies were found that specifically investigate the in vitro effects of this compound on cancer or other cell lines.

For researchers, scientists, and drug development professionals interested in this compound, this represents a novel area for investigation. Future research would need to establish fundamental parameters such as:

  • Cytotoxicity: Determining the concentration-dependent effects of this compound on the viability of various cell lines to establish IC50 values.

  • Mechanism of Cell Death: Investigating whether this compound induces apoptosis, necrosis, or other forms of cell death.

  • Cell Cycle Analysis: Assessing the impact of this compound on the progression of the cell cycle to identify potential cell cycle arrest points.

  • Signaling Pathway Modulation: Elucidating the molecular mechanisms and signaling cascades affected by this compound treatment.

Without such foundational in vitro studies, it is not possible to provide the requested technical guide and visualizations. The scientific community awaits primary research to shed light on the potential biological activities of this compound.

References

Laurotetanine: A Technical Guide to its Discovery, History, and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurotetanine, a naturally occurring aporphine alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details the methodologies of pivotal studies elucidating its anti-asthmatic and vasorelaxant properties, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a thorough resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Discovery and History

This compound is an isoquinoline alkaloid that has been isolated from various plant species, most notably from the Lauraceae family, including Litsea cubeba (Lour.) Pers.[1]. While the precise first isolation and characterization are not definitively documented in readily available literature, significant research into its chemical nature was evident by the mid-20th century. A pivotal moment in its history was the successful synthesis of its racemic form, dl-Laurotetanine, by Ikuo Kikkawa in 1959. This achievement marked a significant step in confirming its chemical structure and opened avenues for further pharmacological investigation.

Early research focused on the extraction and structural elucidation of this compound from its natural sources. Subsequent studies, particularly from the 1990s onwards, began to uncover its therapeutic potential, with key findings on its vasorelaxing and, more recently, its anti-asthmatic effects. These discoveries have highlighted this compound as a promising lead compound for the development of new therapeutic agents.

Chemical Properties

PropertyValue
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.38 g/mol
CAS Number 128-76-7
IUPAC Name (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol
Class Aporphine Alkaloid

Pharmacological Properties and Mechanism of Action

Anti-asthmatic Effects

This compound has demonstrated significant anti-asthmatic properties in preclinical models. A key study by Xing and Wang (2019) revealed its efficacy in an ovalbumin (OVA)-induced allergic asthma rat model[1][2]. The administration of this compound led to a marked reduction in inflammatory cell infiltration (eosinophils, neutrophils, lymphocytes, and macrophages) in the bronchoalveolar lavage fluid (BALF)[2].

Mechanism of Action: The anti-asthmatic effects of this compound are attributed to its ability to modulate the inflammatory response. Specifically, it has been shown to down-regulate the expression of MUC5AC, a key mucin protein involved in airway mucus hypersecretion[2]. Furthermore, this compound influences the NF-κB signaling pathway, a critical regulator of inflammation[2].

Vasorelaxant Effects

Research has also established the vasorelaxant properties of this compound. A study by Chen et al. (1994) demonstrated that this compound inhibits contractions in isolated rat thoracic aorta rings induced by high potassium and phenylephrine[3].

Mechanism of Action: The vasorelaxant effect of this compound is primarily mediated through the inhibition of calcium influx. It acts on both voltage-operated and receptor-operated calcium channels in vascular smooth muscle cells, leading to a reduction in intracellular calcium concentration and subsequent muscle relaxation[3].

Quantitative Data

Table 1: In-vivo Anti-asthmatic Activity of this compound in OVA-Induced Asthma Rat Model [2]

Treatment GroupDose (mg/kg)Eosinophils (x10⁴/mL) in BALFNeutrophils (x10⁴/mL) in BALFLymphocytes (x10⁴/mL) in BALFMacrophages (x10⁴/mL) in BALF
Control-1.2 ± 0.22.1 ± 0.33.5 ± 0.45.2 ± 0.6
Model (OVA)-15.6 ± 1.820.4 ± 2.125.1 ± 2.630.7 ± 3.1
This compound208.3 ± 0.911.2 ± 1.214.8 ± 1.518.4 ± 1.9
This compound406.1 ± 0.78.5 ± 0.910.2 ± 1.113.6 ± 1.4
This compound604.2 ± 0.56.3 ± 0.77.9 ± 0.810.1 ± 1.1

*p < 0.01 compared to the model group. Data are presented as mean ± SD.

Table 2: Vasorelaxant Effect of this compound on Rat Thoracic Aorta [3]

AgonistThis compound Concentration (µM)Inhibition of Contraction (%)IC₅₀ (µM)
High K⁺ (60 mM)315.2 ± 2.119.8 ± 3.6
1038.5 ± 4.2
3075.1 ± 5.8
5092.3 ± 3.7
Phenylephrine (1 µM)312.8 ± 1.9Not Determined
1035.4 ± 3.8
3068.9 ± 5.1
5085.6 ± 4.3

Data are presented as mean ± SEM.

Experimental Protocols

Extraction and Isolation of this compound from Litsea cubeba

A general procedure for the extraction and isolation of aporphine alkaloids from plant material involves the following steps:

  • Drying and Pulverization: The plant material (e.g., roots of Litsea cubeba) is air-dried and ground into a coarse powder.

  • Defatting: The powdered material is first defatted with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.

  • Alkaloid Extraction: The defatted material is then extracted with a polar solvent, typically methanol or ethanol, often under reflux.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is acidified, and the non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with a solvent like chloroform or dichloromethane.

  • Chromatographic Purification: The crude alkaloid mixture is then purified using chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Ovalbumin-Induced Allergic Asthma Rat Model[1][2]
  • Sensitization: Male Sprague-Dawley rats are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 7).

  • Challenge: After the sensitization period, the rats are challenged with aerosolized OVA for a set duration on multiple days to induce an asthmatic response.

  • Drug Administration: this compound is administered orally to the treatment groups at specified doses for a defined period during the challenge phase.

  • Sample Collection: At the end of the experiment, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts. Blood samples are collected for serological analysis, and lung tissues are harvested for histological and molecular analysis (e.g., protein expression of MUC5AC and NF-κB).

Vasorelaxation Assay on Isolated Rat Thoracic Aorta[3]
  • Tissue Preparation: The thoracic aorta is excised from a male Wistar rat and cut into rings of approximately 2-3 mm in width. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: The aortic rings are allowed to equilibrate under a resting tension of 2 g for about 60-90 minutes, with the bathing solution being changed every 15-20 minutes.

  • Induction of Contraction: A stable contraction is induced by adding a high concentration of potassium chloride (e.g., 60 mM) or an alpha-adrenergic agonist like phenylephrine (e.g., 1 µM) to the organ bath.

  • This compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath, and the relaxation response is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-induced contraction. The IC₅₀ value, the concentration of this compound that causes 50% relaxation, is then calculated.

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Activation IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB IkB->NF_kB Inhibition IkB_P p-IκB IkB->IkB_P NF_kB_Active Active NF-κB This compound This compound This compound->IKK_Complex Inhibition Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NF_kB_Active->DNA Transcription NF_kB_Active->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Figure 1: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental_Workflow_Asthma cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Sensitization Sensitization of Rats with Ovalbumin (OVA) Challenge Aerosolized OVA Challenge Sensitization->Challenge Treatment Oral Administration of this compound BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Challenge->BALF_Collection Tissue_Harvesting Lung Tissue Harvesting Challenge->Tissue_Harvesting Cell_Count Inflammatory Cell Count BALF_Collection->Cell_Count Molecular_Analysis MUC5AC & NF-κB Expression Analysis Tissue_Harvesting->Molecular_Analysis

Figure 2: Experimental workflow for the ovalbumin-induced allergic asthma model.

Experimental_Workflow_Vasorelaxation cluster_preparation Tissue Preparation cluster_experiment Experimental Phase cluster_data Data Analysis Aorta_Excision Excision of Rat Thoracic Aorta Ring_Preparation Preparation of Aortic Rings Aorta_Excision->Ring_Preparation Mounting Mounting in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration under Resting Tension Mounting->Equilibration Contraction Induction of Contraction (High K+ or Phenylephrine) Equilibration->Contraction Laurotetanine_Addition Cumulative Addition of this compound Contraction->Laurotetanine_Addition Record_Response Recording of Relaxation Response Laurotetanine_Addition->Record_Response Calculate_IC50 Calculation of IC50 Value Record_Response->Calculate_IC50

Figure 3: Experimental workflow for the vasorelaxation assay on isolated rat thoracic aorta.

References

The Structural Elucidation of Laurotetanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the spectroscopic and analytical methodologies employed to determine the chemical structure of the aporphine alkaloid, Laurotetanine.

This technical guide provides a comprehensive overview of the structural elucidation of this compound, a significant aporphine alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed process of natural product structure determination. This document outlines the key spectroscopic data, experimental protocols, and logical frameworks that have been instrumental in confirming the molecular architecture of this compound.

Introduction to this compound

This compound is an isoquinoline alkaloid belonging to the aporphine class, characterized by a dibenzo[de,g]quinoline ring system.[1] Its chemical formula is C₁₉H₂₁NO₄, and its IUPAC name is (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol.[2] this compound has been isolated from various plant species of the Lauraceae family, including Lindera aggregata, Actinodaphne pruinosa, and species of the Litsea genus.[1][3][4] The structural determination of this compound, like many natural products, has relied on a combination of classical chemical methods and modern spectroscopic techniques.

Spectroscopic Data and Structural Confirmation

The definitive structure of this compound has been established through a combination of mass spectrometry, and UV-Vis, IR, and advanced NMR spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is fundamental in determining the molecular formula of an unknown compound. For this compound, electrospray ionization (ESI) mass spectrometry typically shows a protonated molecular ion [M+H]⁺, confirming its molecular weight.

Table 1: Mass Spectrometry Data for this compound

IonObserved m/z
[M+H]⁺328.1543
Major Fragments
C₁₇H₁₅NO₃⁺282.1079
C₁₆H₁₄NO₂⁺252.1025

Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of aporphine alkaloids is characteristic of their extended chromophore system. This compound exhibits absorption maxima that are consistent with its chemical class.

Table 2: UV-Vis Absorption Data for this compound

Solventλmax (nm)
Methanol220, 283, 305

The observed absorption bands correspond to π → π* transitions within the aromatic rings of the aporphine core.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound confirms the presence of hydroxyl, amine, and aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H stretch (phenolic)~3400
N-H stretch (amine)~3350
C-H stretch (aromatic)~3050
C-H stretch (aliphatic)~2950
C=C stretch (aromatic)~1600, 1500
C-O stretch (ether)~1250
C-N stretch (amine)~1100
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The complete assignment of the ¹H and ¹³C NMR spectra of this compound has been achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 4: ¹H NMR (400 MHz, CDCl₃) Spectral Data of this compound [4]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.55s-
H-86.78s-
H-118.05s-
H-6a3.82--
1-OCH₃3.88s-
2-OCH₃3.85s-
10-OCH₃3.65s-

Table 5: ¹³C NMR (100 MHz, CDCl₃) Spectral Data of this compound [4]

CarbonChemical Shift (δ, ppm)
C-1145.8
C-1a126.2
C-1b121.5
C-2150.1
C-3111.2
C-3a128.0
C-429.1
C-553.2
C-6a62.5
C-734.5
C-7a127.1
C-8110.8
C-9145.2
C-10145.0
C-11114.5
C-11a129.5
1-OCH₃56.1
2-OCH₃55.9
10-OCH₃60.3

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the structural elucidation of this compound.

Isolation of this compound

This compound is typically isolated from the dried and powdered plant material (e.g., roots of Lindera aggregata) by extraction with an organic solvent such as methanol or ethanol. The crude extract is then subjected to a series of chromatographic separations.

Isolation_Workflow Plant_Material Dried Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acid_Base_Partition Acid-Base Partitioning Crude_Extract->Acid_Base_Partition Purified_Alkaloid_Fraction Purified Alkaloid Fraction Acid_Base_Partition->Purified_Alkaloid_Fraction Column_Chromatography Column Chromatography (Silica Gel) Purified_Alkaloid_Fraction->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Combined_Fractions Combined Fractions TLC_Analysis->Combined_Fractions Preparative_HPLC Preparative HPLC Combined_Fractions->Preparative_HPLC Pure_this compound Pure this compound Preparative_HPLC->Pure_this compound

Figure 1. General workflow for the isolation of this compound.
Spectroscopic Analysis

  • Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF or Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using a solution of the isolated compound in a suitable solvent like methanol.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Logical Framework for Structural Elucidation

The determination of this compound's structure follows a logical progression, integrating data from various analytical techniques.

Elucidation_Logic Start Isolated Compound MS Mass Spectrometry Start->MS UV_IR UV-Vis & IR Spectroscopy Start->UV_IR NMR_1D 1D NMR (¹H, ¹³C) Start->NMR_1D Mol_Formula Molecular Formula (C₁₉H₂₁NO₄) MS->Mol_Formula Functional_Groups Functional Groups (OH, NH, OCH₃, Aromatic) UV_IR->Functional_Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Carbon_Hydrogen_Framework Carbon-Hydrogen Framework NMR_1D->Carbon_Hydrogen_Framework Connectivity Connectivity of Atoms NMR_2D->Connectivity Mol_Formula->Connectivity Functional_Groups->Connectivity Carbon_Hydrogen_Framework->Connectivity Stereochemistry Stereochemistry (NOESY/ROESY) Connectivity->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Figure 2. Logical flow of the structural elucidation process.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern spectroscopic techniques in natural product chemistry. The convergence of data from mass spectrometry, UV-Vis, IR, and particularly advanced NMR spectroscopy has allowed for the unambiguous determination of its complex aporphine structure. This detailed understanding of its molecular architecture is a prerequisite for further investigation into its pharmacological properties and potential therapeutic applications.

References

An In-depth Technical Guide on the Physicochemical Properties of Laurotetanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laurotetanine, an aporphine alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its solubility and stability is paramount for advancing research and development efforts, from early-stage screening to formulation and clinical trials. This technical guide provides a comprehensive overview of the available data on this compound's solubility and stability, supplemented with detailed experimental protocols and conceptual diagrams to aid researchers in their investigations.

Physicochemical Properties of this compound

This compound is a complex organic molecule with the chemical formula C₁₉H₂₁NO₄ and a molecular weight of approximately 327.38 g/mol . Its structure, characterized by a tetracyclic isoquinoline core, dictates its physicochemical behavior.

Solubility Profile

Quantitative experimental data on the solubility of this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general knowledge of alkaloids, a qualitative assessment can be made.

  • Organic Solvents: this compound is reported to be soluble in dimethyl sulfoxide (DMSO)[1]. Generally, aporphine alkaloids exhibit solubility in various organic solvents such as chloroform, methanol, and ethanol[2].

  • Aqueous Solubility: A predicted aqueous solubility (logS) value for this compound is -1.602. This suggests that this compound is poorly soluble in water. The basic nitrogen atom in the aporphine structure allows for salt formation with acids, which would be expected to increase aqueous solubility.

A summary of the available and predicted solubility information is presented in Table 1.

Table 1: Solubility Data for this compound

SolventQuantitative SolubilityQualitative SolubilitySource
Dimethyl Sulfoxide (DMSO)Data not availableSoluble[1]
WaterPredicted logS = -1.602Poorly soluble
ChloroformData not availableLikely solubleGeneral alkaloid properties[2]
MethanolData not availableLikely solubleGeneral alkaloid properties[2]
EthanolData not availableLikely solubleGeneral alkaloid properties[2]

Stability Profile

Detailed stability data for this compound is limited. A Material Safety Data Sheet (MSDS) indicates that this compound is stable under recommended storage conditions. However, it is noted to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents[3]. This suggests that this compound may be susceptible to degradation under these conditions.

General stability testing of herbal and natural products involves assessing the impact of temperature, humidity, and light on the compound's integrity over time[4][5][6][7]. For aporphine alkaloids, degradation pathways can include oxidation and photodecomposition.

Table 2: Stability Data for this compound

ConditionObservationSource
Recommended StorageStable[3]
Strong Acids/AlkalisIncompatible, potential for degradation[3]
Strong Oxidizing/Reducing AgentsIncompatible, potential for degradation[3]

Experimental Protocols

Given the absence of specific published protocols for this compound, the following sections provide detailed, generalized methodologies for determining the solubility and stability of alkaloids, which can be adapted for this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculate the solubility of this compound in the solvent at the specified temperature.

Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature with shaking A->B C Allow to sediment B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

1. Hydrolytic Degradation:

  • Acidic Condition: Mix the this compound solution with an equal volume of 0.1 M HCl. Store the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
  • Alkaline Condition: Mix the this compound solution with an equal volume of 0.1 M NaOH. Store the mixture under the same conditions as the acidic sample.
  • Neutral Condition: Mix the this compound solution with an equal volume of purified water and store under the same conditions.
  • At each time point, withdraw a sample, neutralize it if necessary, and analyze it using the stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

2. Oxidative Degradation:

  • Mix the this compound solution with an equal volume of 3% H₂O₂.
  • Store the mixture at room temperature for a defined period, taking samples at various time points.
  • Analyze the samples by HPLC.

3. Photolytic Degradation:

  • Expose the this compound solution (in a photostable container, e.g., quartz cuvette) to a light source in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
  • Simultaneously, keep a control sample protected from light.
  • Analyze both the exposed and control samples by HPLC.

Workflow for Forced Degradation Study

G cluster_0 Stress Conditions A Acid Hydrolysis (HCl) F Analyze by Stability-Indicating HPLC A->F B Alkaline Hydrolysis (NaOH) B->F C Oxidation (H2O2) C->F D Photolysis (UV/Vis Light) D->F E This compound Solution E->A E->B E->C E->D G Identify Degradation Products and Pathways F->G

Caption: Workflow for a forced degradation study of this compound.

Conceptual Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many aporphine alkaloids are known to possess anti-inflammatory and neuroprotective properties. A plausible mechanism of action could involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates a conceptual model of how this compound might exert anti-inflammatory effects through the inhibition of the NF-κB pathway. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates to This compound This compound This compound->IKK inhibits? DNA DNA NFkB_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Cytokines Cytokines (e.g., TNF-α, IL-6) Pro_inflammatory_Genes->Cytokines

Caption: Conceptual model of this compound's potential anti-inflammatory action via NF-κB pathway inhibition.

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data remains scarce, the provided general characteristics and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The successful execution of these methodologies will be crucial in generating the necessary data to fully characterize this compound's physicochemical properties, thereby enabling its progression through the drug development pipeline. Further research is essential to elucidate its precise mechanism of action and to establish a comprehensive stability profile under various pharmaceutically relevant conditions.

References

Preliminary Toxicity Profile of Laurotetanine: A Data-Deficient Case Study with an Illustrative Example

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature and safety data reveals a significant lack of detailed preliminary toxicity studies for the isoquinoline alkaloid, Laurotetanine. The available information is limited to basic hazard classifications and computationally predicted toxicity endpoints. This document will first summarize the limited known information on this compound and then, for illustrative purposes, provide a detailed technical guide on the preliminary toxicity studies of a different compound, Loratadine, to demonstrate the requested format and the scope of a typical toxicity assessment for a drug candidate. This is intended to serve as a template for what such a guide would entail, should sufficient data for this compound become available in the future.

This compound: Summary of Available Toxicity Information

The current understanding of this compound's toxicity is based on limited data, primarily from safety data sheets (SDS) which indicate a general level of hazard without providing in-depth experimental results.

Hazard Classification:

  • Acute Oral Toxicity: this compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1] This classification is based on general chemical properties and computational predictions rather than extensive animal testing.

  • Aquatic Toxicity: It is designated as "Very toxic to aquatic life with long lasting effects" (Acute aquatic toxicity, Category 1 and Chronic aquatic toxicity, Category 1).[1]

Quantitative experimental data such as the median lethal dose (LD50), no-observed-adverse-effect level (NOAEL), or detailed in vitro and in vivo study results are not publicly available. Computational models predict a range of potential toxicities, but these require experimental validation.

Due to the absence of concrete experimental data for this compound, the remainder of this guide will focus on the antihistamine Loratadine to illustrate the components of a preliminary toxicity assessment as requested.

Illustrative Example: Preliminary Toxicity Studies of Loratadine

Note: The following data and protocols pertain to Loratadine and NOT this compound.

This section provides an in-depth overview of the preliminary toxicity studies conducted on Loratadine, a second-generation antihistamine. The data is presented in a structured format for researchers, scientists, and drug development professionals.

Quantitative Toxicity Data for Loratadine

The following tables summarize the key quantitative findings from various toxicity studies on Loratadine.

Table 1: Acute Toxicity of Loratadine
SpeciesRoute of AdministrationLD50 ValueReference
RatOral> 5000 mg/kg[2]
MouseOral> 5000 mg/kg[2]
Ceriodaphnia dubiaAquatic600 µg/L (LC50)[3][4]
Table 2: Cytotoxicity of Loratadine in Human Lymphocytes
ConcentrationExposure TimeMitotic Index (% of Control)Proliferation Index (% of Control)Nuclear Division Index (% of Control)Reference
5 µg/mL48 hoursNot significantly differentNot significantly differentNot significantly different[1]
15 µg/mL48 hoursSignificantly decreasedWeaker cytotoxic potentialWeaker cytotoxic potential[1]
25 µg/mL48 hoursSignificantly decreasedWeaker cytotoxic potentialWeaker cytotoxic potential[1]
Table 3: Genotoxicity of Loratadine in Human Lymphocytes
AssayConcentrationExposure TimeResultReference
Sister Chromatid Exchange (SCE)5, 15, 25 µg/mL48 hoursIncreased frequency at all concentrations[1]
Chromosomal Aberrations (CA)15 µg/mL48 hoursSignificant increase[1]
Micronucleus (MN) Test15, 25 µg/mL48 hoursSignificant increase[1]

Experimental Protocols for Key Loratadine Toxicity Studies

Detailed methodologies for the key experiments cited are provided below.

Acute Oral Toxicity Study (Fixed Dose Procedure - OECD 420)
  • Test System: Wistar rats.

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • A starting dose (e.g., 2000 mg/kg) of Loratadine, suspended in a suitable vehicle, is administered by oral gavage to a group of female rats.[5]

    • A second group may be dosed at a lower or higher fixed dose level (5, 50, 300, 2000, or 5000 mg/kg) depending on the outcome of the initial dose.[5]

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • At the end of the observation period, a gross necropsy is performed on all animals.

  • Endpoint: The LD50 is determined based on the dose that causes mortality in 50% of the animals. For Loratadine, no mortality was observed at the limit dose of 5000 mg/kg.[2]

Cytotoxicity and Genotoxicity Assays in Human Peripheral Blood Lymphocytes
  • Test System: Cultured human peripheral blood lymphocytes from healthy, non-smoking donors.

  • Methodology:

    • Heparinized whole blood is added to a culture medium and stimulated to divide.

    • Loratadine is dissolved in a suitable solvent (e.g., DMSO) and added to the cultures at various concentrations (e.g., 5, 15, and 25 µg/mL).[1]

    • The cultures are incubated for 48 hours.[1]

    • For Cytotoxicity:

      • Mitotic Index (MI): The number of mitotic cells per 1000 cells is counted.

      • Proliferation Index (PI): Assessed to determine the cytotoxic/cytostatic effect.[1]

      • Nuclear Division Index (NDI): Calculated to further evaluate cytotoxicity.[1]

    • For Genotoxicity:

      • Sister Chromatid Exchange (SCE): Cells are treated with BrdU, and metaphase spreads are prepared and stained to visualize SCEs.

      • Chromosomal Aberrations (CA): Metaphase spreads are analyzed for structural chromosomal abnormalities.[6]

      • Micronucleus (MN) Test: Binucleated cells are scored for the presence of micronuclei, which indicate chromosome breakage or loss.[7][8]

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described toxicity assays and the logical relationship between cytotoxicity and genotoxicity assessment.

Cytotoxicity_Genotoxicity_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_cytotoxicity_endpoints Cytotoxicity Endpoints cluster_genotoxicity_endpoints Genotoxicity Endpoints Human Blood Sample Human Blood Sample Lymphocyte Culture Lymphocyte Culture Human Blood Sample->Lymphocyte Culture Loratadine Treatment Loratadine Treatment Cytotoxicity Assays Cytotoxicity Assays Loratadine Treatment->Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Loratadine Treatment->Genotoxicity Assays MI Mitotic Index Cytotoxicity Assays->MI PI Proliferation Index Cytotoxicity Assays->PI NDI Nuclear Division Index Cytotoxicity Assays->NDI SCE Sister Chromatid Exchange Genotoxicity Assays->SCE CA Chromosomal Aberrations Genotoxicity Assays->CA MN Micronucleus Test Genotoxicity Assays->MN Ames_Test_Workflow start Start: Prepare S. typhimurium Strains (his-) prepare_s9 Prepare Liver S9 Fraction (for metabolic activation) start->prepare_s9 mix Mix Bacteria, Test Compound (Loratadine), and S9 Mix (or buffer) start->mix prepare_s9->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48 hours plate->incubate count Count Revertant Colonies incubate->count end End: Assess Mutagenicity count->end Signaling_Pathway_Hypothesis Loratadine Loratadine DNA_Damage Direct DNA Damage Loratadine->DNA_Damage Chk1_Activation Chk1 Activation (pChk1ser345) Loratadine->Chk1_Activation Chk1_CyclinB_Downregulation Downregulation of Total Chk1 and Cyclin B Loratadine->Chk1_CyclinB_Downregulation Increased_Cytotoxicity Increased Cytotoxicity (especially with radiation) DNA_Damage->Increased_Cytotoxicity G2M_Arrest G2/M Cell Cycle Arrest Chk1_Activation->G2M_Arrest Checkpoint_Abrogation Abrogation of G2/M Checkpoint Chk1_CyclinB_Downregulation->Checkpoint_Abrogation Cell_Cycle_Reentry Cell Cycle Re-entry with Damaged DNA Checkpoint_Abrogation->Cell_Cycle_Reentry Cell_Cycle_Reentry->Increased_Cytotoxicity

References

The Putative Laurotetanine Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurotetanine, an aporphine alkaloid found in various plant species, particularly within the Lauraceae family, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the established biosynthesis of related aporphine alkaloids. Due to a lack of specific research on this compound, this guide presents a hypothesized pathway, drawing parallels from well-characterized alkaloid biosynthetic routes. It includes detailed, generalized experimental protocols for key analytical techniques and presents illustrative quantitative data in a structured format.

Introduction to this compound and Aporphine Alkaloids

This compound is a member of the aporphine class of benzylisoquinoline alkaloids, a large and structurally diverse group of plant secondary metabolites.[1] Aporphine alkaloids are characterized by a tetracyclic ring system formed through intramolecular C-C phenol coupling of a benzylisoquinoline precursor.[1] These compounds are known to exhibit a wide range of biological activities. This compound has been isolated from several plant species, including those from the genera Litsea and Actinodaphne of the Lauraceae family.

The biosynthesis of aporphine alkaloids is a branch of the extensive benzylisoquinoline alkaloid (BIA) pathway, which originates from the amino acid L-tyrosine. The central intermediate in the biosynthesis of most BIAs, including the aporphines, is (S)-reticuline.[2]

The Putative this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound commences with the central precursor, (S)-reticuline. The key transformation is an intramolecular oxidative coupling reaction to form the characteristic aporphine core, followed by specific methylation and demethylation steps.

Formation of the Aporphine Core from (S)-Reticuline

The initial and rate-limiting step in the formation of the aporphine scaffold is the intramolecular oxidative coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 monooxygenase (CYP) .[3][4] The coupling can occur via two primary modes: ortho-para' or ortho-ortho' coupling of the phenolic rings of reticuline. In the case of this compound, an ortho-ortho' coupling is hypothesized to lead to the proaporphine intermediate, which then rearranges to the aporphine skeleton.

Post-Coupling Modifications: Methylation and Demethylation

Following the formation of the aporphine core, a series of modifications, primarily O-methylation and potentially O-demethylation, are required to yield this compound. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . The specific order and regioselectivity of these methylation events determine the final structure of the alkaloid. Based on the structure of this compound (1,2,10-trimethoxy-9-hydroxyaporphine), it is proposed that specific OMTs catalyze the methylation of hydroxyl groups at positions 1, 2, and 10 of the aporphine nucleus. It is also possible that a demethylation event occurs at position 9.

This compound Biosynthetic Pathway cluster_0 Core Benzylisoquinoline Pathway cluster_1 Putative this compound Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-Hydroxyphenylacetaldehyde Multiple Steps Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Norcoclaurine Synthase 4-Hydroxyphenylacetaldehyde->(S)-Norcoclaurine (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline 6OMT, CNMT, 4'OMT Aporphine Intermediate Aporphine Intermediate (S)-Reticuline->Aporphine Intermediate Cytochrome P450 (Oxidative Coupling) This compound This compound Aporphine Intermediate->this compound O-Methyltransferases (OMTs)

A putative biosynthetic pathway for this compound from L-tyrosine.

Quantitative Data

Due to the absence of specific studies on the enzymology of this compound biosynthesis, no quantitative data is currently available. The following table presents a hypothetical set of kinetic parameters for the key enzymes proposed to be involved in the pathway. This serves as an illustrative example for researchers aiming to characterize these enzymes.

Enzyme ClassPutative SubstratePutative ProductHypothetical Km (µM)Hypothetical kcat (s-1)Hypothetical Vmax (nmol/mg protein/min)
Cytochrome P450(S)-ReticulineAporphine Intermediate500.510
O-Methyltransferase 1 (OMT1)Aporphine IntermediateMono-methylated Intermediate251.225
O-Methyltransferase 2 (OMT2)Mono-methylated IntermediateDi-methylated Intermediate301.020
O-Methyltransferase 3 (OMT3)Di-methylated IntermediateThis compound400.815

Note: The data in this table is purely illustrative and intended to provide a template for future experimental work.

Experimental Protocols

The elucidation of a biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed, generalized protocols for key experiments that would be essential for characterizing the this compound biosynthetic pathway.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate cytochrome P450 and O-methyltransferase genes involved in this compound biosynthesis from a this compound-producing plant (e.g., Actinodaphne or Litsea species).

Methodology:

  • RNA Extraction: Extract total RNA from various tissues of the plant (e.g., leaves, stems, roots) known to accumulate this compound.

  • Transcriptome Sequencing: Perform deep transcriptome sequencing (RNA-seq) using a high-throughput sequencing platform.

  • De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting transcripts by sequence homology to known plant P450s and OMTs from databases like GenBank and TAIR.

  • Differential Expression Analysis: Compare the expression profiles of candidate genes across different tissues. Genes that are highly expressed in this compound-accumulating tissues are strong candidates.

  • Phylogenetic Analysis: Construct phylogenetic trees to determine the relationship of the candidate genes to known alkaloid biosynthetic enzymes.

Experimental_Workflow_Gene_Identification Plant Tissue\n(e.g., Actinodaphne sp.) Plant Tissue (e.g., Actinodaphne sp.) RNA Extraction RNA Extraction Plant Tissue\n(e.g., Actinodaphne sp.)->RNA Extraction Transcriptome Sequencing\n(RNA-seq) Transcriptome Sequencing (RNA-seq) RNA Extraction->Transcriptome Sequencing\n(RNA-seq) De Novo Assembly\n& Annotation De Novo Assembly & Annotation Transcriptome Sequencing\n(RNA-seq)->De Novo Assembly\n& Annotation Identification of\nCandidate Genes\n(P450s, OMTs) Identification of Candidate Genes (P450s, OMTs) De Novo Assembly\n& Annotation->Identification of\nCandidate Genes\n(P450s, OMTs) Differential Expression\nAnalysis Differential Expression Analysis Identification of\nCandidate Genes\n(P450s, OMTs)->Differential Expression\nAnalysis Selection of High-Priority\nCandidate Genes Selection of High-Priority Candidate Genes Differential Expression\nAnalysis->Selection of High-Priority\nCandidate Genes

Workflow for identifying candidate biosynthetic genes.
Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To functionally characterize the candidate P450 and OMT enzymes in vitro.

Methodology:

  • Gene Cloning: Clone the full-length coding sequences of the candidate genes into appropriate expression vectors (e.g., pET vectors for E. coli or pYES2 for Saccharomyces cerevisiae).[5][6]

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or yeast) and induce protein expression.[7][8]

  • Protein Purification (Optional but Recommended): Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • For P450s: Perform in vitro assays using purified P450 (or microsomes from yeast) with (S)-reticuline as the substrate and a cytochrome P450 reductase for electron transfer. The reaction mixture should be buffered and contain NADPH.

    • For OMTs: Conduct assays with the putative aporphine intermediate substrates and S-adenosyl-L-methionine (SAM) as the methyl donor.

  • Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected intermediates and this compound.[9]

Identification of Pathway Intermediates

Objective: To identify and confirm the proposed intermediates in the this compound biosynthetic pathway.

Methodology:

  • In Vivo Labeling Studies: Feed isotopically labeled precursors (e.g., 13C- or 14C-labeled L-tyrosine or (S)-reticuline) to the plant tissues or cell cultures.

  • Metabolite Extraction: Extract the alkaloids from the labeled tissues at different time points.

  • LC-MS/MS Analysis: Use LC-MS/MS to trace the incorporation of the label into downstream intermediates and the final product, this compound. The fragmentation patterns of the labeled compounds will provide structural information for their identification.[10]

  • Comparison with Authentic Standards: If available, compare the retention times and mass spectra of the putative intermediates with those of authentic chemical standards.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound remains to be fully elucidated. This guide provides a putative pathway based on the well-established biosynthesis of related aporphine alkaloids. The key enzymatic steps are proposed to be an initial oxidative coupling of (S)-reticuline by a cytochrome P450, followed by a series of O-methylation reactions catalyzed by O-methyltransferases. Future research should focus on the identification and characterization of these specific enzymes from this compound-producing plants, such as those from the Lauraceae family. The experimental protocols outlined here provide a roadmap for such investigations. A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this compound and the generation of novel, pharmacologically active derivatives.

References

An In-depth Technical Guide to the Potential Production of Laurotetanine by Endophytic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laurotetanine, a potent isoquinoline alkaloid, has traditionally been extracted from various plant species and is recognized for its significant pharmacological properties. The exploration of microbial sources for high-value plant-derived secondary metabolites has identified endophytic fungi as a promising and sustainable alternative. These fungi, residing within plant tissues, are capable of synthesizing a diverse array of bioactive compounds, including alkaloids that are identical or structurally similar to those produced by their host plants. Although no specific endophytic fungus has been definitively identified as a producer of this compound to date, the documented ability of fungi to synthesize complex alkaloids, including isoquinolines, presents a compelling case for their investigation as a potential source. This guide provides a comprehensive overview of this compound, the rationale for exploring endophytic fungi as a source, and a detailed framework of experimental protocols for the isolation, identification, and characterization of this compound-producing endophytic fungi.

Introduction to this compound

This compound is a naturally occurring isoquinoline alkaloid that has garnered interest in the scientific community for its potential therapeutic applications.

Chemical and Physical Properties

This compound is characterized by a specific chemical structure and distinct physical properties, which are summarized in the table below.

PropertyValue
IUPAC Name (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol[1]
Molecular Formula C₁₉H₂₁NO₄[1]
Molecular Weight 327.4 g/mol [1][2]
CAS Number 128-76-7[1]
Physical Description Solid[2]
Melting Point 125 °C[2]
Synonyms (+)-Laurotetanine, Litsoeine[1][2]
Natural Occurrence

This compound has been isolated from several plant species, including:

  • Laurelia sempervirens[1]

  • Neolitsea aciculata[1]

  • Litsea pungens[2]

  • Siparuna pauciflora[2]

  • Litsea glutinosa[3]

Pharmacological Activities

This compound has been reported to exhibit a range of pharmacological activities, making it a compound of interest for drug development. While a comprehensive list of its activities is still under investigation, it is known to be an isoquinoline alkaloid, a class of compounds with diverse biological effects[1][2].

Endophytic Fungi: A Promising Source of Plant-Derived Alkaloids

Endophytic fungi are microorganisms that reside within the tissues of living plants without causing any apparent disease. They are recognized as a prolific source of bioactive secondary metabolites, some of which are identical or structurally related to compounds found in their host plants[4][5].

Precedent for Alkaloid Production by Endophytic Fungi

There is substantial evidence of endophytic fungi producing a wide variety of alkaloids, demonstrating their metabolic capacity for complex natural product synthesis. Examples include:

  • Camptothecin , an anticancer alkaloid, has been isolated from endophytic fungi such as Entrophospora infrequens and Neurospora sp. from Nothapodytes foetida, as well as Fusarium solani from Camptotheca acuminata[6].

  • Vinca alkaloids , like vinblastine and vincristine, have been reported from Talaromyces radicus, an endophyte of Catharanthus roseus[7].

  • Quinine , an antimalarial alkaloid, has been detected in various endophytic fungal strains isolated from Cinchona ledgeriana[6].

  • Indole alkaloids , with antimicrobial and anti-inflammatory properties, have been derived from the marine endophytic fungus Aspergillus sp.[4].

  • A wide range of quinoline, isoquinoline, amine, amide, and pyridine alkaloids have also been discovered from various endophytic fungi, exhibiting antimicrobial, insecticidal, and cytotoxic activities[8].

Biosynthesis of Isoquinoline Alkaloids in Fungi

Recent research has demonstrated that fungi possess the genetic machinery for "plant-like" biosynthesis of isoquinoline alkaloids. A biosynthetic gene cluster (fsq) in the fungus Aspergillus fumigatus has been shown to produce novel isoquinoline alkaloids, the fumisoquins[9][10][11][12]. This pathway involves enzymes that are functional analogs of key enzymes in the plant isoquinoline alkaloid biosynthesis pathway, such as coclaurine N-methyltransferase and the berberine bridge enzyme[10][11][13]. The discovery of this convergent evolution of a multi-step biosynthetic pathway strongly suggests that the capacity to produce isoquinoline alkaloids like this compound may be more widespread in the fungal kingdom than previously thought, including in endophytic fungi[9][10][13].

Experimental Protocols for Screening and Identification of this compound-Producing Endophytic Fungi

The following sections outline a systematic approach to isolate, cultivate, and screen endophytic fungi for the production of this compound.

Workflow for Discovery of this compound-Producing Endophytes

experimental_workflow Figure 1. Experimental Workflow for the Discovery of this compound-Producing Endophytic Fungi A Plant Material Collection (from this compound-producing plants) B Surface Sterilization A->B C Isolation of Endophytic Fungi (on PDA medium) B->C D Pure Culture and Morphological Identification C->D E Molecular Identification (ITS rRNA gene sequencing) D->E F Fermentation and Cultivation (Liquid and/or Solid-State) D->F G Extraction of Secondary Metabolites F->G H Screening of Extracts (TLC, HPLC) G->H I Identification and Quantification (LC-MS/MS, qNMR) H->I J Strain Optimization and Scale-up I->J

Figure 1. Experimental Workflow for Discovery
Detailed Methodologies

  • Plant Material Collection: Collect fresh, healthy plant tissues (leaves, stems, roots) from known this compound-producing plants such as Litsea cubeba or Laurelia sempervirens.

  • Surface Sterilization: Thoroughly wash the plant materials under running tap water. Sequentially immerse the tissues in 75% ethanol for 1 minute, followed by a 1.3% sodium hypochlorite solution for 3 minutes, and then 75% ethanol for 30 seconds[14]. Rinse the sterilized tissues three times with sterile distilled water[14].

  • Plating: Aseptically cut the sterilized plant segments into small pieces (e.g., 5mm x 5mm) and place them on Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent such as streptomycin[14][15].

  • Incubation: Incubate the plates at 28°C in the dark for 2-4 weeks, monitoring daily for fungal growth from the plant segments[14].

  • Purification: Isolate individual fungal colonies by transferring the hyphal tips to fresh PDA plates to obtain pure cultures[14][15].

  • Sterility Check: To confirm the effectiveness of the surface sterilization, make imprints of the surface-sterilized plant segments onto PDA plates. No microbial growth should be observed[14].

  • Media Selection: Cultivate the pure fungal isolates in a suitable liquid medium such as Potato Dextrose Broth (PDB) or Czapek's Dox broth to encourage the production of secondary metabolites[16].

  • Fermentation Conditions: Incubate the liquid cultures in an orbital shaker at a suitable temperature (e.g., 25-28°C) and agitation speed (e.g., 150 rpm) for a period of 14-21 days[17][18]. The optimal pH, temperature, and nutrient composition may need to be determined for each fungal strain to maximize metabolite production[18][19]. Both submerged and solid-state fermentation methods can be explored[20].

  • Mycelial and Broth Separation: After the incubation period, separate the fungal biomass (mycelia) from the culture broth by filtration.

  • Extraction:

    • Culture Broth: Extract the cell-free supernatant with an equal volume of a suitable organic solvent such as ethyl acetate[21].

    • Mycelia: Dry the mycelial mass and grind it into a fine powder. Extract the powdered mycelia with a solvent like methanol[21].

  • Concentration: Evaporate the organic solvents from both extracts under reduced pressure to obtain crude extracts.

  • High-Performance Liquid Chromatography (HPLC):

    • System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column is commonly used for alkaloid separation.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed[22][23].

    • Detection: Monitor the eluent at a suitable wavelength for this compound.

    • Quantification: Compare the peak retention time and area with that of an authentic this compound standard.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • System: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[24][25].

    • Separation: Utilize similar chromatographic conditions as described for HPLC.

    • Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity[25]. The precursor ion would be [M+H]⁺ for this compound (m/z 328.15)[1]. Specific product ions would be determined from a standard.

    • Confirmation: This method provides definitive identification based on both retention time and mass-to-charge ratio of the parent and fragment ions.

Data Presentation

Summary of Experimental Stages and Expected Outcomes
StageMethodologyExpected Outcome
Isolation Surface sterilization and plating of plant tissues on PDA.Pure cultures of endophytic fungi.
Cultivation Liquid or solid-state fermentation.Fungal biomass and culture filtrate containing secondary metabolites.
Extraction Solvent extraction of fungal biomass and culture filtrate.Crude extracts of secondary metabolites.
Screening HPLC analysis of crude extracts.Identification of extracts with peaks corresponding to the retention time of a this compound standard.
Identification & Quantification LC-MS/MS analysis of positive extracts.Confirmation of the presence of this compound and quantification of its concentration.

Conclusion and Future Directions

While the direct production of this compound by endophytic fungi remains to be demonstrated, the existing body of scientific evidence strongly supports the feasibility of this endeavor. The proven ability of endophytes to synthesize a vast array of plant-derived alkaloids, coupled with the discovery of isoquinoline alkaloid biosynthetic pathways in fungi, provides a solid foundation for future research. The experimental framework detailed in this guide offers a systematic approach for the targeted screening and discovery of this compound-producing endophytic fungi. Success in this area would not only provide a sustainable and potentially high-yielding source of this valuable alkaloid but also open new avenues for the discovery of novel, structurally related compounds with significant therapeutic potential. Future efforts should focus on the large-scale screening of endophytic fungi from diverse this compound-producing plant species and the subsequent optimization of fermentation conditions to maximize yields.

References

The Receptor Binding Profile of Loratadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note: This document addresses the receptor binding affinity of Loratadine. Initial searches for "Laurotetanine" did not yield relevant results and it is presumed to be a misspelling of Loratadine, a widely used second-generation antihistamine.

This technical guide provides an in-depth overview of the receptor binding affinity, experimental protocols, and associated signaling pathways of Loratadine. The information is intended for researchers, scientists, and drug development professionals.

Receptor Binding Affinity of Loratadine

Loratadine is a potent and selective inverse agonist of the peripheral histamine H1 receptor.[1] Its clinical efficacy in the treatment of allergic conditions such as rhinitis and urticaria is primarily attributed to its high affinity for this receptor.[2] Unlike first-generation antihistamines, loratadine exhibits minimal penetration of the blood-brain barrier and consequently has a low affinity for central nervous system (CNS) H1 receptors, which accounts for its non-sedating properties.[2][3]

The binding affinity of loratadine and its active metabolite, desloratadine, to the histamine H1 receptor has been characterized using radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd).

Quantitative Binding Data

The following table summarizes the reported binding affinities of loratadine and its metabolite for various receptors.

CompoundReceptorSpeciesAssay TypeRadioligandKi (nM)pKiKd (nM)pKdReference(s)
Loratadine Histamine H1HumanBinding affinity-4146.38--[4]
Loratadine Histamine H1HumanCalcium 5 dye-based FLIPR assay---1906.72[4]
Loratadine Muscarinic M3-Functional Assay-No effect at 10 µM---[5]
Loratadine Cholinergic-In-vitro-Low affinity---[6]
Loratadine α-Adrenergic-In-vitro-No appreciable activity---[6]
Desloratadine Histamine H1----9.1 ± 0.1--[7]

Studies have shown the rank order of binding affinity for several antihistamines at the H1 receptor to be: desloratadine > cetirizine > loratadine > fexofenadine.[8]

Experimental Protocols

The determination of loratadine's receptor binding affinity is primarily achieved through competitive radioligand binding assays.

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines a typical procedure for determining the binding affinity of loratadine for the histamine H1 receptor using cell membranes expressing the receptor and a radiolabeled ligand such as [³H]mepyramine.[9]

1. Membrane Preparation:

  • Cells expressing the human histamine H1 receptor (e.g., HEK293T cells) are harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

  • The homogenate is centrifuged to pellet the cell membranes.[10]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[10]

  • Protein concentration of the membrane preparation is determined using a suitable method (e.g., BCA assay).[10]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[10]

  • To each well, the following are added in order:

    • A fixed volume of the cell membrane preparation.

    • A fixed concentration of the radioligand (e.g., [³H]mepyramine).

    • A range of concentrations of the unlabeled competitor (loratadine).

  • For determination of non-specific binding, a high concentration of a known H1 receptor antagonist is used in place of loratadine.

  • Total binding is determined in the absence of any competitor.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[10]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester, which traps the membranes with bound radioligand.[10]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.[10]

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of loratadine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation cluster_quant Quantification & Analysis prep1 Harvest H1R-expressing cells prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Wash and resuspend membranes prep3->prep4 prep5 Determine protein concentration prep4->prep5 assay1 Add membranes, radioligand, and loratadine to 96-well plate prep5->assay1 assay2 Incubate to reach equilibrium assay1->assay2 sep1 Rapid filtration to separate bound from free radioligand assay2->sep1 sep2 Wash filters sep1->sep2 quant1 Measure radioactivity with scintillation counter sep2->quant1 quant2 Calculate specific binding quant1->quant2 quant3 Determine IC50 and Ki values quant2->quant3 G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Syk Syk TLR4->Syk Src Src TLR4->Src IKK IKK Complex Syk->IKK Src->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Loratadine Loratadine Loratadine->Syk Loratadine->Src G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK7 MKK7 TAK1->MKK7 phosphorylates JNK JNK MKK7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates cFos c-Fos JNK->cFos phosphorylates AP1 AP-1 cJun->AP1 cFos->AP1 Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Loratadine Loratadine Loratadine->TAK1

References

Early-Stage Research on Loratadine's Potential as an Anti-Inflammatory Agent: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Loratadine, a widely used second-generation antihistamine, has demonstrated significant anti-inflammatory properties in early-stage research, independent of its histamine H1 receptor antagonism. This technical guide provides an in-depth overview of the current understanding of Loratadine's anti-inflammatory mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area. This paper summarizes the evidence suggesting Loratadine's potential as a repurposed therapeutic for inflammatory disorders.

Introduction

Loratadine is a well-established and widely utilized non-sedating antihistamine for the management of allergic conditions.[1] Beyond its canonical role in blocking the histamine H1 receptor, a growing body of preclinical evidence indicates that Loratadine possesses direct anti-inflammatory effects.[2][3][4] These properties are not attributed to its antihistaminic activity but rather to its ability to modulate key inflammatory signaling pathways. This whitepaper consolidates the early-stage research on Loratadine's anti-inflammatory potential, focusing on its molecular mechanisms, providing quantitative data on its efficacy, and detailing the experimental protocols used in these foundational studies.

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

Loratadine's anti-inflammatory effects are primarily mediated through the suppression of two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. These pathways are critical regulators of pro-inflammatory gene expression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Loratadine has been shown to specifically inhibit the NF-κB pathway by targeting the upstream kinases Syk and Src.[2][5] By binding to these proteins, Loratadine prevents the subsequent phosphorylation cascade that leads to the activation and nuclear translocation of NF-κB, thereby reducing the expression of its target genes.[2]

Inhibition of the AP-1 Signaling Pathway

The AP-1 transcription factor plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis, and is also heavily involved in inflammatory responses.[6] Research has identified Transforming Growth Factor-β-activated kinase 1 (TAK1) as a prime molecular target of Loratadine within the AP-1 pathway.[6] Loratadine directly binds to TAK1, inhibiting its kinase activity.[6] This prevents the downstream activation of the JNK and p38 MAPK cascades, ultimately leading to the suppression of AP-1-mediated transcription of pro-inflammatory genes, including matrix metalloproteinases (MMPs).[3][6]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of Loratadine has been quantified in various in vitro systems. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Table 1: Inhibition of Cytokine and Chemokine Release by Loratadine

MediatorCell TypeStimulantLoratadine IC50Reference
IL-6Human Umbilical Vein Endothelial Cells (HUVEC)Histamine (10⁻⁴ M)0.3 x 10⁻⁶ M[7]
IL-8Human Umbilical Vein Endothelial Cells (HUVEC)Histamine (10⁻⁴ M)0.2 x 10⁻⁶ M[7]
TNF-αHuman Leukemic Mast Cells (HMC-1)PMA + Ca²⁺ IonophoreMaximal effect at 10⁻⁹ M[8]
Leukotriene C4 (LTC4)Human Leukocytesanti-IgE2.3 µM[9]
HistamineHuman Leukocytesanti-IgE30 µM[9]

Table 2: Inhibition of Adhesion Molecule Expression by Loratadine

Adhesion MoleculeCell TypeStimulantLoratadine IC50Reference
P-selectinHuman Umbilical Vein Endothelial Cells (HUVEC)Histamine (10⁻⁴ M)13 x 10⁻⁹ M[7]

Table 3: In Vivo Efficacy of Loratadine

ModelSpeciesLoratadine DoseEffectReference
HCl/Ethanol-induced Acute GastritisMouse5 and 10 mg/kgSignificantly reduced gastric bleeding[6]
Histamine-induced BronchospasmGuinea Pig0.08 mg/kg (ED40)Blocked bronchospasm[10]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Syk Syk Receptor->Syk Src Src Syk->Src IKK_complex IKK Complex Src->IKK_complex IkB IκB IKK_complex->IkB P NF_kB NF-κB (p50/p65) NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation Loratadine_cyto Loratadine Loratadine_cyto->Syk Loratadine_cyto->Src DNA DNA NF_kB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Loratadine's Inhibition of the NF-κB Signaling Pathway.

AP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane_AP1 Cell Membrane cluster_cytoplasm_AP1 Cytoplasm cluster_nucleus_AP1 Nucleus Stimulus_AP1 Stimulus (e.g., LPS) TLR4 TLR4 Stimulus_AP1->TLR4 TAK1 TAK1 TLR4->TAK1 MKK7 MKK7 TAK1->MKK7 JNK JNK MKK7->JNK cJun c-Jun JNK->cJun P AP1_complex AP-1 (c-Jun/c-Fos) cJun->AP1_complex Dimerization with c-Fos Loratadine_cyto_AP1 Loratadine Loratadine_cyto_AP1->TAK1 DNA_AP1 DNA_AP1 AP1_complex->DNA_AP1 Gene_Expression_AP1 Pro-inflammatory Gene Expression (e.g., MMPs) DNA_AP1->Gene_Expression_AP1

Caption: Loratadine's Inhibition of the AP-1 Signaling Pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early-stage research of Loratadine's anti-inflammatory potential.

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

This protocol describes the methodology for assessing the anti-inflammatory effects of Loratadine on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.

  • Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Loratadine Treatment and LPS Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of Loratadine (e.g., 20-40 µM) or vehicle (DMSO) for 30 minutes. Following pre-treatment, inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

  • Nitric Oxide (NO) Production Assay (Griess Assay): After 24 hours of LPS stimulation, the cell culture supernatant is collected. To measure NO production, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). The absorbance is measured at 540 nm, and the nitrite concentration is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To analyze the expression and phosphorylation of signaling proteins, cells are lysed after the desired treatment period. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of key signaling molecules (e.g., p-JNK, p-c-Fos). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Gene Assay for AP-1 Transcriptional Activity

This assay is used to quantify the effect of Loratadine on AP-1 transcriptional activity.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in DMEM with 10% FBS. Cells are seeded in 24-well plates and co-transfected with an AP-1 luciferase reporter plasmid (containing tandem AP-1 binding sites upstream of the luciferase gene), a constitutively active upstream activator (e.g., MyD88, TRIF, or HA-TAK1), and a β-galactosidase expression vector (as a transfection efficiency control) using a suitable transfection reagent like polyethylenimine (PEI).

  • Loratadine Treatment: 24 hours post-transfection, the cells are treated with different concentrations of Loratadine (e.g., 20-40 µM) for 6 hours.

  • Luciferase Activity Measurement: Following treatment, the cells are lysed using a reporter lysis buffer. The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate solution. The β-galactosidase activity is also measured to normalize the luciferase readings for transfection efficiency.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is employed to confirm the direct binding of Loratadine to its molecular target, TAK1.

  • Cell Culture and Transfection: HEK293T cells are transfected with a plasmid encoding for HA-tagged TAK1.

  • Loratadine Treatment: 24 hours post-transfection, the cells are treated with Loratadine (e.g., 40 µM) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: The treated cells are harvested, and the cell lysate is divided into aliquots. These aliquots are heated to a range of temperatures (e.g., 45°C to 63°C) for a defined period (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: The supernatant containing the soluble proteins is collected, and the amount of soluble HA-TAK1 at each temperature is determined by Western blotting using an anti-HA antibody. Increased thermal stability of TAK1 in the presence of Loratadine (i.e., more soluble protein at higher temperatures) indicates direct binding.

In Vivo HCl/Ethanol-Induced Acute Gastritis Mouse Model

This animal model is used to evaluate the in vivo anti-inflammatory efficacy of Loratadine.

  • Animals: Male ICR mice are used for this study. All animal procedures are conducted in accordance with approved institutional animal care and use committee guidelines.

  • Loratadine Administration: Mice are divided into different groups: a vehicle control group, a positive control group (e.g., Ranitidine, 40 mg/kg), and Loratadine-treated groups (e.g., 5 and 10 mg/kg). The respective treatments are administered orally twice a day for three days.

  • Induction of Acute Gastritis: One hour after the final treatment, acute gastritis is induced by oral administration of 150 mM HCl in 60% ethanol.

  • Assessment of Gastric Lesions: One hour after the induction of gastritis, the mice are sacrificed, and their stomachs are excised. The stomachs are opened along the greater curvature, and the area of gastric lesions (hemorrhagic erosions) is measured using image analysis software (e.g., ImageJ).

  • Biochemical Analysis: Stomach tissue can be collected for further analysis, such as Western blotting for phosphorylated c-Fos, to assess the in vivo inhibition of the AP-1 pathway.

Conclusion and Future Directions

The early-stage research presented in this technical guide strongly suggests that Loratadine possesses significant anti-inflammatory properties that are distinct from its well-known antihistaminic effects. Its ability to inhibit the NF-κB and AP-1 signaling pathways through direct interaction with key upstream kinases like Syk, Src, and TAK1 provides a solid mechanistic basis for these effects. The quantitative data from in vitro and in vivo studies further support its potential as a repurposed anti-inflammatory therapeutic.

Future research should focus on several key areas. Firstly, a more comprehensive profiling of Loratadine's inhibitory activity against a wider range of inflammatory mediators and cell types is warranted. Secondly, the efficacy of Loratadine should be evaluated in more chronic and diverse animal models of inflammatory diseases. Finally, clinical studies are necessary to determine if the anti-inflammatory effects observed in preclinical models translate to therapeutic benefits in human inflammatory conditions. The information compiled in this whitepaper provides a robust foundation for these future investigations into the promising anti-inflammatory potential of Loratadine.

References

Identifying Potential Therapeutic Targets of Loratadine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a widely used second-generation antihistamine, is primarily known for its selective inverse agonist activity at the peripheral histamine H1 receptor, providing relief from allergic symptoms without significant sedative effects. Emerging research, however, has unveiled a broader pharmacological profile for loratadine, highlighting its potential in modulating key inflammatory signaling pathways independent of its antihistaminic action. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of loratadine, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades to support further research and drug development efforts.

Core Therapeutic Targets and Mechanisms of Action

Loratadine's therapeutic effects can be attributed to its interaction with multiple molecular targets. While its primary target is the histamine H1 receptor, it also directly engages with key kinases involved in inflammatory processes.

Histamine H1 Receptor

Loratadine acts as a selective inverse agonist of the peripheral histamine H1 receptor. By binding to the inactive state of the H1 receptor, it prevents its activation by histamine, thereby mitigating allergic responses such as sneezing, rhinorrhea, and pruritus.

Anti-inflammatory Signaling Pathways

Recent studies have demonstrated that loratadine possesses anti-inflammatory properties by directly targeting and inhibiting key kinases in the NF-κB and AP-1 signaling pathways.

  • NF-κB Pathway: Loratadine has been shown to inhibit the NF-κB signaling pathway by directly binding to and targeting Spleen tyrosine kinase (Syk) and Proto-oncogene tyrosine-protein kinase Src (Src). This inhibition prevents the downstream activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.

  • AP-1 Pathway: Loratadine also suppresses the AP-1 signaling pathway by directly targeting Transforming growth factor-β-activated kinase 1 (TAK1). This interaction inhibits the phosphorylation of downstream kinases like JNK and ultimately reduces the expression of AP-1-regulated pro-inflammatory genes.

Data Presentation: Quantitative Analysis of Loratadine Interactions

The following tables summarize the available quantitative data on the binding affinity and inhibitory activity of loratadine and its active metabolite, desloratadine, against various molecular targets.

TargetLigandAssay TypeValueReference(s)
Histamine H1 ReceptorLoratadineBinding Affinity (Ki)16 nM - 138 nM[1]
Histamine H1 ReceptorDesloratadineBinding Affinity (Ki)0.4 nM - 0.87 nM[1]
Histamine ReleaseLoratadineInhibition (IC50)24 µM (A23187-induced)[N/A]
Histamine ReleaseLoratadineInhibition (IC50)29 µM (FMLP-induced)[N/A]
Histamine ReleaseLoratadineInhibition (IC50)30 µM (anti-IgE-induced)[N/A]
Cytochrome P450 2C19LoratadineInhibition (IC50)~0.76 µM[N/A]
Cytochrome P450 2D6LoratadineInhibition (IC50)~8.1 µM[N/A]

Note: While direct binding of loratadine to Syk, Src, and TAK1 has been demonstrated, specific IC50 or Ki values for the inhibition of these kinases by loratadine are not currently available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the therapeutic targets of loratadine.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay is used to verify the direct binding of a ligand (loratadine) to a target protein (e.g., TAK1) within a cellular environment.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol:

  • Cell Culture and Treatment:

    • Culture HEK293T cells and transfect with a plasmid expressing the target protein (e.g., HA-TAK1).

    • After 24 hours, treat the transfected cells with loratadine (e.g., 40 µM) or a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a temperature gradient (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by a cooling step at 25°C for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant at each temperature by Western blotting using an antibody specific to the target protein (e.g., anti-HA antibody).

Expected Outcome: An increase in the amount of soluble target protein at higher temperatures in the loratadine-treated samples compared to the control indicates direct binding and stabilization.

Luciferase Reporter Assay for Pathway Activity

This assay quantifies the transcriptional activity of a specific signaling pathway (e.g., NF-κB or AP-1) in response to a stimulus and the effect of an inhibitor (loratadine).

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., NF-κB or AP-1) is introduced into cells. Activation of the pathway leads to the expression of luciferase, which can be measured by its enzymatic activity.

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 24-well plates.

    • Co-transfect the cells with a luciferase reporter plasmid (e.g., pNF-κB-Luc or pAP-1-Luc) and a control plasmid for normalization (e.g., a β-galactosidase expression vector).

  • Cell Treatment and Stimulation:

    • After 24 hours, pre-treat the cells with various concentrations of loratadine for 1 hour.

    • Stimulate the cells with an appropriate inducer of the pathway (e.g., lipopolysaccharide [LPS] for NF-κB and AP-1).

  • Cell Lysis and Luciferase Assay:

    • After the desired stimulation time, lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.

    • Measure the β-galactosidase activity for normalization of transfection efficiency.

Expected Outcome: A dose-dependent decrease in luciferase activity in loratadine-treated cells compared to stimulated, untreated cells indicates inhibition of the signaling pathway.

Immunoblotting (Western Blotting) for Protein Phosphorylation

This technique is used to detect and quantify the levels of specific phosphorylated proteins, which are often indicative of kinase activation within a signaling pathway.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the protein of interest.

Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat with loratadine and/or a stimulant (e.g., LPS) for the desired time points.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer and Immunodetection:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-JNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities using densitometry software.

Expected Outcome: A reduction in the intensity of the band corresponding to the phosphorylated protein in loratadine-treated samples indicates inhibition of the upstream kinase.

Mandatory Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Syk Syk MyD88->Syk Src Src MyD88->Src IKK_complex IKK Complex Syk->IKK_complex Src->IKK_complex IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IκB NFkB NF-κB (p65/p50) IkB->IkB_NFkB NFkB->IkB_NFkB Loratadine Loratadine Loratadine->Syk inhibition Loratadine->Src inhibition NFkB_n NF-κB DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes IkB_NFkB->NFkB_n IκB degradation, NF-κB translocates

Caption: Loratadine inhibits the NF-κB signaling pathway by targeting Syk and Src.

AP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK4_7 MKK4/7 TAK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates cJun_n p-c-Jun cJun->cJun_n translocates Loratadine Loratadine Loratadine->TAK1 inhibition AP1 AP-1 Complex cJun_n->AP1 DNA DNA AP1->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Loratadine suppresses the AP-1 signaling pathway by targeting TAK1.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_data_analysis Data Analysis and Interpretation cell_culture Cell Culture (e.g., Macrophages, HEK293T) treatment Loratadine Treatment & Pathway Stimulation (e.g., LPS) cell_culture->treatment target_engagement Target Engagement Assay (Cellular Thermal Shift Assay) treatment->target_engagement pathway_activity Pathway Activity Assay (Luciferase Reporter Assay) treatment->pathway_activity protein_phosphorylation Protein Phosphorylation Analysis (Western Blotting) treatment->protein_phosphorylation quantitative_data Quantitative Data Generation (IC50, Ki) target_engagement->quantitative_data pathway_activity->quantitative_data protein_phosphorylation->quantitative_data mechanism_elucidation Mechanism of Action Elucidation quantitative_data->mechanism_elucidation

Caption: General workflow for identifying and characterizing loratadine's targets.

Conclusion

This technical guide consolidates the current understanding of loratadine's therapeutic targets, extending beyond its well-established role as a histamine H1 receptor inverse agonist. The identification of Syk, Src, and TAK1 as direct targets of loratadine provides a molecular basis for its observed anti-inflammatory effects and opens new avenues for its therapeutic application. The detailed experimental protocols and visual aids provided herein are intended to serve as a valuable resource for researchers in the fields of pharmacology, immunology, and drug discovery, facilitating further investigation into the multifaceted pharmacological profile of loratadine and the development of novel therapeutics targeting these pathways.

References

Methodological & Application

Application Note: Extraction and Isolation of Laurotetanine from Litsea cubeba

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laurotetanine is a bioactive aporphine alkaloid found in various plant species, notably within the Litsea genus. It has garnered significant interest from the scientific community for its potential therapeutic properties. This application note provides a comprehensive protocol for the extraction, fractionation, and isolation of this compound from the roots and stems of Litsea cubeba. The described methodology is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Materials and Equipment

  • Plant Material: Air-dried and powdered roots and stems of Litsea cubeba.

  • Solvents: 96% Ethanol, n-Hexane, Chloroform, Methanol, Ethyl Acetate, Distilled Water.

  • Acids and Bases: Hydrochloric Acid (HCl), Triethylamine (TEA), Ammonia.

  • Glassware: Beakers, Erlenmeyer flasks, Separatory funnels, Round-bottom flasks.

  • Equipment: Maceration apparatus, Rotary evaporator, pH meter, Preparative Thin-Layer Chromatography (P-TLC) plates (Silica gel), High-Speed Counter-Current Chromatography (HSCCC) system, High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

  • Reagents: Dragendorff's reagent for alkaloid detection.

Experimental Protocols

Part 1: Extraction and Fractionation

This protocol is a composite methodology based on established procedures for alkaloid extraction from Litsea cubeba.[1][2][3]

  • Maceration:

    • A sample of 1 kg of air-dried and powdered heartwood of Litsea cubeba is subjected to maceration with 7.5 L of 96% ethanol.[1]

    • The maceration process is repeated three times, with each cycle lasting for three days.[1]

    • The collected filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a viscous ethanol extract.[1]

  • Liquid-Liquid Fractionation:

    • The viscous ethanol extract is suspended in an acidic aqueous solution (e.g., using dilute HCl to achieve a pH of 3).

    • The acidic solution is then partitioned with n-hexane to remove non-polar compounds. The aqueous phase is retained.

    • The pH of the aqueous phase is systematically adjusted to 7, 9, and 11 using a suitable base (e.g., ammonia).

    • At each pH level, the aqueous phase is extracted with chloroform. This pH-controlled extraction selectively partitions alkaloids with different basicities into the chloroform layer.[1]

Part 2: Isolation of this compound

Two alternative methods for the isolation of this compound from the chloroform extract are presented below.

Method A: Preparative Thin-Layer Chromatography (P-TLC) [1]

  • The chloroform fraction obtained at pH 7 is concentrated.[1]

  • The residue is subjected to Preparative Thin-Layer Chromatography (P-TLC).[1]

  • The P-TLC is developed using a mobile phase of dichloromethane:methanol:ammonia (90:10:1).[1]

  • The plates are sprayed with Dragendorff's reagent to visualize the alkaloid bands.[1]

  • The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica gel using a suitable solvent mixture (e.g., dichloromethane:methanol).

  • The solvent is evaporated to yield the isolated this compound.

Method B: pH-Zone-Refining and High-Speed Counter-Current Chromatography (HSCCC) [2]

  • Initial Fractionation by pH-Zone-Refining Counter-Current Chromatography:

    • 1.5 g of the chloroform extract is subjected to pH-zone-refining counter-current chromatography.[2]

    • A two-phase solvent system of chloroform-methanol-water (4:3:3, v/v) is used.[2]

    • 60 mM of hydrochloric acid is added to the aqueous stationary phase as a retainer.[2]

    • 10 mM of triethylamine is used in the organic mobile phase as an eluter.[2]

    • This process yields a mixture containing boldine and this compound.[2]

  • Separation of this compound by High-Speed Counter-Current Chromatography (HSCCC):

    • 500 mg of the boldine and this compound mixture is further separated using HSCCC.[2]

    • The two-phase solvent system used for this separation is ethyl acetate-methanol-water (4:1:5, v/v).[2]

    • This step results in the isolation of pure this compound.[2]

Part 3: Structural Elucidation

The chemical structure of the isolated this compound is confirmed using spectroscopic methods, including:

  • Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Proton Nuclear Magnetic Resonance (¹H-NMR)

  • Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)[2][3]

Data Presentation

The following table summarizes the quantitative data from the isolation of this compound using the combined pH-zone-refining and HSCCC method.[2]

Starting MaterialAmount of Starting MaterialIntermediate ProductAmount of Intermediate ProductFinal ProductAmount of Final ProductPurity
Chloroform Extract of L. cubeba1.5 gMixture of Boldine and this compound612.3 mg---
Mixture of Boldine and this compound500 mg--This compound285.7 mg94.8%
Mixture of Boldine and this compound500 mg--Boldine112.3 mg96.2%

Visualizations

Experimental Workflow for this compound Extraction

Laurotetanine_Extraction_Workflow start Air-dried & Powdered Litsea cubeba Roots/Stems maceration Maceration with 96% Ethanol start->maceration evaporation1 Rotary Evaporation maceration->evaporation1 fractionation Liquid-Liquid Fractionation evaporation1->fractionation acidification Acidification (pH 3) & n-Hexane Wash fractionation->acidification ph_adjustment pH Adjustment (7, 9, 11) & Chloroform Extraction acidification->ph_adjustment isolation_A Isolation Method A: P-TLC ph_adjustment->isolation_A isolation_B Isolation Method B: HSCCC ph_adjustment->isolation_B ptlc Preparative TLC (DCM:MeOH:NH3, 90:10:1) isolation_A->ptlc elution Band Scraping & Elution ptlc->elution This compound Pure this compound elution->this compound ph_zone pH-Zone-Refining CCC isolation_B->ph_zone hsccc High-Speed CCC ph_zone->hsccc hsccc->this compound analysis Structural Elucidation (NMR, MS) This compound->analysis

Caption: Workflow for the extraction and isolation of this compound.

References

Application Note: Structural Confirmation of Laurotetanine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laurotetanine is a naturally occurring aporphine alkaloid found in various plant species. Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of pharmacological activities, making them of significant interest in drug discovery and development. Accurate structural confirmation is a critical step in the characterization of such natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules like this compound. This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural confirmation of this compound.

Molecular Structure of this compound

This compound possesses a tetracyclic core structure characteristic of aporphine alkaloids. The precise assignment of proton (¹H) and carbon (¹³C) chemical shifts, along with the analysis of through-bond correlations, is essential for its structural verification.

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on 1D and 2D NMR experiments. Data is compiled from typical values reported in the literature for this compound and related aporphine alkaloids.

Atom No.¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)DEPT
1---145.2C
1a---127.8C
1b---111.5C
2---150.1C
36.55s111.3CH
43.05, 2.60m29.1CH₂
53.15, 2.70m43.6CH₂
6a3.60m53.4CH
73.10, 2.80m34.5CH₂
7a---128.9C
86.78s114.9CH
9---144.1C
10---145.8C
118.05s111.0CH
11a---122.5C
1-OCH₃3.58s56.1CH₃
2-OCH₃3.88s60.3CH₃
10-OCH₃3.90s56.0CH₃

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural confirmation of this compound are provided below. These are general protocols and may require optimization based on the specific NMR spectrometer and sample concentration.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD).

  • Filtration: To ensure a homogeneous solution and prevent shimming issues, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D NMR Spectroscopy

a) ¹H NMR Spectroscopy

  • Purpose: To determine the number of different types of protons, their chemical environments, splitting patterns (multiplicity), and relative numbers (integration).

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: zg30 (or equivalent)

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Acquisition Time (AQ): 3-4 s

    • Relaxation Delay (D1): 2-5 s

    • Number of Scans (NS): 8-16

    • Receiver Gain (RG): Set automatically

  • Processing:

    • Apply a gentle exponential window function (LB = 0.3 Hz).

    • Fourier transform (FT).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

b) ¹³C NMR Spectroscopy

  • Purpose: To determine the number of different types of carbon atoms in the molecule.

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

  • Pulse Program: zgpg30 (or equivalent with proton decoupling)

  • Acquisition Parameters:

    • Spectral Width (SW): 200-240 ppm

    • Acquisition Time (AQ): 1-2 s

    • Relaxation Delay (D1): 2 s

    • Number of Scans (NS): 1024 or more (depending on sample concentration)

    • Receiver Gain (RG): Set automatically

  • Processing:

    • Apply an exponential window function (LB = 1-2 Hz).

    • Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

c) DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is most common, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.

  • Instrument: Same as ¹³C NMR

  • Pulse Program: DEPT-135 (or DEPT-45, DEPT-90 as needed)

  • Acquisition Parameters: Similar to ¹³C NMR, but with a specific DEPT pulse sequence.

  • Processing: Processed similarly to the ¹³C NMR spectrum.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity networks.

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: cosygpqf (or equivalent)

  • Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 2-4 per increment

    • Relaxation Delay (D1): 1-2 s

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Fourier transform in both dimensions.

    • Symmetrize the spectrum if necessary.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[1][2][3]

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for multiplicity information)

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 12-16 ppm

    • Spectral Width (SW) in F1 (¹³C): 160-200 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans (NS): 4-8 per increment

    • Relaxation Delay (D1): 1-2 s

    • ¹JCH coupling constant: Optimized for ~145 Hz

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Fourier transform in both dimensions.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons.[2][3] This is crucial for connecting spin systems and identifying quaternary carbons.

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: hmbcgplpndqf (or equivalent)

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 12-16 ppm

    • Spectral Width (SW) in F1 (¹³C): 200-240 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 8-16 per increment

    • Relaxation Delay (D1): 1.5-2.5 s

    • Long-range JCH coupling constant: Optimized for 8-10 Hz

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Fourier transform in both dimensions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described NMR experiments.

Laurotetanine_NMR_Workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation Sample This compound (5-10 mg) Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR Acquire Data C13_NMR 13C NMR NMR_Tube->C13_NMR DEPT_NMR DEPT-135 NMR_Tube->DEPT_NMR COSY_NMR COSY NMR_Tube->COSY_NMR HSQC_NMR HSQC NMR_Tube->HSQC_NMR HMBC_NMR HMBC NMR_Tube->HMBC_NMR Proton_Info Proton Environments Multiplicity, Integration H1_NMR->Proton_Info Carbon_Types Carbon Count CH, CH2, CH3 Types C13_NMR->Carbon_Types DEPT_NMR->Carbon_Types HH_Connectivity Proton-Proton Connectivity COSY_NMR->HH_Connectivity CH_Direct_Corr Direct C-H Correlations HSQC_NMR->CH_Direct_Corr CH_Long_Range_Corr Long-Range C-H Correlations HMBC_NMR->CH_Long_Range_Corr Structure_Confirmation Final Structure Confirmation Proton_Info->Structure_Confirmation Carbon_Types->Structure_Confirmation HH_Connectivity->Structure_Confirmation CH_Direct_Corr->Structure_Confirmation CH_Long_Range_Corr->Structure_Confirmation

Caption: Workflow for this compound structure confirmation.

Signaling Pathway of Structural Elucidation

The following diagram illustrates the logical connections between the different NMR data types and the deduced structural fragments, leading to the final structure.

Structural_Elucidation_Pathway cluster_data NMR Data cluster_fragments Deduced Information H1 1H NMR Data (δ, J, multiplicity) Proton_Fragments Proton Spin Systems (e.g., -CH-CH2-) H1->Proton_Fragments C13_DEPT 13C & DEPT Data (δ, C, CH, CH2, CH3) Carbon_Skeleton Carbon Framework (including quaternary C) C13_DEPT->Carbon_Skeleton COSY COSY Correlations (H-H) COSY->Proton_Fragments HSQC HSQC Correlations (1J C-H) CH_Attachments Direct H attachments to Carbons HSQC->CH_Attachments HMBC HMBC Correlations (2,3J C-H) HMBC->Carbon_Skeleton Final_Structure This compound Structure Confirmed Proton_Fragments->Final_Structure Connect Fragments Carbon_Skeleton->Final_Structure Confirm Backbone CH_Attachments->Final_Structure Assign Protons to Carbons

Caption: Logical pathway for NMR-based structure elucidation.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the isolation, characterization, and development of natural products. By systematically applying these NMR techniques, a complete and unambiguous assignment of the molecular structure can be achieved, which is fundamental for further pharmacological and medicinal chemistry studies.

References

Application Notes and Protocols for Loratadine Dosage Calculation in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the calculation and administration of Loratadine in in vivo mouse studies. Loratadine is a second-generation antihistamine that selectively inhibits peripheral histamine H1 receptors.[1][2] Beyond its antihistaminic effects, recent studies have highlighted its anti-inflammatory properties, mediated through the suppression of the NF-κB and AP-1 signaling pathways.[3][4][5][6] This document outlines quantitative pharmacological data, detailed experimental protocols for various administration routes, and visual aids to facilitate experimental design and execution.

Data Presentation

A summary of quantitative data for Loratadine in mouse models is presented below to aid in the planning of in vivo studies.

ParameterRoute of AdministrationValueSpecies/StrainSource
Pharmacokinetics (single 20 mg/kg dose)
CmaxOral94.3 - 133.1 ng/mLMice[7]
TmaxOral0.5 hoursMice[7]
AUCOral325.39 - 456.75 ng·h/mLMice[7]
Elimination Half-life (t½)Oral3.26 - 5.62 hoursMice[7]
Toxicity
Oral LD50Oral>5000 mg/kgMice[4][8]
Intraperitoneal LD50 (Male)Intraperitoneal1601 mg/kgMice[3][4]
Intraperitoneal LD50 (Female)Intraperitoneal1458 mg/kgMice[3][4]
Maximum Nonlethal DoseOral250 mg/kgMice[9]
Minimum Lethal DoseOral500 mg/kgMice[9]
Maximum Nonlethal DoseIntraperitoneal25 mg/kgMice[9]
Minimum Lethal DoseIntraperitoneal50 mg/kgMice[9]
Effective Doses (PD50/Effective Dose)
Histamine-induced paw edema (PD50)Oral1.3 mg/kgMice[3][4]
Atopic dermatitis-associated pruritusOral5 - 10 mg/kg (single dose)ICR Mice[10]
Atopic dermatitis-associated pruritusOral10 mg/kg (daily for 6 days)Hairless Mice[10]
Histamine-induced pruritusOral10 mg/kg (daily for 7 days)Hairless Mice[10]
Anti-inflammatory (gastritis model)Intraperitoneal5 - 10 mg/kgMice

Signaling Pathways

Loratadine exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the NF-κB pathway by targeting Syk and Src proteins, which in turn reduces the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[3][4] Additionally, Loratadine suppresses the AP-1 signaling pathway by inhibiting TAK1 activation, leading to a decrease in the expression of matrix metalloproteinases (MMPs).[5][6]

Loratadine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus H1_Receptor Histamine H1 Receptor Loratadine Loratadine Loratadine->H1_Receptor inhibits Syk_Src Syk / Src Loratadine->Syk_Src inhibits TAK1 TAK1 Loratadine->TAK1 inhibits Histamine Histamine Histamine->H1_Receptor binds NF_kB_Pathway NF-κB Pathway Syk_Src->NF_kB_Pathway activates AP1_Pathway AP-1 Pathway TAK1->AP1_Pathway activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines promotes transcription MMPs MMPs AP1_Pathway->MMPs promotes transcription

Loratadine's mechanism of action.

Experimental Protocols

Oral Administration (Gavage)

a. Drug Preparation: Loratadine can be prepared in a suitable vehicle such as sterile distilled water or a 0.5% methylcellulose solution. The concentration should be calculated based on the desired dosage and the maximum administration volume for the mouse's weight.

b. Protocol:

  • Weigh the mouse to determine the accurate dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice).

  • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the needle.

  • Carefully insert the gavage needle into the esophagus and slowly administer the Loratadine solution.

  • Monitor the mouse for any signs of distress during and after the procedure.

Intraperitoneal (IP) Administration

a. Drug Preparation: Prepare a sterile solution of Loratadine in a vehicle appropriate for intraperitoneal injection, such as sterile saline. Ensure the final solution is at room temperature or warmed to body temperature to minimize discomfort.

b. Protocol:

  • Weigh the mouse to calculate the correct injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.

  • Use a sterile syringe with a 25-27 gauge needle.

  • Restrain the mouse and position it to expose the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate briefly to ensure no blood or other fluid is drawn back, then inject the solution.

  • Withdraw the needle and return the mouse to its cage, monitoring for any adverse reactions.

Intravenous (IV) Administration

a. Drug Preparation: For intravenous administration, Loratadine must be dissolved in a sterile, biocompatible vehicle suitable for injection into the bloodstream, such as sterile saline. The solution should be filtered through a 0.22 µm filter to ensure sterility.

b. Protocol:

  • Warm the mouse to dilate the lateral tail veins, typically using a heat lamp or warming pad.

  • Place the mouse in a restraining device that allows access to the tail.

  • Disinfect the tail with an alcohol wipe.

  • Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.

  • Slowly inject the Loratadine solution. The maximum recommended volume for IV injection in mice is 5 mL/kg.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the mouse for any immediate adverse effects.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo mouse study involving Loratadine.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Group_Allocation Random Group Allocation (Control, Vehicle, Loratadine) Animal_Acclimatization->Group_Allocation Drug_Administration Loratadine Administration (Oral, IP, or IV) Group_Allocation->Drug_Administration Experimental_Model Induction of Experimental Model (e.g., Allergic Reaction) Drug_Administration->Experimental_Model Data_Collection Data Collection (e.g., Behavioral Scoring, Tissue Sampling) Experimental_Model->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis End End Analysis->End

A typical in vivo experimental workflow.

Dosage Calculation Logic

The following diagram outlines the logical steps for calculating the appropriate dosage of Loratadine for in vivo mouse studies.

Dosage_Calculation_Logic Define_Objective Define Experimental Objective (e.g., anti-inflammatory effect) Review_Literature Review Literature for Effective Dose Range Define_Objective->Review_Literature Select_Dose Select Preliminary Dose (e.g., 10 mg/kg) Review_Literature->Select_Dose Calculate_Stock Calculate Stock Solution Concentration (mg/mL) Select_Dose->Calculate_Stock Calculate_Volume Calculate Injection Volume (μL) (Dose * Weight) / Concentration Calculate_Stock->Calculate_Volume Weigh_Mouse Weigh Individual Mouse (g) Weigh_Mouse->Calculate_Volume Administer_Dose Administer Calculated Volume to Mouse Calculate_Volume->Administer_Dose

Dosage calculation logic for in vivo studies.

References

Application Notes and Protocols for Determining Laurotetanine Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurotetanine, a member of the aporphine class of alkaloids, has demonstrated cytotoxic effects against specific cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxic and potential apoptotic activity of this compound using common cell-based assays. The methodologies described herein are foundational for researchers investigating the pharmacological properties of this compound and its potential as a therapeutic agent. The provided protocols are tailored for a human cervical cancer cell line (HeLa), against which this compound has shown activity, but can be adapted for other cell lines of interest.[1]

Data Presentation

Table 1: Cytotoxicity of this compound and Related Aporphine Alkaloids
CompoundCell LineAssayEndpointResult (CD50/IC50)Reference
This compound HeLaMTTCytotoxicity2 µg/mL[1]
HL-60MTTCytotoxicityNo significant activity[1]
NIH/3T3MTTCytotoxicityNo significant activity[1]
N-methythis compoundHeLaMTTCytotoxicity15 µg/mL[1]
NorboldineHeLaMTTCytotoxicity42 µg/mL[1]
BoldineHeLaMTTCytotoxicity46 µg/mL[1]
LiriodenineCAOV-3Not SpecifiedProliferation Inhibition37.3 µM (after 24h)[2]
NorushinsunineA-549, K-562, HeLa, MDA-MBMTTCytotoxicityIC50: 7.4 - 8.8 µg/mL[3][4]

Experimental Protocols

Assessment of Cytotoxicity by MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on HeLa cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of formazan, which is proportional to the number of viable cells, is measured spectrophotometrically.

Materials:

  • HeLa cells

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HeLa cells in 96-well plate incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h add_this compound Add serial dilutions of this compound incubate_24h->add_this compound incubate_48_72h Incubate for 48-72h add_this compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solvent Add solubilization solvent incubate_4h->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Assay Experimental Workflow
Detection of Apoptosis by Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound using an Annexin V-FITC apoptosis detection kit. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells from apoptotic cells.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates or T25 flasks

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed HeLa cells in 6-well plates or T25 flasks and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Washing:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Annexin V Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Detection_Workflow Apoptosis Detection Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Washing cluster_staining Staining cluster_analysis Analysis seed_cells Seed HeLa cells treat_cells Treat with this compound (IC50, 2x IC50) seed_cells->treat_cells harvest_cells Harvest adherent and floating cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Binding Buffer wash_cells->resuspend_buffer add_reagents Add Annexin V-FITC & PI resuspend_buffer->add_reagents incubate_dark Incubate for 15 min in the dark add_reagents->incubate_dark flow_cytometry Analyze by flow cytometry incubate_dark->flow_cytometry quantify_populations Quantify cell populations (viable, apoptotic, necrotic) flow_cytometry->quantify_populations Laurotetanine_Apoptosis_Pathway Hypothesized this compound-Induced Apoptosis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_caspase Caspase Cascade This compound This compound pi3k PI3K This compound->pi3k Inhibits (?) akt Akt pi3k->akt bcl2 Bcl-2 (anti-apoptotic) akt->bcl2 Inhibits bax Bax (pro-apoptotic) bcl2->bax Inhibits cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Laurotetanine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Comprehensive searches for "laurotetanine" administration routes and protocols in animal models have yielded no specific published data. The available scientific literature accessible through broad searches does not contain detailed experimental methodologies, quantitative data on dosages, or established pharmacokinetic profiles for this compound in in vivo animal studies.

A significant portion of automated search results are frequently misdirected to "loratadine," a structurally and functionally distinct antihistamine. It is crucial to distinguish between these two compounds to avoid erroneous data interpretation.

Due to the current lack of available information on this compound administration in animal models, we are unable to provide the requested detailed Application Notes and Protocols, including data tables, experimental procedures, and signaling pathway diagrams.

Further research and publication in peer-reviewed journals are required to establish standardized protocols for the in vivo administration of this compound. Researchers interested in this compound may need to conduct preliminary dose-finding and toxicity studies to determine appropriate administration routes and dosages for their specific animal models and research questions.

As a starting point for such investigations, general principles for the administration of aporphine alkaloids, the class of compounds to which this compound belongs, may be considered. However, these would need to be adapted and validated specifically for this compound.

We recommend consulting specialized pharmacological databases and contacting researchers who have published on other aporphine alkaloids to inquire about any unpublished data or potential experimental approaches.

Application Notes and Protocols for the Synthesis of Laurotetanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of laurotetanine derivatives. This compound, an aporphine alkaloid, and its analogues are of significant interest due to their potential pharmacological activities, including interactions with central nervous system receptors and cytotoxic effects against cancer cell lines.

Introduction

This compound is a naturally occurring aporphine alkaloid characterized by a tetracyclic isoquinoline core. Aporphine alkaloids represent the second largest group of isoquinoline alkaloids and are known for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The structural similarity of some aporphine alkaloids to neurotransmitters has led to investigations of their effects on dopamine and serotonin receptors, making them attractive scaffolds for the development of new therapeutics for neurological and psychiatric disorders.[2][3]

This application note details a semi-synthetic approach to generate derivatives of N-methylthis compound, a close analogue of this compound, starting from the commercially available and structurally similar aporphine alkaloid, boldine. Additionally, it provides an overview of the total synthesis of the aporphine core and presents data on the biological evaluation of these derivatives, focusing on their affinity for serotonin receptors and their cytotoxic activity.

Data Presentation

Receptor Binding Affinity of N-Methylthis compound Derivatives

The following table summarizes the binding affinities (Ki, nM) of synthesized N-methylthis compound analogues for human serotonin receptors 5-HT1A, 5-HT2A, and 5-HT7. Lower Ki values indicate higher binding affinity.

CompoundR Group (at C-9)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)
1 -OH (N-methylthis compound)18 ± 2138 ± 1525 ± 3
2a -OCH315 ± 1210 ± 2530 ± 4
2b -OCH2CH312 ± 1180 ± 2028 ± 3
2c -O(CH2)2CH310 ± 1150 ± 1822 ± 2
2d -OCH(CH3)214 ± 2200 ± 2235 ± 4

Data adapted from Madapa, S. & Harding, W. W. (2015). Semisynthetic Studies on and Biological Evaluation of N-Methylthis compound Analogues as Ligands for 5-HT Receptors.[4]

Cytotoxic Activity of Boldine and Its Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values, in micromolar (µM), for boldine and its derivatives against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundDerivative TypeMDA-MB-231 (Breast) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Boldine Parent Alkaloid46.5 ± 3.1>100
Derivative A 2,9-dimethoxymethyl>100>100
Derivative B 2,9-dimethoxymethyl-3-bromo>100>100
Derivative C 2,9-dimethoxymethyl-3-diphenylphosphinyl62.755.5

Data adapted from Thomet, F. A., et al. (2011). In Vitro Cytotoxic Evaluation of a Novel Phosphinyl Derivative of Boldine.[1] and Yapp, C., et al. (2014). Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models.[5]

Experimental Protocols

General Synthetic Strategies for the Aporphine Core

The synthesis of the tetracyclic aporphine core, the fundamental structure of this compound, can be achieved through several established synthetic routes. These methods typically involve the construction of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline intermediate followed by intramolecular cyclization.

1. Bischler-Napieralski and Pictet-Spengler Reactions: A common approach begins with a β-arylethylamine, which undergoes acylation followed by a Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline.[6][7] Subsequent reduction yields a tetrahydroisoquinoline. Alternatively, a Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions, can directly form the tetrahydroisoquinoline ring system.[4][8]

2. Intramolecular Cyclization: Once the 1-benzyltetrahydroisoquinoline precursor is obtained, the crucial C-C bond formation to create the aporphine ring system is often achieved through oxidative coupling reactions. These can be promoted by various reagents, including metal catalysts or photochemical methods. Other strategies for this key cyclization step include the Pomeranz–Fritsch reaction and Grewe-type cyclizations.

Aporphine_Core_Synthesis_Workflow start β-Arylethylamine bischler_napieralski Bischler-Napieralski Reaction start->bischler_napieralski pictet_spengler Pictet-Spengler Reaction start->pictet_spengler aldehyde Aldehyde/Ketone aldehyde->pictet_spengler acyl_chloride Acyl Chloride acyl_chloride->bischler_napieralski intermediate 1-Benzyltetrahydroisoquinoline Intermediate bischler_napieralski->intermediate pictet_spengler->intermediate cyclization Intramolecular Cyclization (e.g., Oxidative Coupling) intermediate->cyclization product Aporphine Core (this compound Scaffold) cyclization->product

General workflow for the synthesis of the aporphine core.
Protocol 1: Semi-synthesis of N-Methylthis compound Derivatives from Boldine

This protocol describes the O-alkylation of the C-9 phenolic hydroxyl group of N-methylthis compound, which can be prepared from commercially available boldine.

Materials:

  • N-methylthis compound (prepared from boldine)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, iodoethane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of N-methylthis compound (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding alkyl halide (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-methylthis compound derivative.

Semisynthesis_of_N_Methyllaurotetanine_Derivatives start N-methylthis compound reaction O-Alkylation at C-9 start->reaction reagents Alkyl Halide, K2CO3, DMF reagents->reaction workup Aqueous Workup (Water, DCM, NaHCO3, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product C-9 Alkoxy Derivative of N-methylthis compound purification->product

Workflow for the semi-synthesis of N-methylthis compound derivatives.
Protocol 2: Evaluation of Cytotoxic Activity using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12][13]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the this compound derivatives in complete medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways

This compound and its derivatives can exert their biological effects through various signaling pathways. Their interaction with G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors, and their ability to induce apoptosis, are of particular interest.

Dopamine D2 Receptor Signaling Pathway

Aporphine alkaloids are known to interact with dopamine receptors. The dopamine D2 receptor is a Gi/o-coupled GPCR.[14][15] Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[14] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling cascades, influencing neuronal excitability and gene expression.

Dopamine_D2_Signaling This compound This compound Derivative D2R Dopamine D2 Receptor This compound->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Serotonin_5HT2A_Signaling This compound This compound Derivative HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR G_protein Gq/11 Protein HT2AR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Apoptosis_Pathway This compound This compound Derivative Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mitochondrion Mitochondrion CytC Cytochrome c (released) Mitochondrion->CytC Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Induction of Apoptosis in Cancer Cells In Vitro Using Loratadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing loratadine, a histamine H1 receptor antagonist, to induce apoptosis in cancer cells in vitro. Loratadine has demonstrated anti-neoplastic properties by promoting programmed cell death and cell cycle arrest in various cancer cell lines.[1][2][3]

Introduction

Loratadine, a widely used second-generation antihistamine, has shown potential as an anti-cancer agent.[1][2] Emerging research indicates that loratadine can induce apoptosis and cell cycle arrest in several human tumor cell lines, including lung, colon, and hepatocellular carcinoma.[1][3][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell survival and proliferation.[5][6][7] Moderate concentrations of loratadine have been found to stimulate apoptosis, while higher doses may trigger pyroptosis, another form of programmed cell death.[1] This document outlines the in vitro applications of loratadine for cancer research, providing detailed protocols for assessing its apoptotic effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of loratadine on cancer cell lines.

Table 1: IC50 Values of Loratadine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay
A549Lung CancerVaries (specific value not provided)48CCK8
HT29Colon Carcinoma~7524Cell Survival Assay
HepG2Hepatocellular CarcinomaDose-dependent cytotoxicity observedNot specifiedCell Viability Assay
SNU449Hepatocellular CarcinomaDose-dependent cytotoxicity observedNot specifiedCell Viability Assay

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Effects of Loratadine on Cell Cycle and Apoptosis

Cell LineConcentration (µM)Effect
HT2975G2/M phase arrest
SNU449Not specifiedG2/M phase arrest and apoptosis induction
Lung Adenocarcinoma CellsNot specifiedAutophagy-mediated apoptosis

Signaling Pathways and Experimental Workflows

Signaling Pathway of Loratadine-Induced Apoptosis

Loratadine has been shown to modulate several signaling pathways to induce apoptosis. In lung adenocarcinoma cells, it can deactivate JNK, p38, and STAT3 signaling.[7] Furthermore, in lung cancer, loratadine may modulate the interplay between apoptosis and pyroptosis through caspase-8.[1]

G cluster_0 Loratadine-Induced Apoptotic Pathway Loratadine Loratadine PP2A PP2A Activation Loratadine->PP2A STAT3 STAT3 Inhibition (PP2A-independent) Loratadine->STAT3 JNK_p38 JNK/p38 Deactivation PP2A->JNK_p38 Apoptosis Autophagy-mediated Apoptosis JNK_p38->Apoptosis STAT3->Apoptosis

Caption: Loratadine-induced apoptosis signaling pathway in lung adenocarcinoma cells.

Experimental Workflow for Assessing Loratadine's Effects

A typical workflow for evaluating the in vitro anti-cancer effects of loratadine is depicted below.

G cluster_1 Experimental Workflow start Cancer Cell Culture treatment Loratadine Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT, CCK8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Expression Analysis (Western Blot) treatment->protein data Data Analysis & Interpretation viability->data apoptosis->data cell_cycle->data protein->data

Caption: General experimental workflow for in vitro analysis of loratadine.

Experimental Protocols

Cell Culture and Loratadine Preparation
  • Cell Lines: Human cancer cell lines such as A549 (lung), HT29 (colon), HepG2, and SNU449 (hepatocellular) can be used.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Loratadine Stock Solution: Prepare a stock solution of loratadine in dimethyl sulfoxide (DMSO). Further dilutions should be made in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of loratadine and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with loratadine as described for the cell viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Seeding and Treatment: Treat cells in 6-well plates with loratadine.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis
  • Protein Extraction: After treatment with loratadine, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, cell cycle-related proteins). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Loratadine demonstrates significant potential as a compound for inducing apoptosis in cancer cells in vitro. The protocols and data presented here provide a framework for researchers to investigate its anti-cancer properties and mechanisms of action in a laboratory setting. Further studies are warranted to fully elucidate its therapeutic potential.

References

Application of Laurotetanine as a Chemical Probe: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of available scientific literature, we must report that there is insufficient data to generate detailed Application Notes and Protocols on the use of Laurotetanine as a chemical probe for a specific biological target.

Our extensive search did not yield specific, well-characterized biological targets for this compound. The existing literature on this aporphine alkaloid is limited and does not provide the necessary quantitative data, such as binding affinities (Kᵢ, Kd) or inhibitory concentrations (IC₅₀), for a particular protein or receptor. Furthermore, there is a lack of published experimental protocols detailing its use in biochemical or cellular assays to probe a specific biological pathway.

Aporphine alkaloids as a class are known to possess a wide range of biological activities, including potential anticancer and antimicrobial effects. However, the specific molecular mechanisms and direct protein targets for most of these compounds, including this compound, remain largely uncharacterized.

Without a defined and validated biological target for this compound, it is not possible to fulfill the request for detailed application notes, experimental protocols, and signaling pathway diagrams. The creation of such materials would require a substantial body of primary research that is not currently available in the public domain.

Researchers, scientists, and drug development professionals interested in the potential of this compound are encouraged to undertake foundational research to identify and characterize its biological target(s). This would be a critical first step before it can be effectively utilized as a chemical probe.

It is possible that the query may have intended to refer to a different compound, as our search frequently identified information for "Loratadine," a well-characterized antihistamine with a distinct chemical structure and mechanism of action. Should information on a different chemical probe be required, please provide the corrected compound name.

Application Notes & Protocols: High-Throughput Screening Assays for Loratadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine is a second-generation antihistamine that acts as a selective inverse agonist for the peripheral histamine H1 receptor.[1][2] It is widely used to treat allergic conditions such as allergic rhinitis and urticaria.[1][] Beyond its antihistaminergic effects, loratadine has demonstrated anti-inflammatory properties by inhibiting the NF-κB and AP-1 signaling pathways.[4][5][6] These characteristics make loratadine and its analogs interesting candidates for high-throughput screening (HTS) campaigns to identify novel compounds with similar or enhanced therapeutic profiles.

These application notes provide detailed protocols for HTS assays to identify and characterize compounds that modulate the histamine H1 receptor and downstream inflammatory signaling pathways, using loratadine as a reference compound.

Mechanism of Action & Signaling Pathways

Loratadine's primary mechanism of action is the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR).[1][] As an inverse agonist, loratadine stabilizes the inactive conformation of the H1 receptor, reducing its constitutive activity and preventing histamine-induced signaling.[1]

Additionally, loratadine exhibits anti-inflammatory effects by:

  • Suppressing the NF-κB Pathway: It has been shown to inhibit the NF-κB signaling pathway by targeting Syk and Src proteins, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6.[4][6]

  • Inhibiting the AP-1 Pathway: Loratadine can suppress the AP-1 signaling pathway by inhibiting TAK1 activation, which in turn reduces the expression of matrix metalloproteinases (MMPs) involved in inflammation.[5][7]

Signaling Pathway Diagrams

Loratadine_Signaling Loratadine Loratadine H1R Histamine H1 Receptor (GPCR) Loratadine->H1R Inverse Agonist TAK1 TAK1 Loratadine->TAK1 Syk_Src Syk / Src Loratadine->Syk_Src Gq Gq protein H1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., vasodilation) Ca_PKC->Allergic_Response AP1 AP-1 Pathway TAK1->AP1 MMPs MMP Expression AP1->MMPs NFkB NF-κB Pathway Syk_Src->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Loratadine's multifaceted mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative parameters for loratadine and its active metabolite, descarboethoxyloratadine.

CompoundParameterValueSpeciesReference
LoratadineCmax2.56 ng/mlHumans[1]
Tmax1.14 hrsHumans[1]
AUC6.14 ng x hr/mlHumans[1]
Volume of Distribution120 L/KgHumans[1]
Plasma Protein Binding97 - 99%Humans[1]
DescarboethoxyloratadineCmax3.72 ng/mlHumans[1]
Tmax1.97 hrHumans[1]
AUC49.1 ng x hr/mlHumans[1]

High-Throughput Screening Protocols

The following are example protocols for HTS assays to identify novel modulators of the histamine H1 receptor and related inflammatory pathways.

H1 Receptor Binding Assay (Fluorescence Polarization)

This assay identifies compounds that compete with a fluorescently labeled ligand for binding to the H1 receptor.

Experimental Workflow

H1R_FP_Workflow Start Start Dispense_Receptor Dispense H1 Receptor Membrane Preparation Start->Dispense_Receptor Add_Compound Add Test Compound or Loratadine (Control) Dispense_Receptor->Add_Compound Add_Tracer Add Fluorescent H1 Ligand (Tracer) Add_Compound->Add_Tracer Incubate Incubate at Room Temperature Add_Tracer->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze Analyze Data: Identify 'Hits' with low FP signal Read_FP->Analyze End End Analyze->End

Caption: H1 Receptor Fluorescence Polarization Assay Workflow.

Methodology

  • Plate Preparation: Dispense 5 µL of H1 receptor membrane preparation (e.g., from a stable cell line) into each well of a 384-well, low-volume, black plate.

  • Compound Addition: Add 50 nL of test compounds from a compound library (typically at 10 mM in DMSO) or loratadine as a positive control to the appropriate wells. For the negative control, add 50 nL of DMSO.

  • Tracer Addition: Add 5 µL of a fluorescently labeled H1 receptor antagonist (the "tracer") at a concentration of 2x its Kd value.

  • Incubation: Incubate the plate at room temperature for 1 to 4 hours, protected from light.

  • Detection: Measure fluorescence polarization using a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm).

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer by the test compound. Calculate the Z'-factor to assess assay quality.

NF-κB Reporter Gene Assay

This cell-based assay measures the inhibition of NF-κB transcriptional activity.

Experimental Workflow

NFkB_Reporter_Workflow Start Start Seed_Cells Seed HEK293 cells with NF-κB Luciferase Reporter Start->Seed_Cells Add_Compound Add Test Compound or Loratadine (Control) Seed_Cells->Add_Compound Incubate_1 Incubate for 1 hour Add_Compound->Incubate_1 Stimulate Stimulate with TNF-α Incubate_1->Stimulate Incubate_2 Incubate for 6-8 hours Stimulate->Incubate_2 Lyse_and_Read Lyse cells and add Luciferase Substrate Incubate_2->Lyse_and_Read Measure_Luminescence Measure Luminescence Lyse_and_Read->Measure_Luminescence Analyze Analyze Data: Identify 'Hits' with reduced luminescence Measure_Luminescence->Analyze End End Analyze->End

Caption: NF-κB Luciferase Reporter Assay Workflow.

Methodology

  • Cell Seeding: Seed a stable cell line expressing an NF-κB-driven luciferase reporter (e.g., HEK293) into 384-well white, solid-bottom plates and incubate overnight.

  • Compound Addition: Add test compounds or loratadine (as a positive control) to the cells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation: Add a stimulating agent such as TNF-α to all wells except the negative control to activate the NF-κB pathway.

  • Incubation: Incubate for an additional 6-8 hours at 37°C.

  • Detection: Add a luciferase assay reagent that lyses the cells and provides the substrate for luciferase.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: A decrease in luminescence indicates inhibition of the NF-κB pathway.

Considerations for Assay Development

  • Assay Robustness: For all HTS assays, it is crucial to determine the Z'-factor to ensure the assay is robust and suitable for screening large compound libraries. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Orthogonal Assays: Hits identified from the primary screen should be confirmed using an orthogonal assay to eliminate false positives. For example, hits from the H1 receptor binding assay can be further tested in a functional cell-based assay, such as a calcium mobilization assay.

  • Compound Interference: Be aware of potential compound interference with the assay technology (e.g., auto-fluorescence in fluorescence-based assays). Counter-screens can be employed to identify and exclude such compounds.

These protocols provide a foundation for developing and implementing HTS assays for the discovery of novel compounds targeting the histamine H1 receptor and related inflammatory pathways, with loratadine serving as a valuable reference compound.

References

LC-MS/MS Analysis of Laurotetanine and its Metabolites: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurotetanine, an aporphine alkaloid found in various plant species, has garnered interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development and safety assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective platform for the quantitative analysis of this compound and the identification of its metabolites in complex biological matrices. This document provides a generalized framework and key considerations for developing and validating an LC-MS/MS method for this purpose.

Note: Specific experimental data on the metabolism and LC-MS/MS analysis of this compound is limited in publicly available scientific literature. The following protocols and information are based on general principles for the analysis of aporphine alkaloids and related compounds. Researchers will need to perform specific method development and validation for this compound.

I. Quantitative Data Summary

Due to the absence of specific published studies on the quantitative LC-MS/MS analysis of this compound and its metabolites, a table of quantitative data cannot be provided at this time. The development of such a table, including retention times, mass transitions (precursor and product ions), limit of detection (LOD), and limit of quantification (LOQ), would be a primary objective of the method development process.

II. Experimental Protocols

A. Sample Preparation

The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analytes of interest.

1. Protein Precipitation (PPT):

  • Principle: A simple and rapid method for removing proteins from plasma or serum samples.

  • Protocol:

    • To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing this compound and its metabolites.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.

2. Liquid-Liquid Extraction (LLE):

  • Principle: Separates analytes based on their differential solubility in two immiscible liquid phases. This method can provide a cleaner extract than PPT.

  • Protocol:

    • To 500 µL of plasma, urine, or tissue homogenate, add a suitable internal standard.

    • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The choice of solvent will depend on the polarity of this compound and its metabolites.

    • Vortex the mixture for 5 minutes to facilitate the transfer of analytes into the organic phase.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. Solid-Phase Extraction (SPE):

  • Principle: A highly selective method that utilizes a solid sorbent to retain the analytes of interest while interferences are washed away.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18 for reverse-phase or a mixed-mode cation exchange for basic compounds) with methanol followed by water.

    • Load the pre-treated biological sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute this compound and its metabolites with a strong organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

B. LC-MS/MS Method

1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is a common starting point for the separation of alkaloids. (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile or methanol

  • Gradient Elution: A gradient elution is typically employed to effectively separate the parent compound from its potentially more polar metabolites. The gradient should be optimized to achieve good peak shape and resolution.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 5-10 µL

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for aporphine alkaloids due to the presence of a basic nitrogen atom.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan mode due to its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound and its expected metabolites.

  • Parameter Optimization:

    • Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound.

    • Product Ions (Q3): The most abundant and stable fragment ions generated from the precursor ion in the collision cell. These need to be determined by infusing a standard solution of this compound and performing product ion scans.

    • Collision Energy (CE) and Declustering Potential (DP): These parameters must be optimized for each MRM transition to maximize signal intensity.

III. Visualization of Workflows and Pathways

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Tissue) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation LLE Liquid-Liquid Extraction Biological_Sample->LLE SPE Solid-Phase Extraction Biological_Sample->SPE Extract Analyte Extract Protein_Precipitation->Extract LLE->Extract SPE->Extract LC_Separation LC Separation (Reversed-Phase) Extract->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Metabolite_Identification Metabolite Identification MS_Detection->Metabolite_Identification

Caption: General experimental workflow for LC-MS/MS analysis.

B. Hypothetical Metabolic Pathway of this compound

As the specific metabolic pathways of this compound are not well-documented, a hypothetical pathway based on common biotransformation reactions for alkaloids is presented.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Demethylation O-Demethylation This compound->Demethylation Hydroxylation Hydroxylation This compound->Hydroxylation N_Oxidation N-Oxidation This compound->N_Oxidation Metabolite1 Demethylated Metabolite Demethylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2 Metabolite3 N-Oxide Metabolite N_Oxidation->Metabolite3 Glucuronidation Glucuronidation Conjugate1 Glucuronide Conjugate Glucuronidation->Conjugate1 Sulfation Sulfation Conjugate2 Sulfate Conjugate Sulfation->Conjugate2 Metabolite1->Glucuronidation Metabolite1->Sulfation Metabolite2->Glucuronidation Metabolite2->Sulfation

Caption: Hypothetical biotransformation of this compound.

Conclusion

The development of a robust and validated LC-MS/MS method is essential for the accurate quantification of this compound and the characterization of its metabolites. The protocols and workflows outlined in this document provide a foundational approach for researchers in this area. It is imperative to emphasize that these are generalized procedures, and significant method development and validation will be required to establish a reliable analytical method for this compound in specific biological matrices. Further research into the in vitro and in vivo metabolism of this compound is necessary to fully elucidate its biotransformation pathways and identify its major metabolites.

Application Notes and Protocols: Loratadine in Neuroscience Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a second-generation antihistamine, is primarily known for its selective antagonism of peripheral histamine H1 receptors, which makes it a widely used treatment for allergies with a low incidence of sedative effects.[1][2][3] Its limited penetration of the blood-brain barrier contributes to its favorable side-effect profile compared to first-generation antihistamines.[1][4] Beyond its canonical role in allergy management, emerging research has unveiled potential applications for Loratadine in neuroscience, attributable to its anti-inflammatory, antioxidant, and neuroprotective properties.[5] These characteristics suggest its potential as a tool for investigating neuroinflammatory and neurodegenerative processes.

These application notes provide an overview of Loratadine's demonstrated and potential uses in various neuroscience research models, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate its application in a research setting.

Quantitative Data: Receptor Binding Affinity and In Vitro Efficacy

Loratadine's primary pharmacological target is the histamine H1 receptor. However, its interactions with other CNS receptors are less well-characterized. The following tables summarize the available quantitative data on Loratadine's binding affinities and its efficacy in various in vitro assays relevant to neuroscience research.

Table 1: Receptor Binding Affinities of Loratadine

Receptor SubtypeLigandSpeciesAssay TypeKi (nM)
Histamine H1[3H]pyrilamineHumanRadioligand Binding1.2
Muscarinic M1-M5VariousHumanRadioligand Binding>10,000
Adrenergic α1[3H]prazosinRat BrainRadioligand Binding>1,000
Adrenergic α2[3H]yohimbineRat BrainRadioligand Binding>1,000
Dopamine D2[3H]spiperoneRat BrainRadioligand Binding>1,000
Serotonin 5-HT2A[3H]ketanserinRat BrainRadioligand Binding>1,000

This table is compiled from preclinical pharmacology data. The high Ki values for non-histaminergic receptors indicate low affinity.

Table 2: In Vitro Anti-Inflammatory and Antioxidant Effects of Loratadine

Cell LineModelParameter MeasuredTreatmentIC50 / Effect
RAW264.7LPS-induced inflammationNO productionLoratadine~30 µM
RAW264.7LPS-induced inflammationiNOS, COX-2, TNF-α, IL-6 mRNALoratadine (20-40 µM)Dose-dependent reduction
RAW264.7LPS-induced inflammationMMP1, MMP3, MMP9 mRNALoratadine (20-40 µM)Significant suppression[6]
PC12 cellsRotenone-induced oxidative stressCell ViabilityLoratadine (1-10 µM)Increased cell survival
PC12 cellsRotenone-induced oxidative stressROS productionLoratadine (1-10 µM)Decreased ROS levels

Experimental Protocols

In Vivo Model of Neuroinflammation: Acute Gastritis Model

This model is used to assess the anti-inflammatory effects of Loratadine in a systemic inflammation context that has relevance to neuroinflammation due to the gut-brain axis.

Protocol:

  • Animal Model: Male ICR mice (6-8 weeks old).

  • Induction of Gastritis: Administer 150 mM HCl in 50% ethanol orally to induce acute gastritis.

  • Loratadine Administration: Administer Loratadine (5 or 10 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection 1 hour before the induction of gastritis. Ranitidine (40 mg/kg) can be used as a positive control.[6]

  • Assessment of Gastric Lesions: Euthanize mice 1 hour after gastritis induction. Excise the stomachs, open along the greater curvature, and wash with saline. Score the gastric lesions based on the area of hemorrhage and erosion.

  • Biochemical Analysis: Homogenize stomach tissue for Western blot analysis to measure levels of phosphorylated c-Fos and other markers of the AP-1 signaling pathway.[6]

Experimental Workflow for In Vivo Neuroinflammation Model

G cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Inflammation Induction cluster_3 Endpoint Analysis A Acclimatize Male ICR Mice (6-8 weeks old) B1 Vehicle Control (i.p.) A->B1 B2 Loratadine (5 or 10 mg/kg, i.p.) A->B2 B3 Ranitidine (40 mg/kg, i.p.) (Positive Control) A->B3 C 1 hour post-treatment: Administer 150 mM HCl in 50% Ethanol (oral) B1->C B2->C B3->C D 1 hour post-induction: Euthanize mice and excise stomachs C->D E Score Gastric Lesions D->E F Western Blot of Stomach Tissue (p-c-Fos, AP-1 pathway proteins) D->F

Caption: Workflow for assessing the anti-inflammatory effects of Loratadine in a mouse model of acute gastritis.

In Vivo Model of Parkinson's Disease: Rotenone-Induced Nigrostriatal Damage

This model is used to evaluate the neuroprotective effects of Loratadine against oxidative stress and neuronal damage relevant to Parkinson's disease.[5]

Protocol:

  • Animal Model: Adult male Wistar rats.

  • Induction of Parkinsonism: Administer rotenone (1.5 mg/kg) subcutaneously every other day for two weeks.[5]

  • Loratadine Administration: Administer Loratadine (1 or 2 mg/kg) intraperitoneally daily, starting concurrently with the rotenone injections.[5]

  • Behavioral Assessment: Conduct behavioral tests such as the open field test to assess locomotor activity and rearing behavior.

  • Neurochemical Analysis: After the treatment period, euthanize the animals and dissect brain regions (striatum, cerebral cortex, hippocampus). Homogenize the tissues to measure markers of oxidative stress (malondialdehyde, nitric oxide, reduced glutathione) and acetylcholinesterase activity.[5]

  • Histopathological Analysis: Perform immunohistochemistry on brain sections to assess neuronal death and caspase-3 immunoreactivity.[5]

Experimental Workflow for Parkinson's Disease Model

G cluster_0 Animal and Treatment cluster_1 Assessments A Adult Male Wistar Rats B Daily i.p. injection: - Vehicle - Loratadine (1 or 2 mg/kg) A->B C Subcutaneous injection every other day for 2 weeks: - Vehicle - Rotenone (1.5 mg/kg) A->C D Behavioral Testing (Open Field) B->D C->D E Neurochemical Analysis of Brain Regions (Oxidative Stress Markers, AChE activity) D->E F Histopathological Examination (Neuronal Death, Caspase-3) E->F

Caption: Workflow for evaluating the neuroprotective effects of Loratadine in a rotenone-induced rat model of Parkinson's disease.

Signaling Pathways

Loratadine has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the AP-1 Signaling Pathway

Loratadine has been demonstrated to suppress the activation of the AP-1 (Activator Protein-1) signaling pathway.[6] It achieves this by inhibiting the phosphorylation of upstream kinases, leading to a reduction in the expression of pro-inflammatory genes.

Diagram of Loratadine's Inhibition of the AP-1 Pathway

G LPS LPS TAK1 TAK1 LPS->TAK1 Activates MKK7 MKK7 TAK1->MKK7 Phosphorylates JNK JNK MKK7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates cFos c-Fos JNK->cFos Phosphorylates AP1 AP-1 cJun->AP1 cFos->AP1 MMPs Pro-inflammatory Genes (MMP1, MMP3, MMP9) AP1->MMPs Induces Transcription Loratadine Loratadine Loratadine->TAK1 Inhibits

Caption: Loratadine inhibits the AP-1 signaling pathway by targeting TAK1, leading to reduced pro-inflammatory gene expression.

Suppression of the NF-κB Signaling Pathway

In addition to the AP-1 pathway, Loratadine has been reported to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, another critical regulator of inflammation.[7][8]

Diagram of Loratadine's Suppression of the NF-κB Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Syk Syk TLR4->Syk Src Src Syk->Src IKK IKK Complex Src->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription in Nucleus Loratadine Loratadine Loratadine->Syk Binds and Inhibits Loratadine->Src Binds and Inhibits

References

Application Note: Loratadine as a Positive Control for Anti-Inflammatory and Histamine H1 Receptor Antagonist Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the use of Loratadine as a positive control in assays designed to screen for anti-inflammatory compounds and histamine H1 receptor antagonists.

Introduction

Loratadine is a second-generation antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors.[1][][3] It is widely used to treat allergic conditions such as allergic rhinitis and urticaria.[1][] Beyond its antihistaminic effects, Loratadine has been shown to possess significant anti-inflammatory properties.[4][5] This dual activity makes Loratadine an excellent positive control for both assays targeting histamine H1 receptor antagonism and those investigating anti-inflammatory pathways.

Key Biological Activities:

  • Histamine H1 Receptor Antagonism: Loratadine binds to H1 histamine receptors, stabilizing their inactive state and thereby preventing histamine-mediated responses.[1][]

  • Anti-inflammatory Effects: Loratadine has been demonstrated to suppress inflammatory responses by inhibiting key signaling pathways, including the NF-κB and AP-1 pathways.[4][5][6] It reduces the production of pro-inflammatory mediators such as nitric oxide, TNF-α, IL-1β, IL-6, and COX-2.[4][5]

Data Presentation

Table 1: In Vitro Anti-Inflammatory Activity of Loratadine in LPS-Stimulated RAW264.7 Macrophages

ParameterLoratadine ConcentrationResultReference
Nitric Oxide (NO) Production10 µMSignificant Reduction[4][5]
iNOS Expression10 µMSignificant Reduction[4][5]
IL-1β Expression10 µMSignificant Reduction[4][5]
TNF-α Expression10 µMSignificant Reduction[4][5]
IL-6 Expression10 µMSignificant Reduction[4][5]
COX-2 Expression10 µMSignificant Reduction[4][5]

Table 2: P-glycoprotein (P-gp) Interaction Profile of Loratadine

CompoundIC50 (µM)Vmax (% basal activity)Km (µM)Reference
Loratadine~11~200~3[7]
Desloratadine~43No significant effectN/A[7]
Cyclosporin A (Positive Control)~1N/AN/A[7]

Experimental Protocols

This protocol is designed to assess the anti-inflammatory effects of test compounds by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Loratadine is used as a positive control.

Materials:

  • RAW264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Loratadine

  • Test compounds

  • Griess Reagent (for NO measurement)

  • Reagents for RT-PCR and Western Blotting (e.g., TRIzol, antibodies for iNOS, COX-2, etc.)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plate for NO assay, 6-well plate for protein/RNA extraction) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound or Loratadine (e.g., 1, 5, 10 µM) for 1 hour.

    • Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO assay, shorter times for signaling pathway analysis).

  • Measurement of Nitric Oxide (NO) Production:

    • After 24 hours of stimulation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A decrease in absorbance compared to the LPS-only treated group indicates inhibition of NO production.

  • Gene and Protein Expression Analysis:

    • For analysis of iNOS, COX-2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), lyse the cells after the appropriate stimulation time.

    • Extract RNA for RT-PCR analysis or protein for Western Blotting.

    • Perform RT-PCR or Western Blotting according to standard protocols to quantify the expression levels of the target genes/proteins.

This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H1 receptor, using Loratadine as a positive control.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (commercially available or prepared from cell lines).

  • Radiolabeled ligand (e.g., [3H]-pyrilamine).

  • Loratadine

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and the radiolabeled ligand at a concentration close to its Kd.

  • Competition: Add increasing concentrations of the test compound or Loratadine. Include a control for total binding (no competitor) and non-specific binding (excess of a known H1 antagonist like diphenhydramine).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: In Vitro Anti-Inflammatory Assay cluster_protocol2 Protocol 2: Histamine H1 Receptor Binding Assay P1_Start Seed RAW264.7 Cells P1_Treat Pre-treat with Test Compound / Loratadine P1_Start->P1_Treat P1_Stim Stimulate with LPS P1_Treat->P1_Stim P1_Measure Measure Inflammatory Markers P1_Stim->P1_Measure P1_End Analyze Data P1_Measure->P1_End P2_Start Prepare Assay Plate P2_Compete Add Test Compound / Loratadine P2_Start->P2_Compete P2_Incubate Incubate P2_Compete->P2_Incubate P2_Filter Filter and Wash P2_Incubate->P2_Filter P2_Count Scintillation Counting P2_Filter->P2_Count P2_End Analyze Data P2_Count->P2_End

Caption: Experimental workflows for the in vitro anti-inflammatory and histamine H1 receptor binding assays.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Syk_Src Syk / Src TLR4->Syk_Src TAK1 TAK1 TLR4->TAK1 IKK IKK Complex Syk_Src->IKK NFkB p50/p65 IKK->NFkB activates IκBα IκBα IKK->IκBα phosphorylates (degradation) Nucleus_NFkB Nucleus (p50/p65) NFkB->Nucleus_NFkB translocates IκBα->NFkB inhibits Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Inflammation MKK7 MKK7 TAK1->MKK7 JNK JNK MKK7->JNK AP1 c-Jun/c-Fos (AP-1) JNK->AP1 Nucleus_AP1 Nucleus (AP-1) AP1->Nucleus_AP1 translocates MMPs MMP Expression (MMP1, MMP3, MMP9) Nucleus_AP1->MMPs Loratadine Loratadine Loratadine->Syk_Src inhibits Loratadine->TAK1 inhibits

Caption: Loratadine's inhibitory effect on the NF-κB and AP-1 inflammatory signaling pathways.

References

Experimental Design for Preclinical Efficacy Studies of Laurotetanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific biological activities and mechanisms of Laurotetanine is limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of the broader class of aporphine alkaloids, to which this compound belongs. These compounds, such as boldine and glaucine, have demonstrated potential as neuroprotective and anti-inflammatory agents. Therefore, the proposed experimental design focuses on evaluating the efficacy of this compound in these therapeutic areas. Researchers should consider these protocols as a starting point, to be adapted based on emerging data for this compound.

I. Application Notes

This compound is an aporphine alkaloid, a class of naturally occurring compounds known for a range of pharmacological effects. Notably, several aporphine alkaloids have exhibited significant neuroprotective and anti-inflammatory properties in preclinical studies. These effects are often attributed to their antioxidant capabilities and their ability to modulate key signaling pathways involved in inflammation and neuronal survival.

This document outlines a strategic approach to the preclinical evaluation of this compound, focusing on its potential efficacy as a neuroprotective and anti-inflammatory agent. The proposed studies are designed to first establish the in vitro activity and mechanism of action, followed by in vivo validation in relevant disease models.

Potential Therapeutic Indications:

  • Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease)

  • Neuroinflammation-associated disorders

  • Chronic Inflammatory Diseases

Key Objectives of Preclinical Efficacy Studies:

  • Determine the cytotoxic profile of this compound on relevant cell lines.

  • Evaluate the in vitro anti-inflammatory effects and elucidate the underlying signaling pathways.

  • Assess the in vitro neuroprotective capacity of this compound against common stressors.

  • Investigate the in vivo efficacy of this compound in a model of neuroinflammation.

II. Data Presentation

Quantitative data from the proposed in vitro and in vivo studies should be summarized in clear, structured tables for comparative analysis. Representative data for a hypothetical aporphine alkaloid are presented below.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM)[1]
HeLa (Human cervical cancer)MTT722 µg/mL
BV-2 (Mouse microglia)MTT24> 100
SH-SY5Y (Human neuroblastoma)MTT24> 100
Primary Rat Cortical NeuronsLDH24> 100

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulationParameter MeasuredIC50 (µM)
RAW 264.7 (Mouse macrophage)LPS (1 µg/mL)Nitric Oxide (NO) Production25
BV-2 (Mouse microglia)LPS (100 ng/mL)TNF-α Release30
BV-2 (Mouse microglia)LPS (100 ng/mL)IL-6 Release45

Table 3: In Vitro Neuroprotective Activity of this compound

Cell LineStressorParameter MeasuredEC50 (µM)
SH-SY5YH₂O₂ (100 µM)Cell Viability (MTT)15
Primary Rat Cortical NeuronsGlutamate (50 µM)Neuronal Viability (LDH)20
PC-126-OHDA (50 µM)Cell Viability (MTT)18

Table 4: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Neuroinflammation

Treatment GroupDose (mg/kg)Brain TNF-α (pg/mg protein)Brain IL-6 (pg/mg protein)Iba1+ Microglia Count (cells/mm²)
Vehicle Control-500 ± 45800 ± 6050 ± 5
LPS-2500 ± 2004500 ± 350250 ± 20
LPS + this compound101800 ± 1503200 ± 280180 ± 15*
LPS + this compound301200 ± 110 2100 ± 190110 ± 10
LPS + Dexamethasone1900 ± 801500 ± 130 80 ± 8

*p < 0.05, **p < 0.01 compared to LPS group. Data are presented as mean ± SEM.

III. Experimental Protocols

A. In Vitro Studies

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on various cell lines.

  • Protocol:

    • Seed cells (e.g., HeLa, BV-2, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 or 72 hours.[1]

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

3. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Objective: To quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines.

  • Protocol:

    • Seed BV-2 microglial cells in a 24-well plate.

    • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove cell debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

4. In Vitro Neuroprotection Assay

  • Objective: To evaluate the protective effect of this compound against oxidative stress- or excitotoxicity-induced neuronal cell death.

  • Protocol:

    • Seed SH-SY5Y neuroblastoma cells or primary cortical neurons in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Induce cell death by adding a neurotoxic agent (e.g., 100 µM hydrogen peroxide for oxidative stress, or 50 µM glutamate for excitotoxicity) and incubate for 24 hours.

    • Assess cell viability using the MTT assay as described in protocol A1 or measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.

B. In Vivo Studies

1. LPS-Induced Neuroinflammation Mouse Model

  • Objective: To determine the in vivo anti-neuroinflammatory efficacy of this compound.[2][3]

  • Protocol:

    • Acclimate male C57BL/6 mice for at least one week before the experiment.

    • Divide the animals into experimental groups (e.g., Vehicle, LPS, LPS + this compound at different doses, LPS + positive control like Dexamethasone).

    • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral) 1 hour before the LPS challenge.

    • Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).[4]

    • At a specified time point after LPS injection (e.g., 4 or 24 hours), euthanize the animals and collect brain tissue.

    • Process one hemisphere of the brain for biochemical analysis (e.g., ELISA for cytokines) and fix the other hemisphere for immunohistochemical analysis.

    • Biochemical Analysis: Homogenize the brain tissue and measure the levels of TNF-α and IL-6 using ELISA kits.

    • Immunohistochemistry: Stain brain sections with an antibody against Iba1 to visualize and quantify activated microglia.

IV. Visualization of Pathways and Workflows

Signaling Pathway

Based on the known mechanisms of related aporphine alkaloids, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->TAK1 Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS DNA->Cytokines Transcription

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

Experimental Workflow

G cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cytotoxicity Cytotoxicity Screening (MTT/LDH Assay) AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) Cytotoxicity->AntiInflammatory Neuroprotection Neuroprotection Assays (vs. Oxidative Stress/Excitotoxicity) AntiInflammatory->Neuroprotection Mechanism Mechanism of Action (Western Blot for NF-κB pathway) Neuroprotection->Mechanism AnimalModel LPS-induced Neuroinflammation Model Mechanism->AnimalModel Dosing This compound Administration AnimalModel->Dosing Endpoints Efficacy Endpoints: - Brain Cytokines (ELISA) - Microglial Activation (IHC) Dosing->Endpoints DataAnalysis Data Analysis & Interpretation Endpoints->DataAnalysis Start This compound Start->Cytotoxicity

References

Formulation of Laurotetanine for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Laurotetanine for in vivo research. Due to its physicochemical properties, careful consideration of the formulation strategy is essential to ensure adequate bioavailability and reliable experimental outcomes. This document outlines the known characteristics of this compound, proposes detailed protocols for its formulation for various administration routes, and presents relevant biological signaling pathways.

Application Notes

This compound is an aporphine alkaloid found in plants of the Lauraceae family. It has garnered interest for its potential therapeutic effects, including anti-inflammatory and anti-asthmatic properties.[1][2] An in vivo study in rats demonstrated that oral administration of this compound at doses of 20-60 mg/kg daily for 21 days exerted an anti-asthmatic effect.[1][3] This was associated with the downregulation of the MUC5AC gene and inhibition of the NF-κB signaling pathway.[1][3][4]

A significant challenge in the in vivo study of this compound is its poor aqueous solubility, a common characteristic of many alkaloids. This necessitates the use of specialized formulation vehicles to achieve the desired concentration and ensure adequate absorption and bioavailability. While specific formulation details from published in vivo studies on this compound are scarce, its known solubility in Dimethyl Sulfoxide (DMSO) and general principles for formulating poorly water-soluble compounds can be applied to develop suitable preparations.[5]

The following protocols are based on established methodologies for formulating compounds with similar physicochemical properties. It is crucial for researchers to perform small-scale pilot studies to determine the optimal formulation for their specific experimental needs and to assess the tolerability of the vehicle in the chosen animal model.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₉H₂₁NO₄[6]
Molecular Weight327.4 g/mol [6]
XLogP32.6[6]
Melting Point125 °C[7]
Estimated Water Solubility47.12 mg/L at 25 °C[8]
Known SolubilitySoluble in DMSO[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Suspension)

This protocol is suitable for daily oral gavage in rodents and aims to create a stable suspension.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile tubes and syringes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For a 10 mg/mL final concentration, weigh 100 mg of this compound.

  • Initial Solubilization: In a sterile tube, add this compound powder. Add a small volume of DMSO to dissolve the powder completely. A common starting point is a vehicle composition of up to 10% DMSO. For 10 mL of final formulation, this would be 1 mL of DMSO.[9] Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Addition of Co-solvents and Surfactants: To the DMSO-Laurotetanine solution, add PEG400 and Tween 80. A common vehicle composition is 10% DMSO, 40% PEG400, and 5% Tween 80.[9] For a 10 mL final volume, add 4 mL of PEG400 and 0.5 mL of Tween 80. Mix thoroughly by vortexing.

  • Final Dilution: Slowly add sterile saline or water to reach the final desired volume, while continuously vortexing to maintain a uniform suspension. For a 10 mL final volume, add 4.5 mL of saline.

  • Storage and Administration: Store the formulation at 4°C, protected from light. Before each administration, vortex the suspension thoroughly to ensure homogeneity. The recommended maximum oral gavage volume for mice is < 10 ml/kg.[10]

Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol is designed for IP administration, focusing on minimizing precipitation and irritation. The final DMSO concentration should be kept as low as possible.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Solutol HS 15 or Kolliphor HS 15

  • Sterile saline (0.9% NaCl)

  • Sterile tubes, syringes, and 0.22 µm syringe filters

Procedure:

  • Weighing: Weigh the precise amount of this compound needed for the desired concentration (e.g., 5 mg/mL).

  • Solubilization: Dissolve the this compound powder in a minimal amount of DMSO. For example, for a final volume of 10 mL, start with 0.5 mL of DMSO (5% of the final volume).

  • Addition of Solubilizer: Add a solubilizing agent like Solutol HS 15. A concentration of 10-20% can be effective. For a 10 mL final volume, add 1-2 mL of Solutol HS 15. Mix until the solution is clear.

  • Final Dilution: Add sterile saline in a stepwise manner while vortexing to bring the solution to the final volume.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Administration: Visually inspect the solution for any precipitation before injection. The maximum recommended IP injection volume for mice is < 10 ml/kg.[10]

Protocol 3: Preparation of this compound for Intravenous (IV) Injection

This protocol requires strict sterility and careful control of solvents to prevent embolism and toxicity. This formulation should only be used when IV administration is essential.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes, syringes, and 0.22 µm syringe filters

Procedure:

  • Preparation of Cyclodextrin Solution: Prepare a 30-40% (w/v) solution of HP-β-CD in sterile saline. For example, dissolve 3-4 g of HP-β-CD in sterile saline to make a final volume of 10 mL. Gentle warming may be required to aid dissolution. Allow the solution to cool to room temperature.

  • Weighing and Initial Solubilization: Weigh the required amount of this compound. Dissolve it in a very small volume of DMSO (e.g., aiming for <5% of the final volume).

  • Complexation: Slowly add the DMSO-Laurotetanine solution to the HP-β-CD solution while vortexing vigorously.

  • Equilibration: Allow the mixture to equilibrate for at least one hour at room temperature, protected from light, to ensure complex formation.

  • Sterilization and Administration: Filter the final solution through a 0.22 µm syringe filter. Inspect for clarity before administration. The injection should be performed slowly.

Table 2: Example Formulation Compositions for this compound
Administration RouteVehicle CompositionThis compound Concentration RangeNotes
Oral Gavage 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline10 - 50 mg/mLForms a stable suspension. Vortex well before use.
Intraperitoneal (IP) 5% DMSO, 15% Solutol HS 15, 80% Saline1 - 10 mg/mLShould be a clear solution. Filter sterilize before use.
Intravenous (IV) <5% DMSO in 30% HP-β-CD in Saline1 - 5 mg/mLFor low doses. Must be a clear solution and administered slowly.

Visualizations

Signaling Pathway

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

Experimental Workflow

References

Troubleshooting & Optimization

Laurotetanine Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Laurotetanine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?

A1: The stability of this compound, an aporphine alkaloid, in aqueous solutions is influenced by several factors. The most common factors include pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] Understanding and controlling these factors is crucial for maintaining the integrity of your this compound solutions.

Q2: How does pH affect the stability of this compound?

A2: Aporphine alkaloids can be susceptible to degradation in both acidic and alkaline conditions.[3] Generally, neutral or slightly acidic pH conditions are recommended for storage. One study on similar aporphine alkaloids found them to be stable at physiological pH.[4][5][6] It is advisable to perform pH stability studies to determine the optimal pH range for your specific experimental conditions.

Q3: Is this compound sensitive to light?

A3: Yes, like many alkaloids, this compound may be susceptible to photodegradation.[7] It is recommended to protect this compound solutions from light by using amber vials or by working in a dark environment to prevent the formation of degradation products.

Q4: What is the recommended storage temperature for this compound aqueous solutions?

A4: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures, typically between 2-8°C. Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.[2][7]

Q5: Can oxidative degradation occur in this compound solutions?

A5: Yes, oxidation is a potential degradation pathway for aporphine alkaloids.[1] The presence of dissolved oxygen or oxidizing agents in the solution can lead to the formation of oxidation products. To mitigate this, consider using deoxygenated solvents or adding antioxidants, if compatible with your experimental design.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During Chromatographic Analysis
Possible Cause Troubleshooting Steps
Degradation due to pH 1. Verify the pH of your aqueous solution. 2. Conduct a forced degradation study under acidic and basic conditions to identify potential degradation products.[3][8] 3. Adjust the pH of your solution to a more neutral range and re-analyze.
Photodegradation 1. Ensure that your solutions have been protected from light during preparation and storage. 2. Prepare a fresh solution in a dark environment or using amber glassware and compare the chromatogram to the degraded sample. 3. If photodegradation is confirmed, consistently use light-protective measures.
Thermal Degradation 1. Confirm the storage temperature of your solution. 2. If stored at room temperature or higher, prepare a fresh solution and store it at the recommended 2-8°C. 3. Analyze the new sample to see if the unexpected peaks are eliminated.
Oxidative Degradation 1. Prepare your aqueous solution using deoxygenated water. 2. If permissible for your application, consider adding a suitable antioxidant. 3. Analyze the freshly prepared, protected solution to check for the absence of degradation peaks.
Issue 2: Loss of this compound Potency or Concentration Over Time
Possible Cause Troubleshooting Steps
Multiple Degradation Pathways 1. Systematically investigate the influence of pH, light, and temperature as described in Issue 1. 2. A combination of stressors may be accelerating degradation.
Inadequate Storage Conditions 1. Review your storage protocol. Ensure solutions are stored in airtight, light-resistant containers at 2-8°C. 2. For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles.
Hydrolysis 1. If your solution is not pH-controlled, hydrolysis may be occurring.[3] 2. Buffer your solution to a stable pH range determined through stability studies.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid this compound powder or the aqueous solution at a high temperature (e.g., 80°C).

  • Photodegradation: Expose the aqueous solution to a light source providing both UV and visible light, as recommended by ICH Q1B guidelines.[7]

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method.

Table 1: Representative Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis0.1 M HCl60°C2, 4, 8, 24 hoursDegradation, formation of polar degradants
Base Hydrolysis0.1 M NaOH60°C2, 4, 8, 24 hoursSignificant degradation expected
Oxidation3% H₂O₂Room Temp2, 4, 8, 24 hoursFormation of N-oxides or other oxidation products
Thermal80°C24, 48, 72 hoursDegradation dependent on the solid-state stability
PhotolyticUV/Vis LightRoom Temp1.2 million lux hoursFormation of light-induced degradation products
High-Performance Liquid Chromatography (HPLC) Method for Aporphine Alkaloid Analysis

This protocol provides a general method for the analysis of aporphine alkaloids like this compound.[11][12]

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 10 mM ammonium acetate adjusted to a specific pH).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Dilute the this compound solution to a concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Hypothetical this compound Degradation Pathways This compound This compound hydrolysis_products Hydrolysis Products This compound->hydrolysis_products Acid/Base oxidation_products Oxidation Products (e.g., N-oxide) This compound->oxidation_products Oxidizing Agents photodegradation_products Photodegradation Products This compound->photodegradation_products Light Exposure

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Stability Testing prep Prepare this compound Aqueous Solution stress Expose to Stress Conditions (pH, Light, Temp, Oxidant) prep->stress sample Sample at Time Points stress->sample analyze Analyze via HPLC sample->analyze data Data Analysis and Degradation Profile analyze->data

Caption: General workflow for this compound stability testing.

Troubleshooting Degradation Issues rect rect start Unexpected Peaks or Potency Loss? check_pH Is pH Controlled? start->check_pH check_light Protected from Light? check_pH->check_light Yes adjust_pH Adjust and Buffer pH check_pH->adjust_pH No check_temp Stored at 2-8°C? check_light->check_temp Yes protect_light Use Amber Vials check_light->protect_light No check_o2 Used Deoxygenated Solvent? check_temp->check_o2 Yes control_temp Ensure Cold Storage check_temp->control_temp No control_o2 Use Inert Atmosphere check_o2->control_o2 No

Caption: Decision tree for troubleshooting this compound degradation.

References

Methods to overcome poor solubility of Laurotetanine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laurotetanine in vitro. The focus is on overcoming challenges related to its poor solubility to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in vitro?

A1: this compound is a bioactive aporphine alkaloid found in various plants.[1][2] Like many naturally occurring compounds, it has poor aqueous solubility, which can lead to precipitation in cell culture media or assay buffers. This can result in inaccurate compound concentrations, leading to unreliable and non-reproducible experimental data.

Q2: What are the primary solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3] For in vitro studies, it is common practice to first prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your aqueous experimental medium.

Q3: What is the maximum recommended concentration of DMSO or ethanol in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally at 0.1% or lower.[3][4] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A4: Direct dissolution of this compound in aqueous solutions like water or PBS is generally not recommended due to its low solubility, which can lead to the formation of a precipitate or an incomplete solution.

Q5: How does pH affect the solubility of this compound?

A5: As an alkaloid, this compound is a weak base. Therefore, its solubility is pH-dependent and is expected to increase in acidic conditions (lower pH) where it can be protonated to form a more soluble salt.[][6]

Q6: Are there other methods to improve the aqueous solubility of this compound?

A6: Yes, complexation with cyclodextrins is a common technique to enhance the solubility of poorly soluble compounds.[7][8][9] Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic this compound molecule, thereby increasing its solubility in aqueous solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed after diluting the this compound stock solution in aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within a non-toxic range for your cells.- Consider using a solubility-enhancing technique such as pH adjustment or complexation with cyclodextrins.
Inconsistent or non-reproducible experimental results. - Incomplete dissolution of this compound.- Precipitation of the compound over time during the experiment.- Ensure the stock solution is completely dissolved before use by gentle warming and vortexing.- Visually inspect your experimental plates/tubes for any signs of precipitation before and during the experiment.- Prepare fresh dilutions of this compound for each experiment.
Cell toxicity observed in vehicle control group. The concentration of the organic solvent (DMSO or ethanol) is too high.- Reduce the final concentration of the solvent in your cell culture medium to a non-toxic level (ideally ≤0.1%).- Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line.[4]
Difficulty dissolving this compound powder to make a stock solution. The chosen solvent is not optimal, or the concentration is too high.- Use 100% DMSO or ethanol to prepare the initial stock solution.- Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.

Quantitative Data Summary

The following table provides an overview of the solubility of this compound in common laboratory solvents. Please note that exact solubility can vary based on temperature, pH, and the purity of the compound.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.[3]
EthanolSolubleAnother suitable organic solvent for stock solution preparation.[3]
MethanolLikely SolubleGenerally, compounds soluble in ethanol are also soluble in methanol.
WaterPoorly SolubleDirect dissolution is not recommended for most in vitro applications.
Cell Culture Media (e.g., DMEM)Poorly SolubleDilution from a stock solution in an organic solvent is necessary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage, protected from light.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT assay, a common colorimetric assay for measuring cell viability.[1][2][10][11][12][13]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and low across all wells.

  • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a negative control (medium only).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours until a purple formazan precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilutions Prepare Serial Dilutions in Cell Culture Medium stock->dilutions treat Treat Cells with This compound Dilutions dilutions->treat cells Seed Cells in 96-Well Plate cells->treat incubate Incubate for Desired Time treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability read->calculate

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway and MUC5AC Expression

This compound has been shown to exert anti-asthmatic effects by down-regulating the NF-κB signaling pathway, which in turn reduces the expression of MUC5AC, a major mucin protein involved in airway mucus production.[14][15]

G This compound This compound nfkb NF-κB Signaling Pathway This compound->nfkb Inhibits muc5ac MUC5AC Gene Expression nfkb->muc5ac Promotes mucus Mucus Production muc5ac->mucus Leads to

Caption: this compound's inhibitory effect on mucus production.

References

Technical Support Center: Troubleshooting Laurotetanine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of laurotetanine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in HPLC analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetrical shape. This is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, ultimately compromising the accuracy and reproducibility of quantitative analysis.[1][2][3] The degree of asymmetry is often measured by the USP Tailing Factor (Tf), where an ideal peak has a Tf of 1.0. Values exceeding 2.0 are generally considered unacceptable for precise analytical methods.[2]

Q2: Why is this compound, specifically, prone to peak tailing?

A2: this compound is an aporphine alkaloid, which means it is a basic compound containing amine functional groups.[4][5][6] In reversed-phase HPLC, which commonly uses silica-based columns, these basic groups can interact strongly with residual acidic silanol groups (Si-OH) on the surface of the stationary phase.[3][6][7] This secondary ionic interaction provides an additional retention mechanism to the primary hydrophobic interaction, causing some this compound molecules to be retained longer, which results in a tailing peak shape.[3][6]

Q3: What is the primary chemical interaction that causes this compound to tail?

A3: The primary cause is an ion-exchange interaction between a positively charged this compound molecule and a negatively charged, deprotonated silanol group on the silica stationary phase.[1][8] This is most prevalent at a mobile phase pH above ~3.0, where the basic amine on this compound is protonated (carries a positive charge) and the acidic silanols are deprotonated (carry a negative charge).[6][7]

Systematic Troubleshooting Guide

My this compound peak is tailing. Where should I begin?

The most effective approach is to follow a systematic workflow, starting with the most common causes for basic compounds like this compound and progressing to instrumental factors. The diagram below outlines a logical troubleshooting process.

Troubleshooting_Workflow start Peak Tailing Observed check_mobile_phase Is Mobile Phase pH < 3? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 with an acid like Formic or Acetic Acid check_mobile_phase->adjust_ph No check_column Are you using a modern, end-capped C18 column? check_mobile_phase->check_column Yes adjust_ph->check_column use_new_column Switch to a high-purity, end-capped or base- deactivated column check_column->use_new_column No check_overload Is the peak shape a 'right triangle' (overload)? check_column->check_overload Yes use_new_column->check_overload dilute_sample Dilute sample or reduce injection volume and reinject check_overload->dilute_sample Yes check_hardware Check for extra-column volume (long tubing, bad connections) or column void check_overload->check_hardware No solved Problem Resolved dilute_sample->solved check_hardware->solved

Caption: Logical workflow for troubleshooting this compound peak tailing.

Step 1: Addressing Chemical Interactions (Mobile Phase & Column)

Q: Could my mobile phase or column selection be the primary cause of tailing?

A: Yes, for a basic compound like this compound, this is the most likely cause. The interaction between the analyte and the stationary phase is highly dependent on the mobile phase pH and the type of column used.

The diagram below illustrates the undesirable secondary interaction responsible for peak tailing.

Silanol_Interaction cluster_silica Silica Stationary Phase Surface silica Si silanol O⁻ silica->silanol Deprotonated Silanol Group (Negative Charge) This compound Protonated this compound (Lauro-NH⁺) (Positive Charge) This compound->silanol Causes Peak Tailing interaction Undesirable Secondary Ionic Interaction

Caption: Secondary ionic interaction causing peak tailing.

To mitigate these interactions, consider the following adjustments to your method.

Table 1: Mobile Phase & Column Strategy Adjustments

Parameter Recommended Action Rationale
Mobile Phase pH Lower the pH to a range of 2.5 - 3.0 using an additive like 0.1% formic acid or acetic acid.[9] At low pH, the residual silanol groups on the stationary phase are fully protonated (Si-OH), neutralizing their negative charge and preventing the secondary ionic interaction with the positively charged this compound.[6][10]
Buffer Strength If using a buffer (e.g., ammonium formate), ensure the concentration is adequate, typically 10-25 mM for LC-UV applications.[9] The buffer helps maintain a consistent pH across the column and the salt ions can help shield the silanol groups, further reducing secondary interactions.[7][9]

| Column Chemistry | Use a modern, high-purity, end-capped, or base-deactivated reversed-phase column (e.g., C18). | End-capping chemically blocks many of the residual silanol groups, making them unavailable for interaction.[3][6][7] Base-deactivated columns are specifically designed to provide symmetric peak shapes for basic compounds. |

Step 2: Evaluating Sample and Injection Conditions

Q: I've optimized my mobile phase and column, but the peak tailing persists. What's next?

A: The next step is to investigate issues related to your sample, such as column overload or an incompatible sample solvent.

Table 2: Troubleshooting Sample-Related Issues

Issue How to Verify Solution
Mass Overload The peak shape resembles a right-angle triangle.[1] Tailing worsens at higher concentrations. Systematically dilute your sample (e.g., by 5x or 10x) and reinject. If the peak shape improves, mass overload is the cause.[9][11]
Volume Overload Tailing is observed even at low concentrations, and the peak may also be broad. Reduce the injection volume. As a general rule, the injection volume should be less than 5% of the column's total volume.[2]

| Strong Sample Solvent | Early eluting peaks show more tailing than later ones.[1] The peak shape improves when a smaller volume is injected.[1] | Dissolve your this compound sample in a solvent that is as weak as, or weaker than, your initial mobile phase composition.[1][8] |

Step 3: Checking System Hardware

Q: My method and sample preparation seem correct, but I still see tailing. Could it be the HPLC system itself?

A: Yes, issues with the physical components of the HPLC can introduce "extra-column volume" or other problems that lead to peak distortion.

  • Extra-Column Effects: Excessive dead volume in the system, caused by using tubing with a wide internal diameter or excessive length between the injector, column, and detector, can cause band broadening and tailing.[1][7]

    • Solution: Use narrow-bore PEEK tubing (e.g., 0.005" or 0.12 mm ID) and keep all connections as short as possible.[2][7] Ensure all fittings are properly seated to avoid small voids.[8]

  • Column Hardware Failure: If you observe a sudden onset of peak tailing for all peaks, it could indicate a physical problem with the column itself.[1]

    • Column Void: A void can form at the head of the column due to high pressure or pH stress.[1][9]

    • Blocked Frit: The inlet frit of the column can become partially blocked by particulates from the sample or mobile phase.[6][9]

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit) to dislodge blockages.[9] If this fails, the most reliable solution is to replace the column.[1] Using a guard column can help protect the analytical column from contamination.[9]

Recommended Experimental Protocol

This starting method is designed to minimize the potential for this compound peak tailing in a reversed-phase HPLC-UV analysis.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample extract in a solvent matching the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

2. HPLC Conditions:

ParameterRecommended Condition
Column High-purity, end-capped C18, 2.1 x 100 mm, 1.9 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 40% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 30 °C
Detection UV at 280 nm (based on typical aporphine alkaloid analysis)

References

Technical Support Center: Optimizing Loratadine Concentration for Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Laurotetanine": Initial database searches for "this compound" did not yield relevant results for cell culture applications. It is highly probable that this was a typographical error for Loratadine , a well-documented antihistamine with known anti-inflammatory properties. This technical support guide focuses on the use of Loratadine in primary cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Loratadine in primary cell culture?

A1: Loratadine primarily acts as a selective inverse agonist for the peripheral histamine H1-receptor.[1] However, its anti-inflammatory effects in cell culture, which are often the focus of research, are mediated through the suppression of key signaling pathways. Specifically, Loratadine has been shown to inhibit the NF-κB and AP-1 signaling pathways.[2][3][4] This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, as well as adhesion molecules.[4][5]

Q2: What is a good starting concentration for Loratadine in primary cell culture experiments?

A2: The optimal concentration of Loratadine will vary depending on the primary cell type and the specific experimental endpoint. However, based on published studies, a good starting range for exploring its anti-inflammatory effects is between 1 µM and 40 µM . For sensitive primary cells, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration. One study on normal cells showed no cytotoxic effects at concentrations below 55.6 µM, while higher concentrations (above 73.2 µM) did show cytotoxicity.[6]

Q3: How long should I incubate my primary cells with Loratadine?

A3: Incubation times can range from a few hours to 24 hours or longer, depending on the experimental goals. For studies investigating the inhibition of signaling pathways, shorter incubation times (e.g., 1-6 hours) may be sufficient.[2] For experiments measuring cytokine secretion or changes in cell proliferation, a longer incubation period (e.g., 24 hours) is common.[5][7] It is crucial to optimize the incubation time for your specific primary cell type and assay.

Q4: What are the potential off-target effects of Loratadine?

A4: While Loratadine is selective for the histamine H1-receptor, at higher concentrations it may have off-target effects. Some studies suggest that at high concentrations, it can inhibit histamine release from mast cells and basophils.[1] Additionally, some of its anti-inflammatory actions are considered to be independent of H1-receptor antagonism.[8] Researchers should be mindful of these potential effects and include appropriate controls in their experiments.

Troubleshooting Guides

Problem 1: High levels of cell death observed after Loratadine treatment.
Possible Cause Suggested Solution
Loratadine concentration is too high. Primary cells are often more sensitive than immortalized cell lines. Perform a dose-response experiment (cytotoxicity assay) to determine the IC50 and a non-toxic working concentration for your specific primary cell type. Start with a lower concentration range (e.g., 0.1 µM to 50 µM).
Solvent toxicity (e.g., DMSO). Ensure the final concentration of the solvent in your culture medium is minimal and non-toxic to your cells (typically <0.1%). Run a solvent-only control to assess its effect on cell viability.
Suboptimal cell culture conditions. Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Use the appropriate culture medium, supplements, and maintain proper incubator conditions (temperature, CO2, humidity).
Incorrect handling of cells. Primary cells can be delicate. Avoid harsh pipetting, over-trypsinization, or extended exposure to suboptimal conditions during experimental setup.
Problem 2: No observable anti-inflammatory effect of Loratadine.
Possible Cause Suggested Solution
Loratadine concentration is too low. The effective concentration can be cell-type specific. Increase the concentration of Loratadine in a stepwise manner, ensuring it remains below the cytotoxic level.
Inappropriate incubation time. The timing of Loratadine treatment relative to the inflammatory stimulus is critical. For inhibition of signaling, pre-incubation with Loratadine before adding the inflammatory agent is often necessary. Optimize the pre-incubation and total incubation times.
Assay sensitivity. Ensure your assay for measuring the inflammatory response (e.g., ELISA for cytokines, Western blot for signaling proteins) is sensitive enough to detect changes.
Cell health and responsiveness. Confirm that your primary cells are responsive to the inflammatory stimulus you are using (e.g., LPS, TNF-α) by including a positive control (stimulus alone).

Data Presentation

Table 1: Effective Concentrations of Loratadine in Primary Cell Culture Studies

Primary Cell Type Effect Measured Effective Concentration Range Reference
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of histamine-induced P-selectin expressionIC50 ≈ 13 x 10⁻⁹ M[5]
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of histamine-induced IL-6 secretionIC50 ≈ 0.3 x 10⁻⁶ M[5]
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of histamine-induced IL-8 secretionIC50 ≈ 0.2 x 10⁻⁶ M[5]
Primary Human KeratinocytesInhibition of IFN-γ-induced CCL5 releaseIC50 ≈ 3 µM[9]
Primary Human KeratinocytesInhibition of IFN-γ-induced CXCL10 and CXCL8 releaseSignificant reduction starting at 10 µM[9]

Table 2: Cytotoxic Concentrations of Loratadine in Various Cell Lines (for reference)

Cell Line Type Concentration Observed Effect Reference
Normal Cells< 55.6 µMNo cytotoxic effect[6]
Normal Cells> 73.2 µMHigh cytotoxic effect[6]
HT29 (Human Colon Carcinoma)75 µMDecreased cell survival by one log[7]
Lung Adenocarcinoma Cells30 - 60 µMCytotoxic effects observed[10]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of Loratadine

This protocol outlines a general method for determining the optimal working concentration of Loratadine using a colorimetric cell viability assay such as MTT or XTT.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Loratadine stock solution (dissolved in an appropriate solvent like DMSO)

  • 96-well cell culture plates

  • MTT or XTT assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of assay (typically 5,000-10,000 cells/well). Allow cells to adhere and stabilize for 24 hours.

  • Loratadine Dilution Series: Prepare a series of Loratadine dilutions in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest Loratadine concentration) and a no-treatment control.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Loratadine.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Following the incubation period, perform the MTT or XTT assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The highest concentration that does not significantly reduce cell viability is your optimal non-toxic working concentration.

Protocol 2: Assessing the Anti-Inflammatory Effect of Loratadine

This protocol describes a general workflow to measure the inhibitory effect of Loratadine on cytokine production in primary cells stimulated with an inflammatory agent.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Loratadine (at the predetermined optimal non-toxic concentration)

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α)

  • 24-well or 48-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

Procedure:

  • Cell Seeding: Seed primary cells in 24-well or 48-well plates and allow them to adhere and grow to a confluent monolayer.

  • Pre-treatment with Loratadine: Pre-treat the cells with the optimal non-toxic concentration of Loratadine for a chosen period (e.g., 1-2 hours). Include a control well with no Loratadine.

  • Inflammatory Stimulation: Add the inflammatory stimulus to the wells (both with and without Loratadine) at a concentration known to induce a robust inflammatory response. Include a negative control (no stimulus) and a positive control (stimulus only).

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatants using an ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Compare the cytokine levels in the Loratadine-treated wells to the positive control (stimulus only) to determine the inhibitory effect of Loratadine.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Assessing Loratadine's Anti-Inflammatory Effect cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Primary Cells in Multi-well Plate stabilize Allow Cells to Adhere and Stabilize (24h) seed_cells->stabilize pretreat Pre-treat with Loratadine (or vehicle control) stabilize->pretreat stimulate Add Inflammatory Stimulus (e.g., LPS) pretreat->stimulate incubate Incubate for a Defined Period (e.g., 24h) stimulate->incubate collect Collect Supernatant incubate->collect assay Perform Assay (e.g., ELISA for Cytokines) collect->assay analyze Analyze and Compare Results assay->analyze

Caption: A generalized workflow for investigating the anti-inflammatory properties of Loratadine in primary cell culture.

signaling_pathways Signaling Pathways Inhibited by Loratadine cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway stimulus_nfkb Inflammatory Stimulus (e.g., LPS) syk_src Syk / Src stimulus_nfkb->syk_src nfkb NF-κB Activation syk_src->nfkb cytokines_nfkb Pro-inflammatory Gene Expression (IL-6, TNF-α, etc.) nfkb->cytokines_nfkb stimulus_ap1 Inflammatory Stimulus (e.g., LPS) tak1 TAK1 stimulus_ap1->tak1 jnk JNK tak1->jnk ap1 AP-1 Activation jnk->ap1 cytokines_ap1 Pro-inflammatory Gene Expression (MMPs, etc.) ap1->cytokines_ap1 loratadine Loratadine loratadine->syk_src inhibits loratadine->tak1 inhibits

Caption: Loratadine's anti-inflammatory mechanism involves the inhibition of the NF-κB and AP-1 signaling pathways.

References

How to troubleshoot side reactions in Laurotetanine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Laurotetanine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic strategies for constructing the this compound core?

A1: The synthesis of this compound, an aporphine alkaloid, typically involves a combination of several key reactions to construct its tetracyclic core. The most common strategies include:

  • Bischler-Napieralski Reaction: This reaction is used to form the dihydroisoquinoline core, a crucial intermediate. It involves the cyclization of a β-arylethylamide using a dehydrating agent.

  • Pictet-Spengler Reaction: This reaction provides an alternative route to the tetrahydroisoquinoline skeleton through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.

  • Oxidative Phenol Coupling: This is a critical step for the formation of the aporphine core, where a biaryl bond is formed through the coupling of phenolic precursors. Regioselectivity in this step is a key challenge.[1]

  • Pschorr Cyclization: This reaction can be employed to form the phenanthrene ring system present in the aporphine core through the intramolecular cyclization of a diazonium salt.

Troubleshooting Guides

Problem 1: Low Yield in Bischler-Napieralski Reaction

Q: I am experiencing a low yield of the desired dihydroisoquinoline intermediate during the Bischler-Napieralski cyclization. What are the potential causes and how can I troubleshoot this?

A: Low yields in the Bischler-Napieralski reaction are a common issue. Several factors can contribute to this, primarily related to reaction conditions and the stability of intermediates.

Possible Causes and Solutions:

  • Incomplete Dehydration: The reaction relies on a potent dehydrating agent to drive the cyclization. If the agent is old, hydrated, or used in insufficient amounts, the reaction will be incomplete.

    • Troubleshooting:

      • Use freshly distilled phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

      • Ensure all glassware is rigorously dried before use.

      • Consider increasing the molar excess of the dehydrating agent.

  • Side Reactions: The primary side reaction to consider is the Retro-Ritter reaction , which can lead to the formation of styrene derivatives, especially if the nitrilium ion intermediate is stabilized by a conjugated system.[2]

    • Troubleshooting:

      • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[2]

      • Temperature Control: While the reaction often requires heating, excessive temperatures can promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.

  • Substrate Reactivity: The electronic nature of the aromatic ring plays a crucial role. Electron-donating groups on the phenyl ring are necessary for efficient cyclization.

    • Troubleshooting:

      • Ensure that appropriate protecting groups are used for hydroxyl functionalities that do not deactivate the ring towards electrophilic substitution. Benzyl ethers are a common choice.

Illustrative Workflow for Troubleshooting Low Yield in Bischler-Napieralski Reaction:

G start Low Yield Observed check_reagents Verify Reagent Quality (Freshly distilled POCl₃/P₂O₅) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time) start->check_conditions analyze_byproducts Analyze Crude Mixture for Side Products (e.g., Styrenes via NMR/MS) start->analyze_byproducts purify Purify Product (Column Chromatography) check_reagents->purify check_conditions->purify adjust_solvent Change Solvent (e.g., to corresponding nitrile) analyze_byproducts->adjust_solvent If retro-Ritter product detected failure Yield Still Low analyze_byproducts->failure If other byproducts or no reaction adjust_solvent->purify modify_substrate Review Substrate Electronics (Protecting group strategy) modify_substrate->purify success Improved Yield purify->success failure->modify_substrate

Troubleshooting workflow for the Bischler-Napieralski reaction.
Problem 2: Formation of Regioisomers during Oxidative Phenol Coupling

Q: During the oxidative coupling step to form the aporphine core, I am observing the formation of multiple isomers, leading to a difficult purification process and low yield of this compound. How can I improve the regioselectivity?

A: The formation of regioisomers is a significant challenge in the synthesis of aporphine alkaloids via oxidative phenol coupling of reticuline-like precursors. The desired coupling for this compound synthesis is an ortho-para coupling. However, ortho-ortho coupling can also occur, leading to the formation of an unwanted isomer.[1]

Factors Influencing Regioselectivity and Troubleshooting Strategies:

  • Oxidizing Agent: The choice of oxidizing agent can significantly influence the regioselectivity of the coupling reaction.

    • Troubleshooting:

      • Experiment with different oxidizing agents. Common reagents include ferric chloride (FeCl₃), potassium ferricyanide (K₃[Fe(CN)₆]), and hypervalent iodine reagents.

      • Enzymatic or biomimetic approaches using enzymes like cytochrome P450 can offer high selectivity but may be less practical for routine synthesis.[3]

  • Protecting Groups: The nature and position of protecting groups on the phenolic hydroxyls can direct the regioselectivity of the coupling.

    • Troubleshooting:

      • Strategically place bulky protecting groups to sterically hinder undesired coupling positions. For instance, a bulky silyl ether on one of the phenolic hydroxyls might favor coupling at a less hindered position.

  • Reaction Conditions: Temperature, solvent, and pH can all play a role in directing the reaction towards the desired isomer.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product.

      • Solvent: The polarity of the solvent can influence the conformation of the substrate and the transition state of the coupling reaction. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).

Table 1: Effect of Oxidizing Agent on Regioselectivity in a Model Oxidative Coupling Reaction

Oxidizing AgentRatio of ortho-para to ortho-ortho CouplingReference Yield of Desired Isomer
Ferric Chloride (FeCl₃)2:1~60%
Potassium Ferricyanide (K₃[Fe(CN)₆])1:1~45%
Phenyliodine(III) bis(trifluoroacetate) (PIFA)4:1~75%

Note: The data in this table is illustrative and based on typical outcomes for related aporphine syntheses. Actual results may vary depending on the specific substrate and reaction conditions.

Problem 3: N-Demethylation and N-Oxide Formation

Q: I am observing byproducts that correspond to the N-demethylated and N-oxide forms of this compound in my final product mixture. What causes these side reactions and how can they be minimized?

A: The tertiary amine of the aporphine core is susceptible to both N-demethylation and N-oxidation, particularly during oxidative steps or under harsh acidic or basic conditions.

Causes and Mitigation Strategies:

  • N-Oxide Formation: The nitrogen atom in the aporphine core can be oxidized to an N-oxide, especially when using strong oxidizing agents.[4]

    • Troubleshooting:

      • Use milder or more selective oxidizing agents for the phenol coupling step.

      • If N-oxides are formed, they can often be reduced back to the tertiary amine using a mild reducing agent like sodium sulfite or triphenylphosphine.

  • N-Demethylation: This can occur under various conditions, including the von Braun reaction conditions (using cyanogen bromide) or with certain palladium catalysts.[5][6][7] While sometimes a desired transformation, it is an unwanted side reaction when the N-methyl group is required.

    • Troubleshooting:

      • Avoid harsh acidic conditions and prolonged heating, which can promote demethylation.

      • If using palladium-catalyzed reactions in the synthetic route, be mindful of the potential for N-demethylation and screen different catalysts and reaction conditions to minimize this side reaction.

Experimental Protocol: Reduction of this compound N-oxide

  • Dissolve the crude this compound mixture containing the N-oxide byproduct in methanol.

  • Add a 1.5 molar excess of triphenylphosphine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to isolate the pure this compound.

Logical Diagram for Side Product Formation:

G This compound This compound N_Oxide This compound N-oxide This compound->N_Oxide Oxidation N_Demethylated N-nor-Laurotetanine This compound->N_Demethylated Demethylation Oxidizing_Agent Strong Oxidizing Agent (e.g., excess PIFA, m-CPBA) Oxidizing_Agent->N_Oxide Harsh_Conditions Harsh Conditions (e.g., high temp, strong acid/base) Harsh_Conditions->N_Demethylated

Potential side reactions of the this compound core.

This technical support guide provides a starting point for troubleshooting common issues in this compound synthesis. For more specific issues, it is recommended to consult detailed synthetic literature and consider the specific context of your experimental setup.

References

Technical Support Center: Laurotetanine Stability in Rodent Chow

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Laurotetanine in preclinical rodent studies. This resource provides essential guidance on maintaining the stability of this compound when incorporated into rodent chow, ensuring accurate dosing and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in rodent chow a concern?

A1: this compound is an aporphine alkaloid investigated for its potential therapeutic properties.[1] Like many complex organic molecules, it can be susceptible to degradation under various environmental conditions.[2] Instability in rodent chow is a critical issue because degradation leads to a lower effective dose being administered to the animal, potentially compromising the validity and reproducibility of experimental results.[3] Factors such as heat from pelleting, oxidation from exposure to air, light, and moisture in the chow matrix can all contribute to its degradation.[4][5]

Q2: What are the primary factors that can cause this compound to degrade in rodent chow?

A2: The primary factors include:

  • Heat: The pelleting process for rodent chow often involves heat, which can accelerate chemical degradation.[3]

  • Oxidation: this compound, as an alkaloid, may be susceptible to oxidation, especially when mixed into a complex matrix like rodent chow which has various components that can facilitate oxidative processes.[4]

  • Light: Exposure to light, particularly UV light, can cause photolytic degradation of photosensitive compounds.[4][6]

  • Moisture: The inherent moisture content in rodent chow can facilitate hydrolytic degradation pathways.[7][8]

  • pH: The local pH environment within the chow matrix can influence the stability of pH-sensitive molecules.[9]

Q3: How can I minimize this compound degradation during the preparation of medicated chow?

A3: To minimize degradation, consider the following:

  • Use a reputable supplier for the preparation of your custom diet. They often have experience with incorporating sensitive compounds into feed.[3][10]

  • Request a low-heat pelleting process or inquire about alternative diet forms like powders or gels if your compound is heat-sensitive.[3]

  • Incorporate antioxidants into the chow formulation, if compatible with your experimental design, to reduce oxidative degradation.

  • Package the medicated chow in airtight, opaque containers to protect it from light and air.[11]

  • Store the chow in a cool, dry, and dark place as recommended for most rodent diets to maintain nutritional integrity.[7][8]

Q4: For how long can I store rodent chow containing this compound?

A4: The storage duration depends on the stability of this compound in the specific chow formulation. It is highly recommended to conduct a stability study to determine the shelf-life of your medicated diet. A common approach is to test the concentration of this compound at various time points (e.g., 0, 1, 3, and 6 months) under recommended storage conditions.[8] Without specific stability data, it is best to prepare fresh batches of medicated chow frequently and use it as soon as possible after preparation.

Q5: How can I verify the concentration and stability of this compound in the chow I receive?

A5: You should perform analytical testing on samples of the medicated chow. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying the concentration of active compounds in complex mixtures.[12] It is advisable to test samples from different parts of the batch to ensure homogeneity of mixing and to test at different time points to assess stability.[13]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Inconsistent experimental results between batches of medicated chow. 1. Non-homogeneous mixing of this compound in the chow. 2. Different levels of degradation between batches due to variations in preparation or storage.1. Request validation data from your supplier on their mixing process. 2. Send samples from different parts of the chow batch for HPLC analysis to confirm concentration and homogeneity. 3. Ensure consistent storage conditions for all batches.[7][8]
Lower than expected therapeutic effect in animal subjects. 1. Degradation of this compound leading to a lower effective dose. 2. Incorrect initial concentration of this compound in the chow. 3. Palatability issues leading to reduced food intake.1. Perform an HPLC analysis to determine the actual concentration of this compound in the chow. 2. Conduct a forced degradation study to understand potential degradation pathways.[11] 3. Monitor daily food consumption of the animals to ensure they are ingesting the intended dose.[10]
Visible changes in the color or smell of the medicated chow over time. 1. Oxidative degradation of this compound or other chow components. 2. Microbial growth due to improper storage.1. Discard the chow. 2. Review your storage procedures to ensure they align with recommendations (cool, dry, dark).[7][8] 3. Consider packaging the chow in smaller, single-use batches to minimize exposure to air and moisture.
Quantitative Data Summary

The following tables present hypothetical data from stability and homogeneity studies on this compound-medicated rodent chow.

Table 1: Homogeneity Analysis of a New Batch of this compound Chow

Sample Location in BatchTarget Concentration (mg/kg)Measured Concentration (mg/kg)% of Target
Top5049.599.0%
Middle5050.1100.2%
Bottom5048.997.8%

Table 2: Stability of this compound in Rodent Chow Under Different Storage Conditions

Time PointStorage ConditionMeasured Concentration (mg/kg)% of Initial Concentration
Day 0-50.2100%
Day 304°C, Dark, Airtight49.899.2%
Day 3022°C, Exposed to Light & Air42.183.9%
Day 904°C, Dark, Airtight48.596.6%
Day 9022°C, Exposed to Light & Air35.470.5%

Experimental Protocols

Protocol 1: Quantification of this compound in Rodent Chow via HPLC

Objective: To accurately determine the concentration of this compound in a sample of medicated rodent chow.

Materials:

  • Medicated rodent chow sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Deionized water

  • This compound reference standard

  • Analytical balance

  • Sonicator

  • Centrifuge

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Sample Preparation: a. Grind a representative sample of the rodent chow into a fine powder. b. Accurately weigh approximately 1 gram of the powdered chow into a centrifuge tube. c. Add 10 mL of a methanol/acetonitrile (50:50 v/v) extraction solvent. d. Sonicate the mixture for 30 minutes to facilitate extraction. e. Centrifuge the sample at 4000 rpm for 15 minutes. f. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation: a. Prepare a stock solution of the this compound reference standard in methanol. b. Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • HPLC Analysis: a. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). b. Flow Rate: 1.0 mL/min. c. Injection Volume: 10 µL. d. Detection Wavelength: Determined by the UV absorbance maximum of this compound. e. Column Temperature: 30°C. f. Run the standards and samples through the HPLC system.

  • Data Analysis: a. Generate a calibration curve by plotting the peak area of the standards against their concentration. b. Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve. c. Calculate the final concentration in the rodent chow (mg/kg) considering the initial weight of the chow and the extraction volume.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under stress conditions.[5][14]

Materials:

  • Pure this compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-MS system

Methodology:

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent.

  • Acid Hydrolysis: Add 0.1 M HCl to a this compound solution and heat at 60°C for 2 hours.[4]

  • Alkaline Hydrolysis: Add 0.1 M NaOH to a this compound solution and heat at 60°C for 2 hours.[4]

  • Oxidative Degradation: Add 3% H₂O₂ to a this compound solution and keep at room temperature for 24 hours.[4]

  • Photolytic Degradation: Expose a this compound solution to a UV light source (254 nm) for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.[4]

  • Analysis: a. Neutralize the acidic and alkaline samples. b. Analyze all samples, including a control (unstressed this compound), using an HPLC-MS system. c. Compare the chromatograms to identify new peaks corresponding to degradation products. d. Use the mass spectrometry data to help elucidate the structures of the degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis chow Rodent Chow Sample grind Grind to Powder chow->grind weigh Weigh Sample grind->weigh extract Extract with Solvent weigh->extract centrifuge Centrifuge & Filter extract->centrifuge hplc_vial Sample in HPLC Vial centrifuge->hplc_vial hplc HPLC System hplc_vial->hplc Inject Sample data Generate Chromatogram hplc->data quantify Quantify Concentration data->quantify report Final Report (mg/kg) quantify->report

Caption: Workflow for quantifying this compound in rodent chow.

Troubleshooting_Flowchart start Inconsistent Experimental Results check_homogeneity Is chow homogeneity confirmed? start->check_homogeneity check_stability Is chow stability confirmed? check_homogeneity->check_stability Yes analyze_samples Action: Analyze samples from top/middle/bottom of batch via HPLC. check_homogeneity->analyze_samples No forced_degradation Action: Conduct forced degradation study to identify issues. check_stability->forced_degradation No end_issue_resolved Issue Likely Resolved check_stability->end_issue_resolved Yes analyze_samples->check_homogeneity review_storage Action: Review storage conditions (temp, light, humidity). forced_degradation->review_storage end_issue_persists Issue Persists: Contact Diet Supplier forced_degradation->end_issue_persists review_storage->check_stability

Caption: Troubleshooting logic for inconsistent experimental results.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Target Receptor pathway_start Kinase A receptor->pathway_start This compound This compound This compound->receptor Binds & Activates degradation_prod Degradation Product (Inactive) degradation_prod->receptor Fails to Bind pathway_mid Kinase B pathway_start->pathway_mid pathway_end Transcription Factor pathway_mid->pathway_end Phosphorylates response Cellular Response pathway_end->response Induces Gene Expression

Caption: Hypothetical signaling pathway of this compound.

References

Technical Support Center: Strategies to Reduce Variability in Laurotetanine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Laurotetanine bioassays.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound, offering step-by-step guidance to identify and resolve them.

Issue: High Well-to-Well Variability in Plate Reader Data

Q: My absorbance/luminescence readings show significant variability between replicate wells. What are the potential causes and how can I fix this?

A: High well-to-well variability is a common issue in plate-based assays and can originate from several factors. Follow this troubleshooting workflow to pinpoint and address the source of the inconsistency.

Troubleshooting Workflow:

G cluster_0 Problem: High Well-to-Well Variability cluster_1 Step 1: Pipetting Technique cluster_2 Step 2: Cell Seeding cluster_3 Step 3: Reagent and Compound Handling cluster_4 Step 4: Incubation and Plate Reader cluster_5 Resolution start High Variability Observed pipetting Review Pipetting Technique start->pipetting master_mix Use Master Mixes pipetting->master_mix pipette_cal Calibrate Pipettes master_mix->pipette_cal cell_clumping Check for Cell Clumping pipette_cal->cell_clumping edge_effects Mitigate Edge Effects cell_clumping->edge_effects uniform_suspension Ensure Uniform Cell Suspension edge_effects->uniform_suspension reagent_prep Consistent Reagent Preparation uniform_suspension->reagent_prep compound_sol Check this compound Solubility reagent_prep->compound_sol incubation_cond Uniform Incubation Conditions compound_sol->incubation_cond reader_settings Optimize Plate Reader Settings incubation_cond->reader_settings resolved Variability Reduced reader_settings->resolved G cluster_0 Problem: Inconsistent IC50 Values cluster_1 Step 1: Cell Health and Passage Number cluster_2 Step 2: this compound Stock and Dilutions cluster_3 Step 3: Assay Protocol cluster_4 Step 4: Data Analysis cluster_5 Resolution start Inconsistent IC50 cell_passage Standardize Cell Passage Number start->cell_passage cell_confluency Consistent Seeding Density and Confluency cell_passage->cell_confluency stock_stability Verify Stock Solution Stability cell_confluency->stock_stability serial_dilution Precise Serial Dilutions stock_stability->serial_dilution incubation_time Consistent Incubation Times serial_dilution->incubation_time control_wells Proper Controls (Vehicle, Positive) incubation_time->control_wells curve_fitting Standardize Curve-Fitting Model control_wells->curve_fitting resolved Reproducible IC50 curve_fitting->resolved G stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ikk IKK Complex stimulus->ikk Activates This compound This compound This compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nfkb_active Active NF-κB nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Gene Transcription (e.g., MUC5AC) nucleus->gene_transcription Initiates G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (End) seed_cells Seed HEK293-NF-κB cells (e.g., 30,000 cells/well) pretreat Pre-treat with this compound (1-2 hours) seed_cells->pretreat stimulate Stimulate with TNF-α (e.g., 10 ng/mL for 6 hours) pretreat->stimulate lyse_cells Lyse cells stimulate->lyse_cells add_luciferin Add Luciferase Substrate lyse_cells->add_luciferin read_luminescence Read Luminescence add_luciferin->read_luminescence

Laurotetanine Interference with Common Fluorescence Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the aporphine alkaloid laurotetanine in common fluorescence assays.

Understanding the Potential for Interference

This compound, like many aromatic compounds, possesses intrinsic spectrophotometric properties that can interfere with fluorescence-based assays. This interference can manifest as high background fluorescence (autofluorescence) or quenching of the fluorescent signal, leading to inaccurate data and misinterpretation of results. The core of this issue lies in the potential for this compound to absorb and emit light within the spectral range of commonly used fluorophores.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways laurotetananine can interfere with my fluorescence assay?

A1: this compound can interfere in two main ways:

  • Autofluorescence: this compound may fluoresce in the same spectral region as your experimental fluorophore, leading to an artificially high signal (false positive).

  • Quenching: this compound may absorb the excitation light intended for your fluorophore or absorb the emitted fluorescence, leading to a decreased signal (false negative).

Q2: At what concentrations is interference from this compound likely to be a problem?

A2: The concentration at which this compound interferes will depend on the specific assay and the fluorophore used. However, interference is more likely to be significant at higher concentrations of this compound. It is crucial to perform control experiments to determine the threshold for interference in your specific assay conditions.

Q3: How can I determine if this compound is autofluorescent in my assay?

A3: To check for autofluorescence, run a control sample containing only this compound at the highest concentration used in your experiment, without the addition of your experimental fluorophore. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A significant signal in this control indicates autofluorescence.

Q4: What are the first steps I should take to troubleshoot potential interference from this compound?

A4: The first steps involve running proper controls. These include:

  • A "no-dye" control with cells/reagents and this compound to check for its intrinsic fluorescence.

  • A "dye-only" control with your fluorescent probe to establish its baseline fluorescence.

  • A "vehicle" control with the solvent used to dissolve this compound.

Troubleshooting Guides

Scenario 1: High Background Fluorescence

Problem: You observe a high fluorescence signal in your samples treated with this compound, even in your negative controls.

Possible Cause: this compound is autofluorescent at the excitation and emission wavelengths of your assay.

Troubleshooting Steps:

  • Confirm Autofluorescence: Run a control sample with this compound alone (no fluorescent dye) at the relevant concentration and measure the fluorescence at your assay's wavelengths.

  • Spectral Shift: If possible, switch to a fluorophore with excitation and emission wavelengths further away from the predicted fluorescence of this compound. Red-shifted dyes are often a good choice as many autofluorescent compounds fluoresce in the blue-green region.

  • Background Subtraction: If switching fluorophores is not feasible, you can measure the fluorescence of a "this compound-only" control and subtract this value from your experimental samples. However, be aware that this assumes a linear relationship and may not be entirely accurate.

  • Time-Resolved Fluorescence: If available, utilize a plate reader with time-resolved fluorescence capabilities. Autofluorescence from small molecules often has a shorter lifetime than the fluorescence from specific probes.

Scenario 2: Decreased Fluorescence Signal (Quenching)

Problem: The fluorescence signal in your samples treated with this compound is lower than expected, potentially masking a real biological effect.

Possible Cause: this compound is quenching the fluorescence of your probe.

Troubleshooting Steps:

  • Assess Quenching in a Cell-Free System: To confirm quenching, mix your fluorescent dye with this compound in a cell-free buffer and measure the fluorescence. A decrease in signal compared to the dye alone indicates quenching.

  • Change Fluorophore: Some fluorophores are more susceptible to quenching than others. Try a different fluorescent dye, preferably one with a different chemical structure.

  • Decrease this compound Concentration: If experimentally feasible, lower the concentration of this compound to a range where quenching is minimized.

  • Use a Different Assay Readout: If fluorescence-based measurements remain problematic, consider switching to an alternative assay with a different detection method, such as a colorimetric or luminescent assay.

Quantitative Data Summary

The following table summarizes the known UV absorption maxima for this compound and provides an estimated range for its potential fluorescence emission based on the typical Stokes shift observed for similar molecules.

ParameterWavelength (nm)Source
UV Absorption Maxima 225, 280, 300, 314[1]
Estimated Excitation Maxima ~300 - 320Prediction based on UV absorption
Estimated Emission Maxima ~350 - 450Prediction based on Stokes Shift

Note: The estimated fluorescence spectra are predictions and should be experimentally verified.

The table below lists common fluorescent dyes and their spectral properties to help in selecting alternatives to avoid potential interference from this compound.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Potential for Interference with this compound
DAPI 358461High
Hoechst 33342 350461High
Fluorescein (FITC) 494518Moderate
Green Fluorescent Protein (GFP) 488509Moderate
Rhodamine B 540565Low
Texas Red 589615Low
Cy5 650670Very Low

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound under your experimental conditions.

Materials:

  • This compound stock solution

  • Assay buffer or cell culture medium

  • Black, clear-bottom microplate

  • Fluorescence microplate reader

Method:

  • Prepare a serial dilution of this compound in your assay buffer or medium, covering the concentration range used in your experiments.

  • Include a "buffer/medium only" control.

  • Pipette 100 µL of each dilution and the control into the wells of the microplate.

  • Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity of each well.

  • Plot the fluorescence intensity against the this compound concentration to determine the extent of autofluorescence.

Protocol 2: Assessing Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of your chosen dye.

Materials:

  • This compound stock solution

  • Your fluorescent dye stock solution

  • Assay buffer

  • Black microplate

  • Fluorescence microplate reader

Method:

  • Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your assay.

  • Prepare a series of solutions containing a fixed concentration of your fluorescent dye and increasing concentrations of this compound.

  • Include a "dye only" control.

  • Pipette 100 µL of each solution into the wells of the microplate.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • A dose-dependent decrease in fluorescence in the presence of this compound indicates quenching.

Visualizations

Laurotetanine_Interference_Workflow Troubleshooting this compound Interference A Start: Unexpected Fluorescence Data with this compound B Run Controls: 1. This compound Only 2. Dye Only 3. Vehicle Only A->B C High Signal in 'this compound Only' Control? B->C D Autofluorescence Detected C->D Yes E Low Signal in 'Dye + this compound' vs 'Dye Only'? C->E No H Troubleshooting Steps for Autofluorescence: - Spectral Shift (use red-shifted dye) - Background Subtraction - Time-Resolved Fluorescence D->H F Quenching Suspected E->F Yes G No Significant Interference Detected E->G No I Troubleshooting Steps for Quenching: - Change Fluorophore - Decrease this compound Concentration - Use Alternative Assay Readout F->I J Proceed with Experiment G->J

Caption: A flowchart for troubleshooting fluorescence assay interference caused by this compound.

Spectral_Overlap Spectral Overlap of this compound and Common Dyes cluster_0 UV/Blue Region cluster_1 Green/Yellow Region cluster_2 Red/Far-Red Region This compound This compound (Estimated Emission ~350-450 nm) DAPI DAPI/Hoechst (Emission ~461 nm) This compound->DAPI High Overlap FITC FITC/GFP (Emission ~510-520 nm) Rhodamine Rhodamine (Emission ~565 nm) Cy5 Cy5 (Emission ~670 nm)

Caption: Potential spectral overlap between this compound and common fluorescent dyes.

References

Technical Support Center: Laurotetanine Solubility in Phosphate Buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Laurotetanine in phosphate buffer during experiments.

Troubleshooting Guide

Issue: this compound precipitates immediately upon addition to phosphate buffer.

Possible Cause 1: Unfavorable pH of the phosphate buffer.

This compound is an aporphine alkaloid containing a basic nitrogen atom. Its solubility in aqueous solutions is highly dependent on the pH. In acidic conditions, the nitrogen atom becomes protonated, forming a more soluble salt. In neutral or alkaline conditions, this compound is in its less soluble free base form.

Solution:

  • Prepare a concentrated stock solution in an acidic solvent. Dissolve this compound in a small volume of a suitable organic solvent (e.g., DMSO, ethanol) or an acidic aqueous solution (e.g., 0.1 N HCl) to create a concentrated stock solution. This stock can then be diluted into the phosphate buffer. Ensure the final concentration of the organic solvent in the buffer is low enough to not affect the experiment.

Experimental Protocol: pH Adjustment of Phosphate Buffer

  • Prepare stock solutions of 0.1 M monobasic sodium phosphate (NaH₂PO₄) and 0.1 M dibasic sodium phosphate (Na₂HPO₄).

  • To prepare 100 mL of 0.1 M phosphate buffer at the desired pH, mix the volumes of the stock solutions as indicated in the table below.

  • Verify the final pH with a calibrated pH meter and adjust as necessary with small additions of the appropriate stock solution.

Desired pH Volume of 0.1 M NaH₂PO₄ (mL) Volume of 0.1 M Na₂HPO₄ (mL)
6.0 87.7 12.3
6.5 68.5 31.5
7.0 39.0 61.0

Possible Cause 2: Low intrinsic solubility of this compound.

Even at an optimal pH, the intrinsic solubility of this compound in aqueous solutions may be low, leading to precipitation, especially at higher concentrations.

Solution:

  • Use of Co-solvents: Incorporate a water-miscible organic solvent into the phosphate buffer to increase the solubility of this compound. Common co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG), e.g., PEG 400

    • Propylene glycol

    It is crucial to determine the maximum tolerable concentration of the co-solvent for the specific experimental system, as high concentrations may interfere with biological assays.

  • Employ Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility. Suitable surfactants include:

    • Tween® 20

    • Tween® 80

    • Pluronic® F-68

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, enhancing their solubility.

    • β-cyclodextrin

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Experimental Protocol: Preparation of this compound Solution using a Co-solvent

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Prepare the desired concentration of phosphate buffer at the optimal pH.

  • Add the required volume of the this compound stock solution to the phosphate buffer while vortexing to ensure rapid mixing.

  • Ensure the final concentration of DMSO in the buffer is below the tolerance limit of the experimental system (typically ≤ 1%).

Issue: this compound precipitates over time after being initially dissolved.

Possible Cause: Temperature-dependent solubility or compound instability.

Solution:

  • Control the temperature. The solubility of many compounds is temperature-dependent. If experiments are conducted at a lower temperature than the initial dissolution, precipitation may occur. Maintain a constant temperature throughout the experiment.

  • Assess compound stability. this compound, like other alkaloids, may be susceptible to degradation over time, especially when exposed to light or non-optimal pH conditions. Degradation products may be less soluble and precipitate out of solution. It is advisable to prepare fresh solutions of this compound for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound in phosphate buffer?

Due to its poor aqueous solubility, it is advisable to start with a low concentration (e.g., 1-10 µM) and gradually increase it to the desired experimental concentration, monitoring for any signs of precipitation.

Q2: How can I visually confirm if this compound has precipitated?

Precipitation can be observed as a cloudiness, turbidity, or the formation of visible solid particles in the solution. For a more sensitive detection, the absorbance of the solution can be measured over time using a spectrophotometer; an increase in absorbance at a non-absorbing wavelength (e.g., 600 nm) can indicate scattering due to precipitation.

Q3: Can I use a different buffer system instead of phosphate buffer?

Yes, other buffer systems can be used. The choice of buffer will depend on the specific requirements of the experiment (e.g., pH range, compatibility with assays). Buffers such as citrate or acetate can be effective at maintaining an acidic pH, which is favorable for this compound solubility. However, it is important to verify the compatibility of the chosen buffer with this compound and the experimental system.

Q4: What is the best way to store a this compound stock solution?

A concentrated stock solution of this compound in a suitable organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation. Protect the solution from light.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting Laurotetanine_Powder This compound Powder Stock_Solution Prepare Concentrated Stock Solution (e.g., in DMSO) Laurotetanine_Powder->Stock_Solution Dilution Dilute Stock into Phosphate Buffer (with vortexing) Stock_Solution->Dilution Phosphate_Buffer Prepare Phosphate Buffer (pH 6.0-7.0) Phosphate_Buffer->Dilution Final_Solution Final Experimental Solution Dilution->Final_Solution Precipitation Precipitation Observed? Final_Solution->Precipitation Adjust_pH Adjust Buffer pH (Lower) Precipitation->Adjust_pH Yes Proceed_Experiment Proceed with Experiment Precipitation->Proceed_Experiment No Add_Cosolvent Add Co-solvent (e.g., PEG, Ethanol) Adjust_pH->Add_Cosolvent Use_Surfactant Use Surfactant (e.g., Tween 80) Add_Cosolvent->Use_Surfactant

Experimental workflow for dissolving this compound.

logical_relationship Laurotetanine_Properties This compound Properties - Aporphine Alkaloid - Basic Nitrogen - Poor Aqueous Solubility Solubility_Factors Factors Affecting Solubility Laurotetanine_Properties->Solubility_Factors pH pH of Buffer Solubility_Factors->pH Co_solvents Co-solvents (DMSO, Ethanol, PEG) Solubility_Factors->Co_solvents Surfactants Surfactants (Tween, Pluronic) Solubility_Factors->Surfactants Cyclodextrins Cyclodextrins (HP-β-CD) Solubility_Factors->Cyclodextrins Precipitation Precipitation pH->Precipitation High pH Solubilization Solubilization pH->Solubilization Low pH Co_solvents->Solubilization Surfactants->Solubilization Cyclodextrins->Solubilization

Factors influencing this compound solubility.

Optimizing reaction conditions for derivatizing Laurotetanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of Laurotetanine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a clear and accessible format.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of O-Acetylated this compound

  • Question: I am attempting to acetylate the phenolic hydroxyl group of this compound with acetic anhydride and pyridine, but I am getting a low yield or no product. What could be the issue?

  • Possible Causes & Solutions:

    Possible Cause Suggested Solution
    Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or gently heating the mixture. An excess of acetic anhydride (1.5-2.0 equivalents per hydroxyl group) can also help drive the reaction to completion.[1][2]
    Reagent Quality Use freshly distilled or a new bottle of acetic anhydride and anhydrous pyridine. Moisture can hydrolyze acetic anhydride, reducing its effectiveness.
    Catalyst Inefficiency While pyridine acts as both a solvent and a base catalyst, for sterically hindered hydroxyl groups, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[2]
    Work-up Issues During the aqueous work-up, ensure the pH is adjusted correctly to avoid hydrolysis of the newly formed ester. Use a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

Issue 2: Unwanted N-Acetylation Product Formation

  • Question: I am observing the formation of a side product that I suspect is the N-acetylated derivative of this compound. How can I avoid this?

  • Possible Causes & Solutions:

    Possible Cause Suggested Solution
    Reaction Conditions Pyridine can sometimes promote N-acetylation. To favor O-acetylation, perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to stop it once the desired O-acetylated product is formed.
    Alternative Acetylating Agents Consider using a milder acetylating agent that is less likely to react with the secondary amine under the chosen conditions.

Issue 3: Difficulty in Achieving Selective N-Methylation

  • Question: I am trying to methylate the secondary amine of this compound but am getting a mixture of N-methylated, O-methylated, and unreacted starting material. How can I improve the selectivity?

  • Possible Causes & Solutions:

    Possible Cause Suggested Solution
    Reagent Choice Using a milder methylating agent can sometimes improve selectivity. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic method for selective N-methylation of secondary amines. Alternatively, a two-step procedure involving reductive amination with formaldehyde followed by reduction with a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride can be employed.[3]
    pH Control The pH of the reaction mixture can significantly influence the selectivity of alkylation. For N-alkylation of amines with allylic alcohols using an iridium catalyst, alkaline conditions favored N-allylic alkylation, while acidic conditions promoted N-alkylation.[4][5] While not a direct analogy, this highlights the importance of pH control in selective alkylation.
    Protection of the Phenolic Hydroxyl Group To ensure exclusive N-methylation, consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., a silyl ether) prior to the N-alkylation step. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: Based on the structure of this compound, which contains a secondary amine and a phenolic hydroxyl group, the most common derivatization reactions are:

  • N-alkylation/N-acylation: Modification of the secondary amine.

  • O-alkylation/O-acylation: Modification of the phenolic hydroxyl group.

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Q3: What purification techniques are suitable for this compound derivatives?

A3: Column chromatography is a widely used technique for the purification of aporphine alkaloid derivatives.[6][7] The choice of solvent system will depend on the polarity of the derivative. For ionic derivatives, reversed-phase chromatography with appropriate buffers may be necessary.[8]

Q4: How can I confirm the structure of my synthesized this compound derivative?

A4: The structure of the purified derivative can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the position of the newly introduced functional group.[9][10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the derivative.[12]

Experimental Protocols

Protocol 1: O-Acetylation of this compound

This protocol is a general procedure for the acetylation of a phenolic hydroxyl group using acetic anhydride and pyridine.[1][13]

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Dry Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of this compound) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a small amount of dry methanol.

  • Remove the solvents under reduced pressure (co-evaporate with toluene to remove residual pyridine).

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude O-acetyl-laurotetanine.

  • Purify the crude product by column chromatography.

Protocol 2: N-Methylation of this compound (Adapted from a procedure for norbelladine derivatives)

This protocol is an adapted procedure for the N-methylation of a secondary amine using formaldehyde and sodium borohydride.[3] Note: Optimization of reaction conditions (stoichiometry, temperature, and reaction time) may be necessary for this compound.

Materials:

  • This compound

  • Methanol

  • Formaldehyde solution (37-40% w/v)

  • Sodium Borohydride (NaBH₄)

  • Celite®

Procedure:

  • Dissolve this compound (1 equivalent) and formaldehyde (1 equivalent) in methanol (5 mL) in a round-bottom flask.

  • Stir the solution at room temperature for 4 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully and portion-wise, add sodium borohydride (1 equivalent).

  • Stir the mixture for an additional 5 hours at room temperature.

  • Filter the reaction mixture over a pad of Celite®.

  • Evaporate the solvent under reduced pressure.

  • The residue can be further purified by column chromatography to isolate N-methyl-laurotetanine (also known as Glaucine).

Data Presentation

Table 1: Summary of Derivatization Reactions for this compound

Reaction Type Reagents Functional Group Targeted Expected Product Key Considerations
O-Acetylation Acetic Anhydride, PyridinePhenolic Hydroxyl (-OH)O-Acetyl-laurotetanineMonitor for potential N-acetylation.
N-Methylation Formaldehyde, Sodium BorohydrideSecondary Amine (-NH)N-Methyl-laurotetanine (Glaucine)Optimization of conditions may be required. Protect the -OH group for absolute selectivity.

Mandatory Visualization

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Products cluster_analysis Analysis & Purification This compound This compound o_acetylation O-Acetylation (Acetic Anhydride, Pyridine) This compound->o_acetylation n_methylation N-Methylation (Formaldehyde, NaBH4) This compound->n_methylation o_acetyl O-Acetyl-laurotetanine o_acetylation->o_acetyl n_methyl N-Methyl-laurotetanine (Glaucine) n_methylation->n_methyl purification Purification (Column Chromatography) o_acetyl->purification n_methyl->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Logic start Low/No Product Yield? check_reagents Check Reagent Quality (Anhydrous conditions?) start->check_reagents monitor_reaction Monitor Reaction by TLC (Starting material present?) start->monitor_reaction side_products Side Products Observed? start->side_products increase_time_temp Increase Reaction Time/Temperature monitor_reaction->increase_time_temp Yes workup Review Work-up Procedure (pH, hydrolysis?) monitor_reaction->workup No add_catalyst Add Catalyst (e.g., DMAP) increase_time_temp->add_catalyst change_conditions Modify Reaction Conditions (Lower temperature) side_products->change_conditions Yes protecting_group Use Protecting Group Strategy change_conditions->protecting_group

Caption: Troubleshooting decision tree for derivatization reactions.

References

Technical Support Center: Troubleshooting Inconsistent Dose-Response Curves for Laurotetanine

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues researchers encounter when generating dose-response curves, leading to inconsistent results.

Question 1: Why am I seeing significant variability between replicate wells for the same concentration of Laurotetanine?

Answer: High variability between replicates is often due to technical errors in the experimental setup. Consider the following:

  • Pipetting Inaccuracy: Small volume inaccuracies, especially with serial dilutions, can lead to large concentration errors. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Cell Seeding Density: Uneven cell distribution in multi-well plates can cause significant differences in the response. Ensure a homogenous cell suspension before and during plating. Try tilting the plate in multiple directions after seeding to ensure even distribution.

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and media components, leading to altered cell responses. To mitigate this, avoid using the outermost wells for experimental data points and instead fill them with sterile water or media.

Question 2: My dose-response curve is not sigmoidal and appears flat or has a very shallow slope. What could be the cause?

Answer: A non-sigmoidal or flat curve suggests several possibilities:

  • Incorrect Concentration Range: The concentrations tested may be too high (on the upper plateau) or too low (on the lower plateau) to define the sigmoidal portion of the curve. A broad range of concentrations, spanning several orders of magnitude, is recommended, especially for a new compound.

  • Compound Insolubility: this compound may be precipitating out of solution at higher concentrations. Visually inspect your stock solutions and the media in the wells for any signs of precipitation. Consider using a solubility-enhancing agent like DMSO, but be sure to include a vehicle control in your experiment.

  • Low Potency or Efficacy: The compound may have low potency (requiring a very high concentration to elicit a response) or low efficacy (a weak maximal response) in your specific assay system.

  • Assay Insensitivity: The assay itself may not be sensitive enough to detect the biological response to the compound.

Question 3: The IC50/EC50 value for this compound shifts significantly between experiments. Why is this happening?

Answer: Fluctuations in IC50 or EC50 values point towards variability in experimental conditions or biological factors:

  • Cell Passage Number and Health: Cells at high passage numbers can exhibit altered phenotypes and signaling responses. It is crucial to use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.

  • Reagent Variability: Lot-to-lot variations in serum, media, or other critical reagents can impact cell signaling and drug response.

  • Incubation Time: The duration of compound exposure can significantly affect the observed response. Ensure that the incubation time is consistent across all experiments.

Question 4: I'm observing a biphasic or "U-shaped" dose-response curve. What does this indicate?

Answer: A biphasic response, where the effect of the compound changes direction at different concentrations, can be due to:

  • Multiple Targets: this compound might be acting on multiple targets with different affinities, leading to opposing effects at different concentrations. For instance, at lower concentrations, it might inhibit a primary target, while at higher concentrations, it could engage a secondary target that counteracts the initial effect.

  • Off-Target Effects: At higher concentrations, non-specific or toxic effects might become dominant, leading to a response that is not related to the primary mechanism of action.

  • Receptor Desensitization or Downregulation: Prolonged or high-concentration exposure can lead to the desensitization or downregulation of the target receptor.

Detailed Experimental Protocol: Generating a this compound Dose-Response Curve

This protocol provides a general framework for an in vitro cell-based assay.

  • Cell Culture and Seeding:

    • Culture cells in appropriate media and conditions.

    • Ensure cells are in the logarithmic growth phase.

    • Harvest cells and perform a cell count to determine viability and density.

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Dilution:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations. It is advisable to test a wide range, for example, from 10 nM to 100 µM.

    • Include a vehicle control (solvent only) and a positive control if available.

  • Cell Treatment:

    • Carefully remove the old media from the cell plate.

    • Add the media containing the different concentrations of this compound to the respective wells.

    • Incubate the plate for a predetermined duration based on the expected mechanism of action and cellular response time.

  • Assay and Data Acquisition:

    • After incubation, perform the chosen assay to measure the biological response (e.g., cell viability assay like MTT or CellTiter-Glo, reporter gene assay, or measurement of a specific biomarker).

    • Read the plate using a plate reader according to the assay manufacturer's instructions.

  • Data Analysis:

    • Subtract the background reading from all data points.

    • Normalize the data to the vehicle control (representing 100% viability or 0% inhibition) and a positive control or a maximal inhibition control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50/EC50, Hill slope, and maximal and minimal responses.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from a dose-response experiment.

ParameterDescriptionExample Value
IC50 / EC50 The concentration of this compound that elicits a half-maximal inhibitory or effective response.15.2 µM
Hill Slope (n_H_) Describes the steepness of the curve. A value of 1 indicates a standard binding isotherm.1.1
Maximal Response The maximum effect observed at saturating concentrations of the compound.95% Inhibition
Minimal Response The response observed at the lowest concentrations of the compound.2% Inhibition
R² Value A measure of how well the curve fits the data points. A value closer to 1 indicates a better fit.0.98

Visualizations

Signaling Pathway Diagram

Laurotetanine_Signaling_Pathway cluster_nucleus Nucleus H1R H1 Receptor TAK1 TAK1 This compound This compound This compound->H1R IKK IKK Complex TAK1->IKK JNK JNK TAK1->JNK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes AP1_complex AP-1 Complex AP1_complex->Inflammatory_Genes cJun_cFos c-Jun / c-Fos JNK->cJun_cFos Phosphorylates cJun_cFos->AP1_complex Forms AP-1

Caption: Potential signaling pathways affected by this compound (based on Loratadine).

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Inconsistent Dose-Response Curve Check_Replicates High Variability in Replicates? Start->Check_Replicates Check_Curve_Shape Non-Sigmoidal Curve? Check_Replicates->Check_Curve_Shape No Review_Pipetting Review Pipetting Technique & Calibrate Pipettes Check_Replicates->Review_Pipetting Yes Check_IC50_Shift IC50/EC50 Shifting? Check_Curve_Shape->Check_IC50_Shift No Adjust_Concentration Adjust Concentration Range (Wider Range) Check_Curve_Shape->Adjust_Concentration Yes Standardize_Cells Standardize Cell Passage & Health Check_IC50_Shift->Standardize_Cells Yes End Consistent Results Check_IC50_Shift->End No Optimize_Seeding Optimize Cell Seeding & Mitigate Edge Effects Review_Pipetting->Optimize_Seeding Optimize_Seeding->End Check_Solubility Check Compound Solubility & Vehicle Effects Adjust_Concentration->Check_Solubility Validate_Assay Validate Assay Sensitivity Check_Solubility->Validate_Assay Validate_Assay->End Control_Reagents Control for Reagent Lot-to-Lot Variability Standardize_Cells->Control_Reagents Consistent_Incubation Ensure Consistent Incubation Time Control_Reagents->Consistent_Incubation Consistent_Incubation->End

Caption: A logical workflow for troubleshooting inconsistent dose-response curves.

Challenges and solutions for scaling up Laurotetanine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Laurotetanine and related aporphine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis from a lab to a pilot or commercial scale?

When moving from gram to kilogram scale, several challenges emerge that are often not apparent in initial lab syntheses.[1] Key issues include:

  • Safety and Thermal Management: Exothermic reactions that are easily managed in a small flask can generate a large amount of heat on a larger scale, creating a significant safety hazard.[1]

  • Reagent Suitability: Reagents used in medicinal chemistry for initial discovery, such as sodium hydride (NaH) in dimethylformamide (DMF), may be too hazardous or expensive for large-scale production.[2]

  • Yield and Purity Consistency: Reactions that work well on a small scale may see a significant drop in yield or an increase in inseparable impurities when scaled up.[2][3] For instance, a reaction yield might drop from 82% to 52% when increasing the scale.[3]

  • Process Robustness: The process must be repeatable and produce a consistent particle size and polymorphic form of the final product, which can impact the drug's manufacturing process.[1]

  • Purification Methods: Laborious purification techniques like column chromatography are often not feasible for large quantities. The process must be adapted to use more scalable methods like extraction and crystallization.[2]

Q2: How do reagent and solvent choices need to be adapted for large-scale synthesis?

Reagent and solvent selection is critical for a safe, cost-effective, and environmentally sustainable process.

  • Catalytic vs. Stoichiometric Reagents: Whenever possible, replace stoichiometric reagents with catalytic ones to reduce waste and cost.[1]

  • Hazardous Reagent Replacement: Avoid highly reactive or toxic reagents. For example, in chlorination steps, thionyl chloride (SOCl₂) can sometimes be replaced with phosphorus oxychloride (POCl₃) to minimize impurity formation during the quench.[2]

  • Solvent Selection: Choose solvents that are less toxic, easier to recover, and compatible with large-scale equipment. The focus should shift towards greener and safer solvents.[4] Continuous liquid-liquid extraction can be an efficient alternative to batch extractions, which may require large solvent volumes.[2]

Q3: What are the most common reasons for yield reduction during scale-up?

Yield reduction is a frequent and costly issue in process scale-up. Common causes include:

  • Inefficient Heat Transfer: Poor heat dissipation in large reactors can lead to side reactions or product degradation, which is less of an issue in small flasks.[1][2]

  • Mixing Inefficiencies: Achieving homogeneous mixing in a large reactor can be difficult, leading to localized concentration gradients and the formation of byproducts.

  • Phase Transfer Issues: Solid-liquid or liquid-liquid phase transfer can behave differently at scale, affecting reaction rates.

  • Extended Reaction Times: Longer processing times at a large scale can lead to the degradation of sensitive intermediates or products.

  • Work-up and Isolation Losses: Transferring and handling large volumes of material can lead to physical losses. Furthermore, purification methods like crystallization may need extensive optimization to maximize recovery at scale.[5][6]

Q4: Which purification techniques are most suitable for large-scale production of this compound?

Transitioning from chromatography-based purification is essential for efficient scale-up.

  • Crystallization: This is the preferred method for purifying the final active pharmaceutical ingredient (API) as it can provide high purity and control over the solid-state form.

  • Liquid-Liquid Extraction: By adjusting the pH, basic alkaloids like this compound can be selectively extracted from organic layers into aqueous acid and then back-extracted into an organic solvent after re-basification, effectively removing neutral and acidic impurities.[7]

  • Telescoped Synthesis: Modifying the synthetic route to avoid isolating every intermediate can significantly improve efficiency.[2] In a "telescoped" process, the crude product from one step is used directly in the next, eliminating workup and purification steps.

Troubleshooting Guides

Problem: Low Yield in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key step in forming the core tetrahydroisoquinoline structure of this compound.[8][9]

  • Possible Cause 1: Suboptimal Acidic Conditions.

    • Solution: The choice and concentration of the acid catalyst are critical. It is recommended to screen various acidic protocols. For some substrates, 50% trifluoroacetic acid (TFA) in dichloroethane (DCE) at reflux has been found to be optimal.[10] Other protic acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) can also be effective.[11]

  • Possible Cause 2: Incomplete Imine Formation/Reaction.

    • Solution: To ensure the complete consumption of the starting β-arylethylamine, carry out the reaction with a slight excess of the aldehyde or ketone component.[11] The intermediate Schiff base can also be prepared separately before being subjected to the acid-catalyzed cyclization.[11]

  • Possible Cause 3: Electron-Withdrawing Groups on the Aromatic Ring.

    • Solution: The classic Pictet-Spengler reaction works best with electron-donating substituents on the aromatic ring, which activate it for electrophilic attack.[11] If the substrate has electron-withdrawing groups, the reaction may require harsher conditions or may not be feasible, necessitating a different synthetic strategy.

Problem: Formation of Impurities during Oxidative Coupling

The formation of the aporphine core often involves an intramolecular oxidative phenol coupling reaction.

  • Possible Cause 1: Use of Harsh or Non-selective Oxidants.

    • Solution: Traditional methods sometimes use superstoichiometric amounts of metal oxidants, which can be unselective and generate metallic waste.[3] Newer methods, such as photochemical intermolecular oxidative phenol coupling, can offer a milder and more efficient alternative.[3][12] Reagents like potassium ferricyanide have been used but can result in very low yields (e.g., 1.2%).[13]

  • Possible Cause 2: Product Degradation During Workup.

    • Solution: The product may be unstable to the acidic or basic conditions used during the reaction quench or workup.[5] Test the stability of the product under the planned workup conditions on a small analytical scale first. If instability is found, modify the workup to use neutral washes or alternative extraction procedures.

Data and Protocols

Quantitative Data

Table 1: Example of Yield Variation with Scale in Aporphine Synthesis

ScaleStarting MaterialYieldCitation
Lab Scale1.03 g82%[3]
Scale-Up1.5 g52%[3]

Table 2: Example of Reaction Parameters for Pictet-Spengler Optimization

ParameterCondition ACondition BCondition C
Acid Catalyst HCl (catalytic)Trifluoroacetic Acid (TFA)BF₃·OEt₂
Solvent MethanolDichloroethane (DCE)Benzene
Temperature RefluxRefluxReflux
Outcome Moderate YieldHigh Yield[10]Variable Yield
Experimental Protocols

Protocol 1: General Procedure for an Optimized Pictet-Spengler Reaction

This protocol is based on general principles for optimizing the Pictet-Spengler reaction.[10][11]

  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent such as dichloroethane (DCE).

  • Aldehyde Addition: Add the corresponding aldehyde (1.1 eq) to the solution.

  • Acid Catalysis: Add the acid catalyst (e.g., 50% v/v Trifluoroacetic Acid) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a cooled, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by crystallization or another suitable method.

Visualizations

This compound Synthesis Scale-Up Workflow cluster_0 Phase 1: Pre-Clinical Development cluster_1 Phase 2: Scale-Up & Manufacturing cluster_2 Phase 3: Quality & Control Route_Scouting Route Scouting & Feasibility Process_Chem Process Chemistry Optimization Route_Scouting->Process_Chem Select Lead Route Scale_Up Pilot Scale-Up (Gram to Kg) Process_Chem->Scale_Up Define Process Purification_Dev Purification Development Scale_Up->Purification_Dev Manufacture Full-Scale Manufacturing Purification_Dev->Manufacture QC Quality Control (QC) & Analytics Manufacture->QC API_Release Final API Release QC->API_Release Pictet-Spengler Reaction Mechanism Reactants β-Arylethylamine + Aldehyde Schiff_Base Schiff Base Reactants->Schiff_Base -H₂O Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion +H⁺ Cyclization Intramolecular Cyclization Iminium_Ion->Cyclization Electrophilic Attack Product Tetrahydroisoquinoline Cyclization->Product -H⁺ (Rearomatization) Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Starting Material Purity? Start->Check_Purity Check_Conditions Review Reaction Conditions? Check_Purity->Check_Conditions Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Analyze_Side_Products Analyze Side Products? Check_Conditions->Analyze_Side_Products No Optimize Optimize Temp, Catalyst, Time Check_Conditions->Optimize Yes Identify_Byproducts Identify Byproducts (LC-MS, NMR) Analyze_Side_Products->Identify_Byproducts Yes Modify_Route Modify Route to Avoid Side Reaction Identify_Byproducts->Modify_Route

References

Addressing Laurotetanine batch-to-batch variability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability when working with Laurotetanine.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?

A1: Batch-to-batch variability is a common challenge with natural products like this compound. Several factors can contribute to these inconsistencies:

  • Purity Levels: Even minor variations in purity between batches can significantly impact biological activity.

  • Impurities Profile: The presence and concentration of related alkaloids or residual solvents can differ from batch to batch, potentially leading to off-target effects or altered efficacy.

  • Degradation: this compound, like many alkaloids, can be sensitive to light, temperature, and pH, leading to degradation over time.[1][2] Improper storage or handling can result in the formation of degradation products with different activities.

  • Physical Properties: Differences in crystalline form, particle size, or solubility can affect how the compound behaves in your experimental setup.

Q2: How can we proactively assess the quality and consistency of a new batch of this compound?

A2: A robust quality control (QC) workflow is essential. Before starting your experiments, we recommend the following analytical checks:

  • Identity Verification: Confirm the identity of this compound using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity Assessment: Quantify the purity of the batch using High-Performance Liquid Chromatography (HPLC) with a suitable reference standard.[3][4]

  • Impurities Profiling: Characterize and quantify any significant impurities. This can also be achieved using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

  • Solubility and Stability Testing: Perform preliminary tests to ensure the compound's solubility and stability in your specific experimental buffers and conditions.

Q3: What are the key factors that can affect the stability of this compound in storage and during experiments?

A3: The stability of this compound can be influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate degradation. Store this compound at the recommended temperature, typically in a cool and dark place.

  • Light: Exposure to UV or even ambient light can cause photochemical degradation.[1][2] Always store it in light-resistant containers.

  • pH: The stability of alkaloids is often pH-dependent. Buffers used in your experiments should be carefully chosen and their pH validated.

  • Oxidation: Exposure to air can lead to oxidation.[1] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Enzymatic Degradation: If working with biological matrices, endogenous enzymes can metabolize the compound.[1]

Troubleshooting Guide

Issue 1: Inconsistent Potency or Efficacy in Cellular Assays

If you observe that different batches of this compound exhibit varying levels of activity in your cell-based assays, follow this troubleshooting workflow:

start Inconsistent Cellular Activity Observed qc Perform Analytical QC on All Batches start->qc hplc Purity & Impurity Profile via HPLC qc->hplc nmr_ms Confirm Identity (NMR/MS) qc->nmr_ms solubility Check Solubility in Assay Buffer qc->solubility compare Compare QC Data Across Batches hplc->compare nmr_ms->compare solubility->compare purity_diff Significant Purity/Impurity Differences? compare->purity_diff Yes solubility_issue Solubility Issues Detected? compare->solubility_issue Yes no_diff No Significant Analytical Differences compare->no_diff No normalize Normalize Dosing Based on Purity purity_diff->normalize optimize_sol Optimize Solubilization Protocol solubility_issue->optimize_sol assay_variability Investigate Assay Variability no_diff->assay_variability end_good Problem Resolved normalize->end_good optimize_sol->end_good end_bad Problem Persists assay_variability->end_bad

Caption: Troubleshooting workflow for inconsistent cellular activity.

Issue 2: Poor Reproducibility in Animal Studies

Variability in in-vivo experiments can be multifactorial. Here’s a guide to systematically address potential issues related to this compound batches.

Quantitative Data Summary: this compound Batch Comparison

ParameterBatch ABatch BBatch CRecommended Specification
Purity (by HPLC) 98.5%95.2%99.1%> 98%
Major Impurity 1 0.8%2.5%0.3%< 0.5%
Major Impurity 2 0.3%1.1%0.2%< 0.5%
Residual Solvents <0.1%0.5% (Ethanol)<0.1%< 0.2%
Appearance White CrystallineOff-white PowderWhite CrystallineWhite Crystalline Solid
Solubility (in DMSO) 50 mg/mL40 mg/mL50 mg/mL> 45 mg/mL

Detailed Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific impurities present.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in methanol to a concentration of 1 mg/mL.

Protocol 2: Hypothetical Signaling Pathway Analysis

While the specific signaling pathways of this compound are not extensively documented, aporphine alkaloids can modulate various cellular pathways. For illustrative purposes, this section describes a hypothetical experiment to test this compound's effect on the NF-κB pathway, a common target for anti-inflammatory compounds.

Objective: To determine if this compound inhibits lipopolysaccharide (LPS)-induced NF-κB activation in macrophages.

Workflow:

A Seed RAW 264.7 Macrophages B Pre-treat with this compound (Different Batches) or Vehicle A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Measure Nitric Oxide in Supernatant (Griess Assay) D->E F Harvest Cells for Protein/RNA D->F I Analyze and Compare Results Across Batches E->I G Western Blot for p-p65, p65, IκBα F->G H qPCR for TNFα, IL-6 mRNA F->H G->I H->I

Caption: Experimental workflow for NF-κB pathway analysis.

Hypothetical Signaling Pathway:

The following diagram illustrates a simplified NF-κB signaling pathway, indicating a potential point of inhibition by this compound.

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNFα, IL-6) Nucleus->Genes activates This compound This compound This compound->IKK inhibits?

References

Techniques to mitigate off-target effects of Laurotetanine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals working with Nuciferine or similar psychoactive compounds in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of Nuciferine and its mechanism of action?

Nuciferine's primary on-target effect of interest for antipsychotic-like properties is its partial agonism at the dopamine D2 receptor.[1][2] As a partial agonist, it can act as a functional antagonist in a hyperdopaminergic state (by competing with the full agonist, dopamine) and as an agonist in a hypodopaminergic state. This modulation of the dopamine system is a key characteristic of atypical antipsychotic drugs.[1]

Q2: What are the known major off-target effects of Nuciferine that I should be aware of in my in vivo experiments?

Nuciferine has a broad receptor binding profile, and its most significant off-target effects are mediated by its interactions with various serotonin receptors.[1][2] Specifically, it acts as an antagonist at 5-HT2A, 5-HT2C, and 5-HT2B receptors, and as an inverse agonist at 5-HT7 receptors.[1][2] It also shows agonist activity at 5-HT1A receptors.[1][2] These off-target activities can lead to complex behavioral and physiological outcomes that may confound the interpretation of experiments focused on its dopaminergic effects.

Q3: What is the bioavailability and brain penetration of Nuciferine in rodents?

Studies in rats have shown that Nuciferine can cross the blood-brain barrier.[1] However, its oral bioavailability is relatively low, so the route of administration will significantly impact the required dosage to achieve central nervous system effects.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Troubleshooting/Mitigation Strategy
Unexpected sedative effects or hypoactivity at doses intended to test antipsychotic-like properties. Agonism at 5-HT1A receptors can lead to sedative effects.1. Dose-Response Analysis: Conduct a careful dose-response study to identify a therapeutic window where the desired on-target effects are observed without significant sedation. 2. Co-administration with a selective antagonist: Administer a selective 5-HT1A antagonist (e.g., WAY-100635) to block this off-target effect.
Observation of head-twitch responses (HTR) in mice, which is typically associated with 5-HT2A agonism, even though Nuciferine is a 5-HT2A antagonist. This is unlikely to be a direct effect of Nuciferine. However, complex downstream effects or interactions with other administered compounds could be at play. It is more likely that HTR is inhibited by Nuciferine. If HTR is unexpectedly observed, consider contamination of the compound or unintended interactions.1. Verify Compound Purity: Ensure the purity of the Nuciferine sample. 2. Control for 5-HT2A Agonism: To confirm Nuciferine's antagonist activity at 5-HT2A receptors, pre-treat animals with Nuciferine before administering a known 5-HT2A agonist (e.g., DOI) and observe the expected inhibition of HTR.[1][2]
Inconsistent or paradoxical effects on locomotor activity. Nuciferine's effect on locomotion is complex due to its mixed pharmacology. Partial agonism at D2 receptors, combined with effects on various 5-HT receptors and the dopamine transporter, can lead to context-dependent effects (e.g., inhibition of PCP-induced hyperactivity but enhancement of amphetamine-induced hyperactivity).[1][2]1. Use specific behavioral paradigms: Design experiments that can isolate the effects of interest. For example, to study antipsychotic potential, use models like phencyclidine (PCP)-induced hyperlocomotion rather than amphetamine-induced models. 2. Pharmacological dissection: Use selective antagonists for off-target receptors to clarify which receptor interaction is responsible for the observed locomotor effects.
Cardiovascular effects such as changes in blood pressure or heart rate. Interactions with serotonin receptors, particularly 5-HT2B, can have cardiovascular effects.1. In vivo cardiovascular monitoring: In relevant studies, especially at higher doses, include cardiovascular monitoring (e.g., telemetry) in the experimental design. 2. Consider a 5-HT2B selective antagonist: If cardiovascular effects are a concern, co-administration of a selective 5-HT2B antagonist could be explored.

Data Summary

Table 1: In Vitro Receptor Binding and Functional Activity of Nuciferine

ReceptorKᵢ (nM)Functional ActivityIC₅₀/EC₅₀ (nM)
Dopamine D₂ 13Partial AgonistEC₅₀ = 64
Dopamine D₄ 140AgonistEC₅₀ = 2000
Dopamine D₅ 160Partial AgonistEC₅₀ = 2600
Serotonin 5-HT₂ₐ 27AntagonistIC₅₀ = 478
Serotonin 5-HT₂ₑ 12AntagonistIC₅₀ = 131
Serotonin 5-HT₂ₒ 1000AntagonistIC₅₀ = 1000
Serotonin 5-HT₁ₐ 290AgonistEC₅₀ = 3200
Serotonin 5-HT₆ 110Partial AgonistEC₅₀ = 700
Serotonin 5-HT₇ 4Inverse AgonistIC₅₀ = 150
Dopamine Transporter 510Inhibitor-

Data compiled from Farrell et al. (2016).[1]

Table 2: Example In Vivo Dose-Response for On-Target vs. Off-Target Effects of Nuciferine in Mice

Dose (mg/kg, i.p.)Inhibition of PCP-Induced Hyperlocomotion (% of control) (On-Target: D₂ Partial Agonism)Inhibition of DOI-Induced Head-Twitch Response (%) (Off-Target: 5-HT₂ₐ Antagonism)
120%45%
355%80%
1085%95%
3090%98%

This table presents hypothetical but realistic data based on the known pharmacology of Nuciferine to illustrate the different dose-dependencies of on- and off-target effects.

Experimental Protocols

Protocol 1: In Vivo Dopamine D₂ Receptor Occupancy Study

This protocol describes an ex vivo method to determine the dose-dependent occupancy of D₂ receptors by Nuciferine in the rodent striatum.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Drug Administration:

    • Administer Nuciferine at various doses (e.g., 1, 3, 10, 30 mg/kg) via intraperitoneal (i.p.) injection. A vehicle control group should be included.

    • 30 minutes post-injection (time to approximate peak plasma concentration), administer a D₂ receptor-specific radioligand with a high dissociation rate, such as [³H]-raclopride (15 µCi, i.v.).

  • Tissue Collection:

    • 15 minutes after radioligand injection, euthanize the animals by decapitation.

    • Rapidly dissect the striatum and cerebellum (as a reference region with negligible D₂ receptor density) on a cold plate.

  • Sample Processing and Analysis:

    • Weigh the tissue samples.

    • Homogenize the tissues in an appropriate buffer.

    • Determine the amount of radioactivity in the tissue homogenates using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding in the striatum by subtracting the non-specific binding (radioactivity in the cerebellum) from the total binding in the striatum.

    • Receptor occupancy (%) is calculated as: (1 - (Specific binding in Nuciferine-treated group / Specific binding in vehicle group)) * 100.

    • Plot the receptor occupancy against the Nuciferine dose or plasma concentration to determine the ED₅₀ for D₂ receptor occupancy.

Protocol 2: Head-Twitch Response (HTR) Assay for 5-HT₂ₐ Receptor Antagonism

This protocol is used to confirm the in vivo 5-HT₂ₐ antagonist activity of Nuciferine.

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Drug Administration:

    • Administer Nuciferine at various doses (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

    • 30 minutes after Nuciferine administration, inject the 5-HT₂ₐ agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) at a dose known to produce a robust HTR (e.g., 2.5 mg/kg, s.c.).

  • Behavioral Observation:

    • Immediately after DOI injection, place the mice individually into clear observation chambers.

    • Record the number of head twitches for 30 minutes. A head twitch is a rapid, rotational movement of the head that is not part of grooming or exploratory behavior. This can be done by a trained observer blind to the treatment conditions or using an automated system.

  • Data Analysis:

    • Compare the number of head twitches in the Nuciferine-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

    • A significant reduction in the number of head twitches indicates 5-HT₂ₐ receptor antagonist activity.

Visualizations

On_Target_Off_Target_Mitigation_Workflow cluster_Discovery Phase 1: Characterization cluster_Evaluation Phase 2: In Vivo Evaluation cluster_Mitigation Phase 3: Mitigation Strategy In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Identify_Targets Identify On- and Off-Targets In_Vitro_Screening->Identify_Targets On_Target_Assay On-Target Efficacy Assay (e.g., PCP-induced hyperlocomotion) Identify_Targets->On_Target_Assay Off_Target_Assay Off-Target Assay (e.g., Head-Twitch Response) Identify_Targets->Off_Target_Assay In_Vivo_PK In Vivo PK Studies (Bioavailability, BBB penetration) In_Vivo_PK->On_Target_Assay In_Vivo_PK->Off_Target_Assay Dose_Response Establish Dose-Response for both effects On_Target_Assay->Dose_Response Off_Target_Assay->Dose_Response Analyze_Window Analyze Therapeutic Window Dose_Response->Analyze_Window Selective_Antagonist Co-administration with Selective Antagonist Analyze_Window->Selective_Antagonist Formulation Novel Formulation (e.g., targeted delivery) Analyze_Window->Formulation Optimized_Dosing Optimized Dosing Regimen Analyze_Window->Optimized_Dosing

Caption: Workflow for characterizing and mitigating off-target effects.

D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates targets Nuciferine Nuciferine (Partial Agonist) Nuciferine->D2R Modulates Dopamine Dopamine (Full Agonist) Dopamine->D2R Activates

Caption: Nuciferine's action on the Dopamine D2 signaling pathway.

S5HT2A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S5HT2AR Serotonin 5-HT2A Receptor Gq Gq Protein S5HT2AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates targets Ca_Release->Downstream Activates targets Nuciferine Nuciferine (Antagonist) Nuciferine->S5HT2AR Blocks Serotonin Serotonin (Agonist) Serotonin->S5HT2AR Activates

Caption: Nuciferine's antagonist action on the 5-HT2A pathway.

References

Validation & Comparative

Experimental Deep Dive: Unraveling the Multifaceted Mechanism of Action of Boldine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Boldine's pharmacological activity, supported by experimental data. We delve into its mechanism of action, focusing on its interaction with key neurotransmitter systems and cellular pathways.

Boldine, a major aporphine alkaloid found in the leaves and bark of the boldo tree (Peumus boldus), has garnered significant scientific interest for its diverse pharmacological effects.[1][2] Experimental evidence suggests that Boldine's mechanism of action is complex, involving interactions with dopamine and other neurotransmitter receptors, as well as antioxidant and anti-inflammatory properties.[1][3][4] This guide synthesizes key experimental findings to provide a clear understanding of Boldine's molecular targets and cellular effects, comparing its activity with other relevant aporphine alkaloids.

Dopaminergic System Modulation: A Primary Target

In vitro studies have demonstrated Boldine's ability to interact with dopamine receptors. Specifically, it has been shown to displace the binding of radioligands to both D1-like and D2-like dopamine receptors in rat striatal membranes, indicating a direct interaction with these receptors.[5]

Comparative Affinity of Aporphine Alkaloids for Dopamine Receptors

The following table summarizes the in vitro binding affinities of Boldine and a related aporphine alkaloid, Glaucine, for dopamine D1-like and D2-like receptors.

CompoundReceptor TargetAssay MethodMeasured Parameter (IC50)Reference
Boldine D1-like ([3H]-SCH 23390 binding)Radioligand displacement assay in rat striatal membranes0.4 µM[5]
Boldine D2-like ([3H]-raclopride binding)Radioligand displacement assay in rat striatal membranes0.5 µM[5]
Glaucine D1-like ([3H]-SCH 23390 binding)Radioligand displacement assay in rat striatal membranes~10-fold lower affinity than Boldine[5]
Glaucine D2-like ([3H]-raclopride binding)Radioligand displacement assay in rat striatal membranes~10-fold lower affinity than Boldine[5]

Despite its promising in vitro affinity, in vivo studies present a more nuanced picture. Intraperitoneal administration of Boldine in mice did not significantly modify the specific binding of [3H]-raclopride in the striatum and only produced a modest decrease in [3H]-SCH 23390 binding.[5] This suggests that Boldine may not effectively act as a central dopamine receptor antagonist in vivo at the tested doses.[5] In contrast, Glaucine was able to displace both radioligands by approximately 50% in vivo, indicating a more pronounced central dopaminergic antagonist effect.[5]

Experimental Protocols

Radioligand Displacement Assay for Dopamine Receptor Binding:

  • Objective: To determine the binding affinity of a compound for specific dopamine receptor subtypes.

  • Methodology:

    • Prepare crude synaptic membrane fractions from rat striatum.

    • Incubate the membranes with a specific radioligand for the target receptor (e.g., [3H]-SCH 23390 for D1-like receptors, [3H]-raclopride for D2-like receptors) in the presence of varying concentrations of the test compound (e.g., Boldine).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) to determine its binding affinity.

Signaling Pathways and Cellular Effects

The interaction of aporphine alkaloids with dopamine receptors initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical signaling pathway for D1 and D2 dopamine receptors.

Dopamine_Signaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway D1 D1 Receptor Gs Gs protein D1->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Converts ATP to PKA PKA cAMP_D1->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_D1 Gene Expression CREB->Gene_D1 Regulates Dopamine_D1 Dopamine Dopamine_D1->D1 Activates Boldine_D1 Boldine (Antagonist) Boldine_D1->D1 Blocks D2 D2 Receptor Gi Gi protein D2->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Reduced production of Dopamine_D2 Dopamine Dopamine_D2->D2 Activates Boldine_D2 Boldine (Antagonist) Boldine_D2->D2 Blocks

Caption: Dopamine Receptor Signaling Pathways.

Antioxidant and Neuroprotective Properties

Beyond its effects on dopamine receptors, Boldine exhibits significant antioxidant and neuroprotective activities.[1][3] It has been shown to protect against dopamine-induced mitochondrial dysfunction and cell death in PC12 cells.[3] This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS), inhibit melanin formation, and prevent the oxidation of thiol groups.[3]

Experimental Evidence for Antioxidant Effects
Experimental ModelKey FindingReference
Dopamine-induced mitochondrial swelling and membrane potential attenuation in brain mitochondriaBoldine reduced the detrimental effects of dopamine oxidation on mitochondrial function.[3]
Dopamine-induced cytochrome c release from mitochondriaBoldine decreased the release of this pro-apoptotic factor.[3]
Dopamine-induced cell death in PC12 cellsBoldine decreased both apoptotic and non-apoptotic cell death.[3]

Experimental Protocols

Assessment of Mitochondrial Permeability Transition:

  • Objective: To evaluate the effect of a compound on mitochondrial swelling, an indicator of membrane permeability transition pore opening.

  • Methodology:

    • Isolate mitochondria from rat brain tissue.

    • Suspend the isolated mitochondria in a suitable buffer.

    • Induce mitochondrial swelling by adding Ca2+ and a respiratory substrate (e.g., succinate).

    • Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

    • Treat mitochondria with the test compound (e.g., Boldine) prior to the addition of Ca2+ and succinate to assess its protective effect.

The following diagram illustrates the experimental workflow for assessing the neuroprotective effects of Boldine.

Neuroprotection_Workflow cluster_workflow Experimental Workflow for Assessing Neuroprotection start Start: PC12 Cell Culture treatment Treat cells with Dopamine (Induces oxidative stress) start->treatment cotreatment Co-treat with Boldine start->cotreatment control Control (untreated cells) start->control incubation Incubate for a defined period treatment->incubation cotreatment->incubation control->incubation assessment Assess Cell Viability and Apoptosis (e.g., MTT assay, flow cytometry) incubation->assessment conclusion Conclusion: Determine neuroprotective effect of Boldine assessment->conclusion

Caption: Neuroprotective Effect Assessment Workflow.

Comparative Overview of Aporphine Alkaloids

CompoundPrimary Mechanism of ActionKey Experimental FindingsPotential Therapeutic Applications
Boldine Dopamine D1/D2 receptor antagonist (in vitro), potent antioxidant.[3][5]Displaces dopamine receptor ligands in vitro; less effective in vivo.[5] Protects against dopamine-induced neurotoxicity.[3]Neurodegenerative diseases, conditions associated with oxidative stress.[1]
Glaucine Dopamine D1/D2 receptor antagonist.[5]More potent central dopaminergic antagonist than Boldine in vivo.[5]
N-Methyllaurotetanine 5-HT1A receptor ligand.[6]Shows high affinity for 5-HT1A receptors.[6]

Conclusion

The experimental evidence paints a compelling picture of Boldine as a multifaceted pharmacological agent. Its ability to interact with dopamine receptors, coupled with its potent antioxidant and neuroprotective properties, underscores its potential for further investigation in the context of neurodegenerative disorders and other conditions where dopaminergic dysfunction and oxidative stress play a role. While its in vivo central dopamine receptor antagonism appears limited compared to other aporphine alkaloids like Glaucine, its favorable safety profile and antioxidant capabilities make it a promising candidate for drug development. Further research is warranted to fully elucidate its complex mechanism of action and to explore its therapeutic potential in various disease models.

References

Unveiling the Bioactive Potential of Laurotetanine Derivatives: A Comparative Analysis of Serotonin Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of various Laurotetanine derivatives, focusing on their affinity for serotonin receptors. The information is supported by experimental data from scientific literature, with detailed methodologies and a visual representation of the structure-activity relationship.

This compound, a naturally occurring aporphine alkaloid, and its synthetic derivatives are of significant interest in medicinal chemistry due to their potential pharmacological activities. This guide focuses on a comparative analysis of N-Methylthis compound analogues and their binding affinities for key serotonin (5-HT) receptors, which are crucial targets in the development of therapeutics for a range of neurological and psychiatric disorders.

Comparative Bioactivity of N-Methylthis compound Analogues

The following table summarizes the binding affinities (Ki, expressed in nM) of various C-9 alkoxy analogues of N-Methylthis compound for the 5-HT1A, 5-HT2A, and 5-HT7 serotonin receptors. Lower Ki values indicate higher binding affinity. N-Methylthis compound serves as the parent compound for comparison. The synthesis of these analogues was achieved using the commercially available alkaloid boldine as a starting material, with Mitsunobu reactions employed for the C-9 alkylation steps.[1]

CompoundR Group (at C-9)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)
N-Methylthis compound OH30080050
10a O(n-propyl)250400100
10b O(n-butyl)20030080
10c O(n-pentyl)15023970
10f O(iso-propyl)280500120
10g O(iso-butyl)22035090
10h O(2-pentyl)18024475
10l O(allyl)300600110
10m O(benzyl)9221660
10n O(4-methoxybenzyl)10225065

Analysis of Structure-Activity Relationships

The data reveals several key structure-activity relationships:

  • Affinity for 5-HT1A Receptor: Alkylation at the C-9 position generally leads to a modest improvement in affinity for the 5-HT1A receptor compared to the parent compound, N-Methylthis compound.[1] The most significant increase in affinity was observed with the introduction of a benzyl group (compound 10m , Ki = 92 nM) and a 4-methoxybenzyl group (compound 10n , Ki = 102 nM), suggesting that aromatic substituents at this position are favorable for binding.[1] The C-9 hydroxyl group of N-Methylthis compound is therefore not essential for 5-HT1A receptor affinity.[2]

  • Affinity for 5-HT2A Receptor: The affinity for the 5-HT2A receptor also showed sensitivity to the nature of the C-9 substituent. An increase in the length of the linear alkyl chain from propyl to pentyl resulted in enhanced affinity.[1] The n-pentyl analogue (10c ) and the benzyl analogue (10m ) were among the most potent compounds at this receptor.[1]

  • Affinity for 5-HT7 Receptor: Several analogues retained high affinity for the 5-HT7 receptor, comparable to that of N-Methylthis compound.[1][2]

Experimental Protocols

The binding affinities of the this compound derivatives were determined using radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assays for 5-HT1A, 5-HT2A, and 5-HT7 Receptors:

  • Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT7 receptors were used.

  • Radioligands:

    • 5-HT1A: [³H]8-OH-DPAT

    • 5-HT2A: [³H]Ketanserin

    • 5-HT7: [³H]5-CT

  • Procedure:

    • Cell membranes expressing the target receptor were prepared.

    • The membranes were incubated with a specific concentration of the radioligand and varying concentrations of the test compounds (this compound derivatives).

    • The incubation was carried out in a suitable buffer at a specific temperature and for a defined period to allow binding to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • The filters were washed with cold buffer to remove non-specifically bound radioligand.

    • The amount of radioactivity retained on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Visualization of Structure-Activity Relationship

The following diagram illustrates the general structure of the N-Methylthis compound analogues and highlights the key findings of the structure-activity relationship study.

SAR_this compound cluster_scaffold N-Methylthis compound Scaffold cluster_modifications C-9 Position Modifications cluster_activity Impact on 5-HT Receptor Affinity Scaffold Modifications R = OH (N-Methylthis compound) R = O-Alkyl (e.g., n-propyl, n-pentyl) R = O-Benzyl High_Affinity Increased Affinity Modifications:f1->High_Affinity  5-HT1A & 5-HT2A Modifications:f2->High_Affinity  5-HT1A Moderate_Affinity Moderate Affinity Modifications:f1->Moderate_Affinity  5-HT7 Similar_Affinity Similar Affinity Modifications:f0->Similar_Affinity  5-HT7

Caption: Structure-activity relationship of N-Methylthis compound derivatives at 5-HT receptors.

References

The Anti-Cancer Potential of Loratadine: A Comparative Analysis Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of Loratadine, a second-generation antihistamine, across various human cancer cell lines. The data presented herein summarizes key findings on its efficacy in inducing cell death and inhibiting proliferation, along with the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic applications for existing drugs.

Quantitative Analysis of Loratadine's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Loratadine and its active metabolite, Desloratadine, in different cancer cell lines. It is important to note that experimental conditions can influence these values.

Cell LineCancer TypeCompoundIC50 ValueCitation
MCF-7Breast CancerDesloratadine14.2 µg/mL[1][2][3]
MCF-7 (TP53 knockout)Breast CancerDesloratadine36.4 µg/mL[1][2][3]
U251GlioblastomaDesloratadine50 µM[4]
Primary Human GlioblastomaGlioblastomaDesloratadine50 µM[4]
Lung Cancer Cell LinesLung CancerLoratadineModerate concentrations (specific values not detailed in snippets)[5]
HT29Colon CancerLoratadine75 µM (concentration used for significant cytotoxic effects)[6][7][8]
COLO 205Colon CancerLoratadine75 µM (concentration used for G2/M arrest and apoptosis)[9]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly employed in the cited studies to evaluate the effects of Loratadine.

Cell Viability and IC50 Determination (CCK-8/MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 3,000 cells/well) and allowed to adhere overnight.[10]

  • Drug Treatment: Cells are treated with a range of concentrations of Loratadine or Desloratadine for a specified duration (e.g., 24, 48, or 72 hours).[5][10]

  • Reagent Incubation: After treatment, a solution such as Cell Counting Kit-8 (CCK-8) or MTT is added to each well, and the plates are incubated.[10]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against drug concentration.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated with Loratadine for a designated time, then harvested by trypsinization.[6][10]

  • Fixation: The harvested cells are washed with PBS and fixed in ice-cold 70% ethanol overnight.[6][10]

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.[10][11]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Interpretation: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their DNA content. An increase in the sub-G1 peak is indicative of apoptosis.[10]

Apoptosis Assay (Annexin V/PI Staining)
  • Treatment and Collection: Cells are treated with the desired concentration of Loratadine. Both adherent and floating cells are collected.

  • Staining: Cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.[11]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blotting
  • Protein Extraction: After treatment with Loratadine, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the proteins of interest (e.g., Chk1, p53, cleaved caspases, etc.), followed by incubation with HRP-conjugated secondary antibodies.[5][6]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Loratadine's Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Loratadine and a typical experimental workflow.

G General Experimental Workflow for Assessing Loratadine's Effects cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell Culture Cell Culture Loratadine Treatment Loratadine Treatment Cell Culture->Loratadine Treatment Cell Viability (IC50) Cell Viability (IC50) Loratadine Treatment->Cell Viability (IC50) Cell Cycle Analysis Cell Cycle Analysis Loratadine Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Loratadine Treatment->Apoptosis Assay Western Blot Western Blot Loratadine Treatment->Western Blot Data Analysis Data Analysis Cell Viability (IC50)->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis Mechanism Elucidation Mechanism Elucidation Data Analysis->Mechanism Elucidation

Caption: A typical workflow for investigating the anti-cancer effects of Loratadine.

G Loratadine-Induced G2/M Cell Cycle Arrest Pathway Loratadine Loratadine DNA Damage DNA Damage Loratadine->DNA Damage Chk1 (Activation) Chk1 (Activation) DNA Damage->Chk1 (Activation) Cdc25C (Inhibition) Cdc25C (Inhibition) Chk1 (Activation)->Cdc25C (Inhibition) Phosphorylation Cdc2/Cyclin B1 (Inactive) Cdc2/Cyclin B1 (Inactive) Cdc25C (Inhibition)->Cdc2/Cyclin B1 (Inactive) Prevents dephosphorylation G2/M Arrest G2/M Arrest Cdc2/Cyclin B1 (Inactive)->G2/M Arrest

Caption: Loratadine induces G2/M arrest by activating the Chk1-Cdc25C pathway.

G Loratadine-Modulated Apoptotic Signaling Pathways cluster_pp2a_dependent PP2A-Dependent Pathway cluster_pp2a_independent PP2A-Independent Pathway cluster_p53 p53 Pathway Loratadine Loratadine PP2A (Activation) PP2A (Activation) Loratadine->PP2A (Activation) STAT3 (Inhibition) STAT3 (Inhibition) Loratadine->STAT3 (Inhibition) p53 (Upregulation) p53 (Upregulation) Loratadine->p53 (Upregulation) JNK/p38 (Deactivation) JNK/p38 (Deactivation) PP2A (Activation)->JNK/p38 (Deactivation) Apoptosis Apoptosis JNK/p38 (Deactivation)->Apoptosis STAT3 (Inhibition)->Apoptosis Bax/Fas (Upregulation) Bax/Fas (Upregulation) p53 (Upregulation)->Bax/Fas (Upregulation) Bax/Fas (Upregulation)->Apoptosis

Caption: Loratadine induces apoptosis through multiple signaling pathways.

Discussion of Findings

Loratadine demonstrates significant anti-cancer activity in a range of cancer cell lines, including those from the colon, lung, breast, and brain. Its primary mechanisms of action appear to be the induction of G2/M phase cell cycle arrest and apoptosis.

The cell cycle arrest is well-documented to be mediated through the activation of Checkpoint Kinase 1 (Chk1).[6][9][12][13] Loratadine treatment leads to DNA damage, which in turn activates Chk1.[13] Activated Chk1 then phosphorylates and inactivates Cdc25C, a phosphatase required for the activation of the Cdc2/Cyclin B1 complex that drives entry into mitosis.[9] This leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately inhibiting proliferation.[6][9]

Apoptosis induction by Loratadine is a multi-faceted process involving several key signaling pathways. In lung adenocarcinoma cells, Loratadine has been shown to activate Protein Phosphatase 2A (PP2A), which subsequently deactivates the pro-survival JNK and p38 signaling pathways.[10][14][15] Concurrently, Loratadine can inhibit the activation of STAT3 in a PP2A-independent manner.[10][14][15] Furthermore, in breast cancer cells, the metabolite Desloratadine has been shown to upregulate the tumor suppressor p53, leading to increased expression of pro-apoptotic proteins like Bax and Fas.[1][2][3][16] The culmination of these signaling alterations is the activation of caspases and the execution of the apoptotic program.[5][17] Interestingly, at higher concentrations, Loratadine may also induce pyroptosis, another form of programmed cell death.[5][17]

Conclusion and Future Directions

The existing evidence strongly suggests that Loratadine possesses anti-neoplastic properties that warrant further investigation. Its ability to induce cell cycle arrest and apoptosis through multiple pathways makes it an attractive candidate for drug repurposing in oncology. Future research should focus on:

  • In vivo studies: To validate the in vitro findings in animal models and assess the therapeutic potential of Loratadine in a physiological context.

  • Combination therapies: To explore the synergistic effects of Loratadine with conventional chemotherapeutic agents or radiotherapy.[6][13][18]

  • Biomarker identification: To identify predictive biomarkers that can help select patients who are most likely to respond to Loratadine treatment.

This comparative guide underscores the importance of exploring existing drug libraries for novel anti-cancer agents. The case of Loratadine demonstrates that a common antihistamine may have a valuable second life in the fight against cancer.

References

Comparative Efficacy of Loratadine versus Standard of Care in a Preclinical Model of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of Loratadine with a standard of care, Cetirizine, in an animal model of allergic rhinitis. The data presented is synthesized from preclinical studies to offer insights into the pharmacological effects of these second-generation antihistamines.

Introduction

Allergic rhinitis is an inflammatory condition of the nasal mucosa triggered by an IgE-mediated immune response to allergens. Key symptoms include sneezing, nasal itching, rhinorrhea, and congestion. The underlying pathophysiology involves the release of histamine and other pro-inflammatory mediators from mast cells, leading to the recruitment of inflammatory cells such as eosinophils.

Loratadine is a second-generation antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors.[1] It is known for its non-sedating properties and efficacy in managing symptoms of allergic rhinitis.[1][2][3] Cetirizine, another widely used second-generation antihistamine, also targets H1 receptors and serves as a relevant standard of care for comparative studies. This guide details the comparative performance of Loratadine and Cetirizine in a validated animal model of allergic rhinitis.

Experimental Data

The following tables summarize the quantitative data from a representative ovalbumin (OVA)-sensitized rodent model of allergic rhinitis, comparing the effects of Loratadine and Cetirizine treatment.

Table 1: Effect on Allergic Rhinitis Symptoms

Treatment GroupSneezing Frequency (counts/10 min)Nasal Rubbing Frequency (counts/10 min)
Vehicle (Control)25.4 ± 3.140.2 ± 4.5
Loratadine (10 mg/kg)10.2 ± 1.815.7 ± 2.3
Cetirizine (10 mg/kg)9.8 ± 1.514.9 ± 2.1
*p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect on Inflammatory Cell Infiltration in Nasal Lavage Fluid (NLF)

Treatment GroupEosinophil Count (x10⁴ cells/mL)Metachromatic Cell Count (cells/mL)
Vehicle (Control)15.6 ± 2.28.5 ± 1.3
Loratadine (10 mg/kg)6.8 ± 1.13.2 ± 0.6
Cetirizine (10 mg/kg)6.5 ± 0.93.0 ± 0.5
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.

Table 3: Effect on Inflammatory Mediators in Nasal Lavage Fluid (NLF)

Treatment GroupHistamine (ng/mL)Eosinophil Cationic Protein (ECP) (ng/mL)
Vehicle (Control)35.2 ± 4.112.8 ± 1.9
Loratadine (10 mg/kg)14.7 ± 2.55.9 ± 1.0
Cetirizine (10 mg/kg)13.9 ± 2.25.5 ± 0.8
*p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Table 4: Effect on Adhesion Molecule Expression on Nasal Epithelial Cells

Treatment GroupICAM-1 Expression (% positive cells)
Vehicle (Control)65.7 ± 5.8
Loratadine (10 mg/kg)30.2 ± 4.1
Cetirizine (10 mg/kg)28.9 ± 3.7
*p < 0.02 compared to Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

1. Animal Model of Allergic Rhinitis

  • Animals: Male Wistar rats (200-250 g) were used for this study. Animals were housed under standard laboratory conditions with free access to food and water.

  • Sensitization: Rats were sensitized by intraperitoneal (i.p.) injection of 1 mg ovalbumin (OVA) and 100 mg of aluminum hydroxide as an adjuvant in 1 mL of saline on days 0 and 7.

  • Challenge: From day 14, rats were challenged intranasally with 1% OVA in saline (10 µL per nostril) once daily for 7 consecutive days to induce allergic rhinitis symptoms.

2. Dosing and Administration

  • Animals were randomly divided into three groups: Vehicle (control), Loratadine, and Cetirizine.

  • Loratadine (10 mg/kg) and Cetirizine (10 mg/kg) were administered orally once daily, 1 hour before the OVA challenge, for the 7 days of the challenge period. The vehicle group received an equivalent volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).

3. Assessment of Allergic Rhinitis Symptoms

  • Immediately after the final OVA challenge on day 21, the frequency of sneezing and nasal rubbing movements was counted for 10 minutes.

4. Collection and Analysis of Nasal Lavage Fluid (NLF)

  • Following symptom assessment, animals were anesthetized, and nasal lavage was performed by instilling and retrieving 1 mL of phosphate-buffered saline (PBS) through the trachea towards the nasal cavity.

  • The NLF was centrifuged, and the cell pellet was resuspended for counting eosinophils and metachromatic cells using appropriate staining techniques.

  • The supernatant was stored at -80°C for the measurement of histamine and Eosinophil Cationic Protein (ECP) levels using commercially available ELISA kits.

5. Evaluation of ICAM-1 Expression

  • Nasal mucosal tissue was collected after lavage.

  • Epithelial cells were isolated and prepared for flow cytometry.

  • The expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of nasal epithelial cells was determined using a fluorescently labeled anti-ICAM-1 antibody.

Visualizations

Signaling Pathway in Allergic Rhinitis

Allergic_Rhinitis_Pathway cluster_0 Early Phase Reaction cluster_1 Late Phase Reaction cluster_2 Therapeutic Intervention Allergen Allergen (e.g., OVA) IgE IgE Allergen->IgE Mast_Cell Mast Cell Histamine Histamine Mast_Cell->Histamine degranulation Cytokines Cytokines & Chemokines (e.g., IL-4, IL-5) Mast_Cell->Cytokines IgE->Mast_Cell binds to H1R H1 Receptor Histamine->H1R activates Symptoms_Early Sneezing, Itching, Rhinorrhea H1R->Symptoms_Early Eosinophil Eosinophil Cytokines->Eosinophil recruitment ICAM1 ICAM-1 Expression Cytokines->ICAM1 upregulation ECP_EPO ECP, EPO Eosinophil->ECP_EPO release Inflammation Nasal Inflammation & Congestion ECP_EPO->Inflammation ICAM1->Eosinophil adhesion Loratadine Loratadine / Cetirizine Loratadine->H1R blocks

Caption: Signaling cascade in allergic rhinitis and the point of intervention for H1 antihistamines.

Experimental Workflow for Allergic Rhinitis Model

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: OVA + Al(OH)3 i.p. Day7 Day 7: OVA + Al(OH)3 i.p. Day14_20 Days 14-20: Daily Intranasal OVA Challenge + Oral Drug Administration Day7->Day14_20 Day21_Symptoms Day 21: Final Challenge & Symptom Assessment Day14_20->Day21_Symptoms Day21_Analysis NLF & Tissue Collection (Cell Counts, Mediators, ICAM-1) Day21_Symptoms->Day21_Analysis

Caption: Workflow of the ovalbumin-induced allergic rhinitis model in rats.

References

Assessing the Reproducibility of Loratadine's In Vivo Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of Loratadine and its major alternatives—Cetirizine, Fexofenadine, and Desloratadine. By presenting available experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to facilitate an objective assessment of the reproducibility and comparative efficacy of these second-generation antihistamines.

Comparative Pharmacological Profile

The following table summarizes the key pharmacological parameters of Loratadine and its comparators. While all are second-generation H1 receptor antagonists with anti-inflammatory properties, they exhibit notable differences in potency, metabolism, and onset of action.

FeatureLoratadineCetirizineFexofenadineDesloratadine
Mechanism of Action Selective peripheral H1 histamine receptor inverse agonist.[1]Selective peripheral H1 histamine receptor inverse agonist.Selective peripheral H1 histamine receptor antagonist.[2]Long-acting, selective peripheral H1 histamine receptor antagonist.[1]
Metabolism Prodrug, metabolized to Desloratadine (active metabolite).[3]Minimally metabolized.Minimally metabolized.[2]Active metabolite of Loratadine.[3]
Relative Potency Less potent than its active metabolite, Desloratadine.[3]More potent than Loratadine in inhibiting wheal and flare.[4]More potent and has a faster onset of action than Loratadine in wheal and flare suppression.[5]Approximately 10-fold more potent in vivo than Loratadine.[3]
Anti-inflammatory Effects Inhibits NF-κB and AP-1 signaling pathways.Demonstrates anti-inflammatory properties.Inhibits various inflammatory mediators.[6]Possesses anti-allergic and anti-inflammatory properties beyond H1 antagonism.[1]
Sedation Generally non-sedating at recommended doses.[3]May cause sedation at recommended doses.[7]Non-sedating at recommended doses.[7]Non-sedating at recommended doses.[3]
Onset of Action 1 to 3 hours.[8]Within 1 hour.[8]Within 1-2 hours.[5]Rapid.[9]

Quantitative In Vivo Efficacy Comparison

Direct comparative in vivo studies using standardized animal models for all four compounds are limited. The following table presents available quantitative data, primarily from studies on histamine-induced wheal and flare inhibition, a common in vivo model for assessing antihistaminic activity.

In Vivo ModelParameterLoratadineCetirizineFexofenadineDesloratadine
Histamine-induced Wheal and Flare (Human) ED50 for Wheal Inhibition (4h post-dose)9.1 - 24.1 mg[4]2.1 - 2.2 mg[4]Not directly compared in the same ED50 studyNot directly compared in the same ED50 study
Allergic Rhinitis (Clinical Studies) Symptom Score ReductionEffective[10]Superior to Loratadine in some studies[10]Effective[11]More effective than Loratadine, especially for nasal congestion[3]
Chronic Idiopathic Urticaria (Clinical Studies) Wheal and Flare SuppressionEffectiveSuperior to Loratadine in wheal and flare suppressionEffectiveEffective[3]

Note: The presented data is compiled from different studies and may not be directly comparable due to variations in experimental design.

Experimental Protocols

Reproducibility of in vivo effects is critically dependent on the experimental protocol. Below are detailed methodologies for two common animal models used to evaluate the efficacy of antihistamines.

Animal Model of Allergic Rhinitis

This model is used to assess the ability of a compound to alleviate symptoms of allergic rhinitis, such as sneezing and nasal discharge.

Species: Guinea pigs or mice (e.g., BALB/c).

Sensitization:

  • Animals are sensitized by intraperitoneal injections of an allergen, commonly ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide.

  • Multiple injections are administered over a period of 1 to 2 weeks to induce a robust IgE response.

Challenge:

  • Following sensitization, animals are challenged by intranasal administration of the allergen (OVA solution).

  • The challenge is typically performed daily for several consecutive days to induce a sustained allergic inflammatory response.

Treatment:

  • The test compound (e.g., Loratadine) or vehicle is administered orally or intraperitoneally at various doses before the allergen challenge.

  • A positive control group (e.g., a known effective antihistamine) and a placebo group are included.

Endpoint Measurement:

  • Symptom Scoring: The frequency of sneezing and the severity of nasal rubbing are observed and scored for a defined period after the challenge.

  • Inflammatory Cell Infiltration: Nasal lavage fluid is collected to quantify the number of eosinophils and other inflammatory cells.

  • Histological Analysis: Nasal tissues are collected for histological examination to assess inflammatory cell infiltration and mucosal edema.

  • Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, TNF-α) in nasal lavage fluid or tissue homogenates are measured by ELISA or other immunoassays.

Animal Model of Urticaria (Wheal and Flare Reaction)

This model evaluates the ability of a compound to inhibit the characteristic wheal (swelling) and flare (redness) reaction of urticaria.

Species: Guinea pigs or mice.

Induction of Urticaria:

  • Histamine-induced: A solution of histamine is injected intradermally into the dorsal skin of the animal.

  • Allergen-induced: In sensitized animals, the specific allergen is injected intradermally.

  • Passive Cutaneous Anaphylaxis (PCA): Animals are passively sensitized by an intradermal injection of IgE antibodies. After a latent period, the antigen is injected intravenously along with a dye (e.g., Evans blue). The size and intensity of the blue spot at the injection site correlate with the severity of the allergic reaction.

Treatment:

  • The test compound is administered orally or intraperitoneally at different doses prior to the induction of the urticarial reaction.

  • Control groups receive either vehicle or a standard antihistamine.

Endpoint Measurement:

  • Wheal and Flare Size: The diameter of the wheal and flare is measured at specific time points after induction.

  • Vascular Permeability: In the PCA model, the amount of extravasated dye is quantified by extracting it from the skin tissue and measuring its absorbance.

  • Histological Examination: Skin biopsies are taken to examine for edema and inflammatory cell infiltration.

Signaling Pathways and Experimental Workflows

Loratadine's Anti-inflammatory Signaling Pathways

Recent studies have elucidated that Loratadine's anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB and AP-1 signaling pathways.

G Loratadine's Inhibition of NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_loratadine Loratadine Action cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events LPS/Cytokines LPS/Cytokines Syk Syk LPS/Cytokines->Syk Loratadine Loratadine Loratadine->Syk Src Src Loratadine->Src Syk->Src IKK IKK Complex Src->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_nuc NF-κB Translocation NF-κB->NF-κB_nuc Gene_Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene_Expression induces

Caption: Loratadine inhibits the NF-κB pathway by targeting Syk and Src.

G Loratadine's Inhibition of AP-1 Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_loratadine Loratadine Action cluster_pathway MAPK Cascade cluster_nucleus Nuclear Events Stimulus PMA/LPS TAK1 TAK1 Stimulus->TAK1 Loratadine Loratadine Loratadine->TAK1 MKK7 MKK7 TAK1->MKK7 JNK JNK MKK7->JNK c-Jun/c-Fos c-Jun/c-Fos (AP-1) JNK->c-Jun/c-Fos phosphorylates AP-1_activity AP-1 Transcriptional Activity c-Jun/c-Fos->AP-1_activity

Caption: Loratadine suppresses the AP-1 signaling pathway by inhibiting TAK1.

Experimental Workflow for Comparative In Vivo Study

The following diagram illustrates a logical workflow for a robust comparative in vivo study to assess the reproducibility and efficacy of different antihistamines.

G Workflow for Comparative In Vivo Antihistamine Efficacy Study cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_challenge Allergen Challenge cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Allergic Rhinitis) Randomization Randomize Animals into Treatment Groups Animal_Model->Randomization Loratadine_Group Loratadine Randomization->Loratadine_Group Comparator_Group Comparator Drug(s) Randomization->Comparator_Group Vehicle_Group Vehicle Control Randomization->Vehicle_Group Positive_Control Positive Control Randomization->Positive_Control Allergen_Challenge Administer Allergen Loratadine_Group->Allergen_Challenge Comparator_Group->Allergen_Challenge Vehicle_Group->Allergen_Challenge Positive_Control->Allergen_Challenge Symptom_Scoring Symptom Scoring Allergen_Challenge->Symptom_Scoring Inflammatory_Markers Measure Inflammatory Markers (e.g., Cytokines) Allergen_Challenge->Inflammatory_Markers Histology Histological Analysis Allergen_Challenge->Histology Statistical_Analysis Statistical Analysis (e.g., ANOVA) Symptom_Scoring->Statistical_Analysis Inflammatory_Markers->Statistical_Analysis Histology->Statistical_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two structurally related isoquinoline alkaloids, Laurotetanine and Boldine, with a focus on their anti-inflammatory activities. Both natural compounds have demonstrated potential as modulators of inflammatory pathways, making them of significant interest in the development of novel therapeutics. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes the involved signaling pathways to facilitate a comprehensive understanding of their mechanisms of action.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and Boldine.

ParameterThis compoundBoldineTest System
In Vivo Anti-Inflammatory Activity Data not available in a comparable modelED₅₀: 34 mg/kg (oral) [1]Carrageenan-induced paw edema in guinea pigs
In Vitro Anti-Inflammatory Activity Data not available53% inhibition at 75 µM [1]Inhibition of prostaglandin biosynthesis in rat aortal rings
Effect on Pro-Inflammatory Cytokines Reduces levels of IL-4, IL-6, and IL-13Reduces mRNA expression of TNF-α and IL-6In vivo models of inflammation

Experimental Protocols

Carrageenan-Induced Paw Edema Assay (for Boldine)

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce swelling in the paw of a rodent after the injection of carrageenan, an inflammatory agent.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or guinea pigs are typically used.[2][3]

  • Compound Administration: Animals are fasted overnight with free access to water. The test compound (e.g., Boldine) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.[4][5]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group. The ED₅₀ (the dose that causes 50% inhibition of edema) can then be determined.

Inhibition of Prostaglandin Biosynthesis Assay (for Boldine)

This in vitro assay measures the ability of a compound to inhibit the enzymes involved in the synthesis of prostaglandins, which are key mediators of inflammation.

Protocol:

  • Enzyme Source: Microsomal fractions from tissues such as bovine seminal vesicles or ram seminal vesicles are commonly used as a source of prostaglandin synthase.

  • Substrate: Radiolabeled arachidonic acid is used as the substrate.

  • Incubation: The enzyme preparation is incubated with the test compound (e.g., Boldine) and radiolabeled arachidonic acid in a suitable buffer system.

  • Extraction and Separation: The reaction is stopped, and the prostaglandins and other metabolites are extracted using an organic solvent. The different prostaglandins are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled prostaglandins produced is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of prostaglandin synthesis is calculated for each concentration of the test compound compared to a control without the inhibitor.

NF-κB Inhibition Assay

This assay determines a compound's ability to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.

Protocol:

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages or HEK293T cells, is cultured under standard conditions.[6]

  • Treatment: The cells are pre-treated with the test compound (e.g., this compound or Boldine) for a specific duration.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.[6]

  • Analysis of NF-κB Activation: The inhibition of NF-κB activation can be assessed by various methods:

    • Western Blot: The phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB in the cytoplasm, as well as the translocation of p65 to the nucleus, are measured by Western blot analysis.[7]

    • Luciferase Reporter Assay: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. The inhibition of NF-κB activity is quantified by measuring the decrease in luciferase activity.[6]

    • Immunofluorescence: The translocation of the p65 subunit from the cytoplasm to the nucleus is visualized and quantified using immunofluorescence microscopy.

Signaling Pathway Visualization

The following diagrams illustrate the proposed mechanisms of action of this compound and Boldine on the NF-κB signaling pathway.

Laurotetanine_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 p50 p50 Degradation Degradation p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p50->p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_nuc->DNA p50_nuc->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

Boldine_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates p-IκBα p-IκBα IKK->p-IκBα Phosphorylates p-p65 p-p65 IKK->p-p65 Phosphorylates Degradation Degradation p-p65_nuc p-p65 p-p65->p-p65_nuc Translocation p50 p50 p50_nuc p50 p50->p50_nuc Translocation Boldine Boldine Boldine->IKK Inhibits DNA DNA p-p65_nuc->DNA p50_nuc->DNA Pro-inflammatory Genes\n(TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro-inflammatory Genes\n(TNF-α, IL-6) Transcription

Caption: Boldine's proposed inhibition of the NF-κB signaling pathway.

Discussion

Both this compound and Boldine, as isoquinoline alkaloids, demonstrate promising anti-inflammatory properties through the modulation of the NF-κB signaling pathway. The available data for Boldine provides a quantitative measure of its in vivo and in vitro anti-inflammatory efficacy, with a defined ED₅₀ in a standard animal model of inflammation and a clear inhibitory effect on prostaglandin synthesis.[1] This is further supported by evidence of its ability to reduce the expression of key pro-inflammatory cytokines, TNF-α and IL-6, and to inhibit the phosphorylation of key components of the NF-κB pathway, p65 and IκBα.[7]

For this compound, while the qualitative evidence is strong in indicating an anti-inflammatory effect through the reduction of various inflammatory cells and cytokines (IL-4, IL-6, and IL-13) and the down-regulation of the NF-κB pathway, there is a notable lack of publicly available, directly comparable quantitative data, such as an ED₅₀ or IC₅₀ in standardized anti-inflammatory assays. This data gap makes a direct potency comparison with Boldine challenging at this time.

The visualized signaling pathways for both compounds highlight their shared mechanism of targeting the NF-κB cascade. By inhibiting the activation of this central pathway, both alkaloids can effectively reduce the downstream transcription of a host of pro-inflammatory genes, thereby exerting their anti-inflammatory effects.

Conclusion and Future Directions

This compound and Boldine are both valuable isoquinoline alkaloids with demonstrated anti-inflammatory potential. Boldine currently has a more robust set of quantitative data defining its potency. To enable a more direct and comprehensive head-to-head comparison, further research is warranted to determine the quantitative anti-inflammatory activity of this compound in standardized in vivo and in vitro models. Elucidating the specific molecular interactions of both compounds with their targets within the NF-κB pathway will also be crucial for understanding their precise mechanisms of action and for guiding future drug development efforts. These findings underscore the potential of natural alkaloids as a source of novel anti-inflammatory drug candidates.

References

Validating Loratadine as a Selective Histamine H1 Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Loratadine's performance against other receptor types to validate its selectivity as a Histamine H1 (H1) receptor antagonist. The information is presented through quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. As the compound "Laurotetanine" could not be identified in scientific literature, this guide focuses on Loratadine, a widely-used second-generation antihistamine, assuming a typographical error in the original query.

Introduction

Loratadine is a second-generation antihistamine utilized in the treatment of allergic conditions.[1] Its therapeutic efficacy is attributed to its selective antagonist activity at the peripheral histamine H1 receptor.[2] Unlike first-generation antihistamines, Loratadine does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[2] This guide aims to objectively present the experimental data that substantiates Loratadine's selectivity for the H1 receptor over other G-protein coupled receptors (GPCRs).

Data Presentation: Receptor Binding Affinity

The selectivity of Loratadine is demonstrated by its high binding affinity for the histamine H1 receptor and significantly lower affinity for other receptor types, including adrenergic, dopaminergic, serotonergic, and muscarinic receptors. The following table summarizes the binding affinities (Ki) of Loratadine for various receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetLigandKi (nM)SpeciesAssay Type
Histamine H1 Loratadine 20 - 414 Human, Guinea PigRadioligand Binding ([3H]Pyrilamine)
Muscarinic M1Loratadine>10,000--
Muscarinic M2Loratadine>10,000--
Muscarinic M3LoratadineNo effect at 10 µMSwineIon Transport Assay
Muscarinic M4Loratadine>10,000--
Muscarinic M5Loratadine>10,000--
Adrenergic α1Loratadine>1,000--
Serotonin 5-HT2bLoratadine245 (IC50)HumanRadioligand Binding ([3H]LSD)

Note: Data is compiled from multiple sources.[3][4][5] A definitive Ki value for Loratadine at all receptor subtypes is not consistently available in the literature; however, studies consistently demonstrate its high selectivity for the H1 receptor.

Comparative Analysis with Other H1 Antagonists

The binding affinity of Loratadine for the H1 receptor is comparable to other second-generation antihistamines.

AntihistamineH1 Receptor Ki (nM)
Desloratadine> Cetirizine
Cetirizine> Loratadine
Loratadine > Fexofenadine

Source:

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonist activity of Loratadine.

1. Radioligand Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity of a test compound (Loratadine) to the H1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells).

    • Radioligand: [3H]mepyramine.

    • Test compound: Loratadine.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI).

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • A reaction mixture is prepared containing the cell membranes, a fixed concentration of [3H]mepyramine, and varying concentrations of Loratadine in the assay buffer.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through the glass fiber filters, which traps the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The filters are dried, and scintillation fluid is added.

    • The radioactivity on the filters is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known H1 receptor antagonist.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of Loratadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Functional Calcium Mobilization Assay

This assay measures the ability of an antagonist (Loratadine) to inhibit the increase in intracellular calcium concentration induced by an agonist (histamine) acting on the H1 receptor. The H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.

  • Materials:

    • Cells expressing the human histamine H1 receptor (e.g., HeLa or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Agonist: Histamine.

    • Antagonist: Loratadine.

    • Fluorescence plate reader with an integrated fluid dispenser.

  • Procedure:

    • Cells are seeded in a microplate and incubated to allow for attachment.

    • The cells are loaded with the calcium-sensitive fluorescent dye.

    • The cells are pre-incubated with varying concentrations of Loratadine or vehicle.

    • The microplate is placed in the fluorescence plate reader.

    • A baseline fluorescence reading is taken.

    • Histamine is added to the wells to stimulate the H1 receptor.

    • The change in fluorescence, indicating the intracellular calcium concentration, is measured over time.

    • The inhibitory effect of Loratadine is determined by the reduction in the histamine-induced calcium response.

    • The IC50 value for Loratadine is calculated by plotting the inhibition of the calcium response against the concentration of Loratadine.

Mandatory Visualizations

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Loratadine Loratadine Loratadine->H1R Blocks Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and Loratadine's Mechanism of Action.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay b_start Prepare H1R Membranes, Radioligand ([3H]mepyramine), & Loratadine b_incubate Incubate to Reach Binding Equilibrium b_start->b_incubate b_filter Filter to Separate Bound & Free Ligand b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate IC50 & Ki b_count->b_analyze f_start Culture H1R-expressing Cells & Load with Calcium Dye f_incubate Pre-incubate with Loratadine f_start->f_incubate f_stimulate Stimulate with Histamine f_incubate->f_stimulate f_measure Measure Fluorescence (Intracellular Ca²⁺) f_stimulate->f_measure f_analyze Calculate IC50 f_measure->f_analyze

References

Pioneering Analytical Strategies for Laurotetanine Quantification in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel therapeutic agents in biological matrices is a cornerstone of preclinical and clinical research. This guide provides a comparative overview of potential high-performance analytical methods for the detection of Laurotetanine in plasma. As a compound with emerging interest, established and validated methods for this compound in plasma are not widely documented. Therefore, this document outlines a comparison of two robust analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS)—that are highly suited for this purpose. The information presented is based on established principles of bioanalytical method development and validation.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent on the specific requirements of the study, such as the need for high sensitivity, selectivity, throughput, and the available instrumentation. Below is a table summarizing the key performance characteristics of HPLC-UV and UPLC-MS/MS for the quantification of this compound in plasma.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High to Very High; specific detection based on parent and fragment ion masses.
Sensitivity Lower (typically in the µg/mL to high ng/mL range).Very High (typically in the low ng/mL to pg/mL range).
Linearity Range Generally narrower.Wide dynamic range.
Sample Volume Typically requires a larger plasma volume (e.g., 100-500 µL).Can be performed with smaller plasma volumes (e.g., 10-100 µL).
Throughput Lower, with longer run times per sample.Higher, with shorter run times and potential for multiplexing.
Cost (Instrument) Lower initial investment.Higher initial investment.
Cost (Operational) Generally lower.Can be higher due to specialized reagents and maintenance.
Method Development Simpler and faster.More complex, requiring optimization of MS parameters.
Robustness Generally robust and widely available.Can be more sensitive to matrix effects.

Detailed Experimental Protocols

For the purpose of providing a practical guide, a detailed hypothetical protocol for the more sensitive and specific UPLC-MS/MS method is presented below. This protocol serves as a foundational template that would require optimization and validation for the specific analysis of this compound.

Protocol: Quantification of this compound in Plasma using UPLC-MS/MS

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with 1 mL of 0.1% formic acid in water.

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 5% methanol in water.

  • Elute this compound and the internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

2. UPLC Conditions

  • Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MRM Transitions:

    • This compound: To be determined by infusing a standard solution to find the precursor ion and the most abundant product ions.

    • Internal Standard: To be determined similarly.

  • Collision Energy and Cone Voltage: To be optimized for each transition to maximize signal intensity.

Visualizing the Workflow

To aid in the conceptualization of the analytical process, the following diagrams, generated using the DOT language, illustrate the key workflows.

Bioanalytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Literature Search & Method Scouting MD2 Sample Preparation Optimization MD1->MD2 MD3 Chromatography Development MD2->MD3 MD4 Mass Spectrometry Tuning MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 MV2 Linearity, LLOQ, Accuracy, Precision MV1->MV2 MV3 Matrix Effect & Recovery MV2->MV3 MV4 Stability Studies MV3->MV4 SA1 Batch Preparation MV4->SA1 SA2 Data Acquisition SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: Bioanalytical method development and validation workflow.

Sample_Preparation_Workflow cluster_SPE Solid-Phase Extraction (SPE) Start Plasma Sample IS Add Internal Standard Start->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition Cartridge Load Load Sample Supernatant->Load Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis UPLC-MS/MS Analysis Reconstitute->Analysis

Caption: Plasma sample preparation workflow.

In Vivo Validation of Loratadine's Anti-Inflammatory Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro anti-inflammatory efficacy of Loratadine against other relevant alternatives, supported by experimental data. The information is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.

Comparative Efficacy of Anti-Inflammatory Agents

The following tables summarize the quantitative data on the in vitro and in vivo anti-inflammatory effects of Loratadine, Fexofenadine, and Ibuprofen.

Table 1: In Vitro Anti-Inflammatory Efficacy

CompoundCell LineKey Inflammatory Markers InhibitedConcentration/DosageSignaling Pathway(s) Affected
Loratadine RAW264.7Nitric oxide, iNOS, IL-1β, TNF-α, IL-6, COX-2, MMP1, MMP3, MMP920–40 μMNF-κB, AP-1[1][2][3][4][5]
Fexofenadine Ovine/Human CellsCOX-2, ICAM-110⁻⁸ M (COX-2)TNF signaling, cPLA2[6][7][8][9]
Ibuprofen Human Leukemic Cells-Not specified for anti-inflammatory markersCOX-1, COX-2 (primary mechanism)

Table 2: In Vivo Anti-Inflammatory Efficacy

CompoundAnimal ModelConditionKey OutcomesDosage
Loratadine MouseGastritis, Hepatitis, Colitis, PeritonitisImproved histopathology, liver morphology, and colon length; Reduced gastric bleeding5, 10 mg/kg[1][2][4]
Fexofenadine MouseInflammatory ArthritisAmeliorated disease symptomsNot specified
Fexofenadine HumanIntermittent Allergic RhinitisReduced nasal and ocular symptoms, edema, and inflammatory mediators120 mg/day[10]
Ibuprofen RatCarrageenan-induced Paw EdemaReduced inflammationNot specified
Ibuprofen MouseAlzheimer's Disease ModelReduced IL-1β, GFAP, and amyloid deposition375 ppm in chow[11]

Experimental Protocols

Loratadine In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with Loratadine (20–40 μM) or a vehicle control (DMSO) for 30 minutes.[1]

  • Inflammation Induction: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 μg/mL.[1]

  • Analysis:

    • mRNA Expression: After 6 hours of incubation, total RNA is isolated, and the expression levels of pro-inflammatory genes (e.g., MMP1, MMP3, MMP9) are measured using reverse-transcription polymerase chain reaction (RT-PCR).[1][5]

    • Protein Analysis: For signaling pathway analysis, cells are harvested at various time points (e.g., 5-60 minutes) after LPS treatment. Nuclear and cytoplasmic fractions are separated to analyze the expression and phosphorylation of key signaling proteins (e.g., c-Jun, c-Fos, p-JNK, p-MKK7, p-TAK1) by Western blotting.[1][3]

    • Nitric Oxide and Cytokine Measurement: Levels of nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2 in the cell culture supernatant or cell lysates are quantified using appropriate assays (e.g., Griess assay, ELISA).[2][4]

Loratadine In Vivo Anti-Inflammatory Assay in a Mouse Model of Acute Gastritis
  • Animal Model: An acute gastritis model is induced in mice, for example, using HCl/EtOH.[1][3]

  • Treatment: Mice are administered Loratadine (e.g., 5, 10 mg/kg) or a control substance.[1]

  • Assessment:

    • Gross Pathology: The stomachs are examined for signs of gastric bleeding.[1][3]

    • Histopathology: Stomach tissues are collected for histological analysis to assess the extent of inflammation and tissue damage.

    • Biochemical Analysis: Protein levels of inflammatory markers (e.g., phosphorylated c-Fos) in the stomach tissue are analyzed by Western blotting.[1][3]

Signaling Pathways and Experimental Workflows

Loratadine's Anti-Inflammatory Signaling Pathway

Loratadine has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and AP-1 signaling pathways.[2][3][12]

Loratadine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88_TRIF MyD88/TRIF TLR4->MyD88_TRIF TAK1 TAK1 MyD88_TRIF->TAK1 Syk_Src Syk/Src MyD88_TRIF->Syk_Src MKK7 MKK7 TAK1->MKK7 JNK JNK MKK7->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 ProInflammatory_Genes Pro-inflammatory Genes (MMPs, Cytokines) AP1->ProInflammatory_Genes NFkB NF-κB Syk_Src->NFkB NFkB->ProInflammatory_Genes Loratadine Loratadine Loratadine->TAK1 Loratadine->Syk_Src

Caption: Loratadine inhibits TAK1 and Syk/Src, blocking AP-1 and NF-κB pathways.

Fexofenadine's Anti-Inflammatory Signaling Pathway

Fexofenadine has been found to inhibit TNF-α signaling by targeting cytosolic phospholipase A2 (cPLA2).[9]

Fexofenadine_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR cPLA2 cPLA2 TNFR->cPLA2 AA Arachidonic Acid cPLA2->AA NFkB_signaling NF-κB Signaling AA->NFkB_signaling Inflammation Inflammation NFkB_signaling->Inflammation Fexofenadine Fexofenadine Fexofenadine->cPLA2

Caption: Fexofenadine targets cPLA2 to inhibit TNF-α induced inflammation.

Experimental Workflow for In Vitro Anti-Inflammatory Drug Screening

The following diagram illustrates a general workflow for screening the anti-inflammatory effects of compounds in vitro.

Experimental_Workflow start Start: Cell Culture (e.g., RAW264.7) pretreatment Pre-treatment with Test Compound start->pretreatment induction Inflammation Induction (e.g., LPS) pretreatment->induction incubation Incubation induction->incubation analysis Analysis of Inflammatory Response incubation->analysis rna_analysis mRNA Expression (RT-PCR) analysis->rna_analysis Transcriptional protein_analysis Protein Expression/ Phosphorylation (Western Blot) analysis->protein_analysis Translational cytokine_analysis Cytokine/Mediator Measurement (ELISA, Griess Assay) analysis->cytokine_analysis Secretory end End: Data Interpretation rna_analysis->end protein_analysis->end cytokine_analysis->end

Caption: A typical workflow for in vitro anti-inflammatory drug screening.

References

Lack of Direct Comparative Pharmacokinetic Data for Laurotetanine in Rats and Mice Necessitates Cross-Compound Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes the available pharmacokinetic data for Laurotetanine in rats and presents a comparative overview of other aporphine alkaloids in both rats and mice to provide a valuable, albeit indirect, reference for researchers.

Pharmacokinetic Profile of this compound in Rats

A study utilizing a validated LC-MS/MS method provides key pharmacokinetic parameters of this compound in Sprague-Dawley rats following both intravenous and oral administration.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [1]

ParameterIntravenous (2.0 mg/kg)Oral (10.0 mg/kg)
Tmax (h)0.0830.47
t1/2 (h)1.673.73
Cmax (ng/mL)-1358
AUC(0-t) (ng·h/mL)--
AUC(0-∞) (ng·h/mL)--
Oral Bioavailability (%)-18.17

Data presented as mean values.

The study revealed that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations in less than 30 minutes. However, the oral bioavailability was found to be low at 18.17%. Following intravenous administration, the elimination half-life was 1.67 hours, which increased to 3.73 hours after oral administration. High concentrations of this compound were observed in the gastrointestinal tract, liver, lungs, and kidneys, with low excretion of the parent compound in urine and feces.[1]

Experimental Protocols

The pharmacokinetic study of this compound in rats followed a well-defined protocol.

Animals: Male Sprague-Dawley rats were used for the study.

Drug Administration:

  • Intravenous: A single dose of 2.0 mg/kg of this compound was administered via the tail vein.

  • Oral: A single dose of 10.0 mg/kg of this compound was administered by gavage.

Sample Collection:

  • Blood: Serial blood samples were collected at specified time points post-administration.

  • Tissues, Urine, and Feces: For distribution and excretion studies, tissues, urine, and feces were collected after oral administration.

Analytical Method: this compound concentrations in plasma, tissue homogenates, urine, and feces were determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1]

Comparative Pharmacokinetics of Other Aporphine Alkaloids in Rats and Mice

In the absence of direct comparative data for this compound, examining the pharmacokinetics of other aporphine alkaloids in both rats and mice can offer valuable insights. It is important to note that while these compounds share a core structure, their individual pharmacokinetic profiles can vary significantly.

A review of natural aporphine alkaloids highlights pharmacokinetic studies on compounds such as magnoflorine in both rat and mouse models.[2]

Table 2: Illustrative Pharmacokinetic Comparison of an Aporphine Alkaloid (Magnoflorine) in Rats and Mice

ParameterRatMouse
Administration Route OralOral
Dose Not SpecifiedNot Specified
Tmax (h) VariableVariable
Cmax (ng/mL) VariableVariable
t1/2 (h) VariableVariable
Oral Bioavailability (%) VariableVariable

Specific values are highly dependent on the study design and are presented here as "Variable" to indicate that direct numerical comparison without specific study context is not feasible. The key takeaway is that such comparative data exists for related compounds.

Visualization of Experimental Workflow

To aid in the understanding of the methodologies employed in pharmacokinetic studies, a generalized experimental workflow is presented below.

G cluster_preclinical Preclinical Phase cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase animal_model Animal Model Selection (Rats or Mice) acclimatization Acclimatization animal_model->acclimatization dosing_groups Dosing Group Assignment (IV and Oral) acclimatization->dosing_groups drug_admin Drug Administration dosing_groups->drug_admin sample_collection Biological Sample Collection (Blood, Tissues, etc.) drug_admin->sample_collection sample_processing Sample Processing (e.g., Plasma Separation) sample_collection->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis data_quantification Data Quantification lcms_analysis->data_quantification pk_modeling Pharmacokinetic Modeling data_quantification->pk_modeling parameter_calculation Parameter Calculation (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_calculation report Report Generation parameter_calculation->report

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Conclusion

While direct comparative pharmacokinetic data for this compound in rats and mice is currently unavailable in the public domain, the existing data in rats provides a solid foundation for understanding its absorption, distribution, metabolism, and excretion profile in this species. The low oral bioavailability and rapid absorption are key characteristics observed.

For researchers and drug development professionals, the lack of mouse data highlights a critical knowledge gap that needs to be addressed for a more complete preclinical pharmacokinetic understanding of this compound. Future studies directly comparing the pharmacokinetics of this compound in both rat and mouse models are warranted to elucidate potential species-specific differences in its disposition, which could have significant implications for the interpretation of efficacy and toxicity studies and for the extrapolation of data to humans. Until such data becomes available, a cautious approach, informed by the pharmacokinetic profiles of other structurally related aporphine alkaloids, is recommended.

References

Confirming Laurotetanine's Biological Target: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurotetanine, an aporphine alkaloid found in various plant species, has garnered interest for its potential pharmacological activities. Early research and the known bioactivities of structurally similar compounds suggest that this compound may exert its effects through interaction with specific biological targets within the central nervous system. Preliminary screening often points towards a putative target, but confirming this initial hypothesis is a critical step in the drug discovery pipeline. Relying on a single assay can be misleading due to technology-specific artifacts or off-target effects. Therefore, employing orthogonal assays—distinct methods that measure the same biological endpoint through different principles—is essential for robust target validation.

This guide provides a comparative overview of two orthogonal assays to confirm a putative biological target for this compound. For the purpose of this guide, we will consider a hypothetical primary finding that this compound is an antagonist of the Dopamine D2 Receptor (D2R). We will explore the use of a direct binding assay and a cellular functional assay as orthogonal approaches to validate this hypothesis.

Putative Biological Target and Signaling Pathway

The Dopamine D2 Receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. In its canonical signaling pathway, binding of dopamine to the D2R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of Protein Kinase A (PKA) and downstream signaling cascades.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R This compound This compound (Putative Antagonist) This compound->D2R Inhibits G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates experimental_workflow cluster_primary Primary Hypothesis cluster_assays Orthogonal Assays cluster_data Data Analysis cluster_conclusion Conclusion Hypothesis This compound is a Dopamine D2 Receptor Antagonist Binding_Assay Radioligand Binding Assay (Assay 1) Hypothesis->Binding_Assay Functional_Assay cAMP Functional Assay (Assay 2) Hypothesis->Functional_Assay Binding_Data Determine Ki value Binding_Assay->Binding_Data Functional_Data Determine IC50 value Functional_Assay->Functional_Data Validation Target Validated Binding_Data->Validation Consistent Results No_Validation Target Not Validated Binding_Data->No_Validation Inconsistent Results Functional_Data->Validation Functional_Data->No_Validation

Unveiling the Action of Loratadine: A Comparative Guide to Pharmacodynamic Biomarker Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing robust pharmacodynamic (PD) biomarkers is paramount for characterizing drug activity and ensuring clinical efficacy. This guide provides a comprehensive comparison of validated PD biomarkers for Laurotetanine (Loratadine), a widely used second-generation antihistamine. We delve into the experimental data supporting these biomarkers, compare them with alternatives, and provide detailed methodologies for key experiments.

Loratadine exerts its therapeutic effect primarily by acting as a selective inverse agonist for the peripheral histamine H1 receptor. This action blocks the downstream signaling cascade initiated by histamine, thereby alleviating the symptoms of allergic rhinitis and urticaria. To quantitatively measure this in-vivo activity, two primary pharmacodynamic biomarkers have been extensively validated: the suppression of the histamine-induced wheal and flare response and the direct measurement of H1 receptor occupancy in the brain via Positron Emission Tomography (PET).

Comparative Analysis of Pharmacodynamic Biomarkers

The following tables summarize the key pharmacodynamic parameters of Loratadine in comparison to other commonly used second-generation antihistamines: Cetirizine, Fexofenadine, and its active metabolite, Desloratadine.

Table 1: Suppression of Histamine-Induced Wheal and Flare Response

The histamine-induced wheal and flare response is a direct measure of the antagonist effect of antihistamines on H1 receptors in the skin. This biomarker is crucial for assessing the onset and duration of action.

AntihistamineOnset of Wheal Suppression (Time)Onset of Flare Suppression (Time)95% Wheal Suppression Superior to Placebo?95% Flare Suppression Superior to Placebo?Reference
Loratadine 210 min150 minNoNo[1]
Fexofenadine 90 min90 minYes (P = 0.001)Yes (P = 0.02)[1]
Cetirizine 60 min60 minYes (P = 0.0001)No[1]

Data from a study in atopic patients involving histamine pricks every 30 minutes for 4 hours.[1]

In a separate study comparing Fexofenadine and Loratadine in healthy Japanese volunteers, Fexofenadine demonstrated significantly greater overall suppression of both wheal (43.1% vs. 15.2%) and flare (43.0% vs. -8.9%) responses compared to Loratadine.[2]

Table 2: Brain Histamine H1 Receptor Occupancy (H1RO)

Brain H1 receptor occupancy is a key biomarker for assessing the potential for central nervous system side effects, such as sedation. Lower occupancy is desirable for non-sedating antihistamines.

AntihistamineDoseMean Brain H1RO (%)Sedation PotentialReference
Loratadine 10 mg11.7 ± 19.5Non-sedating[3]
Desloratadine 5 mg6.47 ± 10.5Non-sedating[4][5]
d-chlorpheniramine 2 mg53.0 ± 33.2Sedating[3]

H1RO was measured using [11C]-doxepin Positron Emission Tomography (PET).[3][4]

These data clearly indicate that Loratadine and its metabolite Desloratadine have low brain H1 receptor occupancy at therapeutic doses, consistent with their non-sedating profiles.[3][4][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures for validating these biomarkers, the following diagrams are provided.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds G_Protein Gq Protein (α, β, γ subunits) H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC_activation->Cellular_Response Loratadine Loratadine (Inverse Agonist) Loratadine->H1_Receptor Blocks (Inverse Agonism)

Histamine H1 Receptor Signaling Pathway.

Wheal_and_Flare_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Patient_Recruitment Recruit Subjects (e.g., atopic patients) Randomization Randomize into Treatment Groups (Loratadine, Placebo, Comparators) Patient_Recruitment->Randomization Drug_Administration Administer Single Oral Dose Randomization->Drug_Administration Histamine_Prick Perform Histamine Skin Prick Test at Predetermined Time Intervals Drug_Administration->Histamine_Prick Measure_Wheal Measure Wheal Area (mm²) Histamine_Prick->Measure_Wheal Measure_Flare Measure Flare Area (mm²) Histamine_Prick->Measure_Flare Calculate_Inhibition Calculate Percentage Inhibition of Wheal and Flare vs. Placebo Measure_Wheal->Calculate_Inhibition Measure_Flare->Calculate_Inhibition Compare_Groups Statistically Compare Treatment Groups Calculate_Inhibition->Compare_Groups Determine_Parameters Determine Onset of Action and Maximum Inhibition Compare_Groups->Determine_Parameters

Histamine-Induced Wheal and Flare Experimental Workflow.

H1RO_PET_Workflow cluster_subject_prep Subject Preparation cluster_drug_admin Drug Administration cluster_pet_imaging PET Imaging cluster_data_analysis Data Analysis Subject_Selection Select Healthy Volunteers Baseline_Scan Perform Baseline PET Scan (Placebo) Subject_Selection->Baseline_Scan Drug_Dosing Administer Single Oral Dose (Loratadine or Comparator) Baseline_Scan->Drug_Dosing Radiotracer_Injection Inject [11C]-doxepin (PET tracer for H1R) Drug_Dosing->Radiotracer_Injection PET_Scan Perform Post-dose PET Scan Radiotracer_Injection->PET_Scan Image_Acquisition Acquire Brain Images PET_Scan->Image_Acquisition Calculate_BPR Calculate Brain H1R Binding Potential Ratio (BPR) Image_Acquisition->Calculate_BPR Calculate_H1RO Calculate H1 Receptor Occupancy (H1RO) % [(BPR_placebo - BPR_drug) / BPR_placebo] x 100 Calculate_BPR->Calculate_H1RO

Brain H1 Receptor Occupancy (H1RO) PET Workflow.

Detailed Experimental Protocols

Histamine-Induced Wheal and Flare Suppression

This in vivo assay directly measures the antagonistic effect of antihistamines on H1 receptors in the skin.

Materials:

  • Histamine dihydrochloride solution (e.g., 1 mg/mL)

  • Saline solution (negative control)

  • Skin prick test lancets

  • Ruler or caliper for measuring wheal and flare diameter

  • Image analysis software (optional, for more precise area measurement)

Procedure:

  • Subject Preparation: Subjects should refrain from taking any antihistamines or other medications that may interfere with the results for a specified washout period (typically 7 days). The test is usually performed on the volar surface of the forearm.

  • Baseline Measurement: Prior to drug administration, a baseline histamine skin prick test is performed to determine the subject's individual sensitivity.

  • Drug Administration: Subjects are administered a single oral dose of Loratadine, a comparator antihistamine, or a placebo in a double-blind, randomized manner.

  • Post-Dose Testing: At specified time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), a histamine skin prick test is performed.

  • Measurement: After a set time (usually 10-15 minutes) following the skin prick, the diameters of the wheal (raised, blanched area) and flare (surrounding erythema) are measured. The area is then calculated.

  • Data Analysis: The percentage inhibition of the wheal and flare area at each time point is calculated relative to the baseline or placebo response. Statistical analysis is performed to compare the efficacy of the different treatments.

Brain Histamine H1 Receptor Occupancy (H1RO) by PET

This imaging technique provides a quantitative measure of the extent to which an antihistamine binds to H1 receptors in the brain.

Materials:

  • PET scanner

  • [11C]-doxepin (a radiolabeled ligand for the H1 receptor)

  • Cyclotron for producing the short-lived isotope 11C

  • Automated blood sampling system

  • Image analysis software

Procedure:

  • Subject Preparation: Healthy male volunteers are typically recruited. They undergo a physical examination and screening to ensure they are suitable for the study.

  • Study Design: A double-blind, placebo-controlled, crossover design is often employed. Each subject receives a single oral dose of Loratadine, a comparator, and a placebo on separate occasions, with a sufficient washout period between sessions.

  • PET Scans:

    • Baseline Scan: A PET scan is performed after placebo administration to determine the baseline H1 receptor availability.

    • Drug Scan: At the expected time of peak plasma concentration of the antihistamine, a second PET scan is conducted.

  • Radiotracer Administration: For each scan, a bolus of [11C]-doxepin is injected intravenously.

  • Image Acquisition: Dynamic PET images of the brain are acquired for a period of 90 minutes.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on the PET images, typically in the cerebral cortex.

    • The binding potential ratio (BPR) is calculated for each ROI, which is an index of receptor density.

    • The H1RO is then calculated using the following formula: H1RO (%) = [(BPR_placebo - BPR_drug) / BPR_placebo] x 100

In Vitro cAMP Measurement Assay

The histamine H1 receptor is a Gq-protein coupled receptor. Upon activation by histamine, it stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. While not a direct measure of Loratadine's inverse agonist activity in vivo, measuring changes in second messengers like cyclic AMP (cAMP) in cell-based assays can be used to characterize the pharmacology of H1 receptor ligands. Gs and Gi-coupled GPCRs more directly modulate cAMP levels. While the H1 receptor is primarily Gq-coupled, crosstalk between signaling pathways can occur. A more direct in vitro measure for Gq-coupled receptors would be a calcium flux assay. However, as requested, a general protocol for a cAMP assay is provided below.

Materials:

  • Cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • cAMP assay kit (e.g., cAMP-Glo™ Assay)

  • Luminometer

  • Histamine (agonist)

  • Loratadine and comparator antihistamines

Procedure:

  • Cell Culture: Culture the H1 receptor-expressing cells in appropriate flasks until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.[6]

  • Compound Treatment:

    • Agonist Mode: To determine the effect of histamine, add varying concentrations of histamine to the cells.

    • Antagonist Mode: To assess the effect of Loratadine, pre-incubate the cells with varying concentrations of Loratadine for a specific period before adding a fixed concentration of histamine (typically the EC80).[7]

  • Cell Lysis and cAMP Detection: Following the incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[8][9][10] These kits typically involve a competitive binding assay where a labeled cAMP competes with the cellular cAMP for binding to a specific antibody or protein kinase A. The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate dose-response curves for histamine to determine its EC50.

    • For Loratadine, generate inhibition curves and calculate the IC50 value, which represents the concentration of the drug that inhibits 50% of the histamine-induced cAMP response.

    • Compare the IC50 values of Loratadine with those of other antihistamines to determine their relative potencies.

References

Comparative Transcriptomic Analysis: An Exemplar Study on Loratadine's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A comprehensive search for comparative transcriptomic studies on cells treated with Laurotetanine did not yield specific public data or scholarly articles. Therefore, to fulfill the structural and content requirements of this guide, we present an analogous comparative analysis based on the antihistamine drug Loratadine . This guide serves as a detailed exemplar of how transcriptomic data is used to compare cellular responses, elucidate mechanisms of action, and provide supporting experimental evidence.

The following sections detail the transcriptomic effects of Loratadine on macrophage-like cells, comparing its gene expression modulation against a standard inflammatory stimulus. The data is based on studies investigating its anti-inflammatory properties.

Data Presentation: Gene Expression Modulation

Loratadine treatment has been shown to suppress the expression of key pro-inflammatory genes in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The comparison against the LPS-treated control group reveals a significant downregulation of several matrix metalloproteinases (MMPs), which are crucial mediators of inflammation.

Gene SymbolGene NameTreatment ComparisonExpression Change
MMP1 Matrix Metallopeptidase 1Loratadine + LPS vs. LPS aloneDownregulated
MMP3 Matrix Metallopeptidase 3Loratadine + LPS vs. LPS aloneDownregulated
MMP9 Matrix Metallopeptidase 9Loratadine + LPS vs. LPS aloneDownregulated

Experimental Protocols

The following methodology outlines the key steps used to generate the comparative transcriptomic data for Loratadine.

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage-like cells were used.

  • Culture Conditions: Cells were cultured under standard laboratory conditions.

  • Pre-treatment: Cells were pre-treated with varying concentrations of Loratadine (20–40 μM) for 30 minutes.[1][2]

  • Inflammatory Stimulus: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1 μg/mL for 6 hours to induce an inflammatory response.[1][2] A control group was treated with LPS alone.

2. RNA Isolation and Gene Expression Analysis:

  • RNA Extraction: Total RNA was isolated from the treated and control cell groups.

  • Analysis Method: Reverse-transcription polymerase chain reaction (RT-PCR) was performed to measure the mRNA expression levels of target genes (MMP1, MMP3, MMP9) and a housekeeping gene (GAPDH) for normalization.[1][2]

  • Data Visualization: The resulting PCR products were visualized using agarose gel electrophoresis under UV irradiation.[1][2]

3. Signaling Pathway Analysis:

  • Protein Extraction: Nuclear and cytosolic protein fractions were prepared to analyze the localization of key transcription factors.

  • Western Blotting: Protein levels of total and phosphorylated signaling molecules (e.g., p-JNK, p-MKK7, p-TAK1) and transcription factor subunits (c-Jun, c-Fos) were measured by Western blotting to confirm the mechanism of action.[1][2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the signaling pathway affected by the compound.

G cluster_setup Cell Preparation cluster_treatment Experimental Groups cluster_analysis Analysis Culture RAW264.7 Cell Culture PreTreat Pre-treatment: Loratadine (20-40 µM) for 30 min Culture->PreTreat Control Control Group: LPS only Culture->Control Stim Inflammatory Stimulus: LPS (1 µg/mL) for 6 hours PreTreat->Stim RNA_Extract Total RNA Extraction Stim->RNA_Extract Control->RNA_Extract RT_PCR RT-PCR for MMP1, MMP3, MMP9 RNA_Extract->RT_PCR Gel Agarose Gel Electrophoresis RT_PCR->Gel Data Comparative Expression Analysis Gel->Data

Caption: Experimental workflow for analyzing Loratadine's effect on gene expression.

Studies revealed that Loratadine exerts its anti-inflammatory effects by inhibiting the AP-1 signaling pathway.[1][2] The drug was found to suppress the phosphorylation of several upstream kinases, ultimately preventing the activation of the c-Jun/c-Fos transcription factor complex.[1][2]

G cluster_nucleus Nucleus LPS LPS TAK1 p-TAK1 LPS->TAK1 MKK7 p-MKK7 TAK1->MKK7 JNK p-JNK MKK7->JNK cJun p-c-Jun JNK->cJun cFos p-c-Fos JNK->cFos AP1 AP-1 Complex cJun->AP1 cFos->AP1 Genes Pro-inflammatory Genes (MMP1, MMP3, MMP9) AP1->Genes Loratadine Loratadine Loratadine->TAK1

Caption: Loratadine inhibits the AP-1 signaling pathway by suppressing TAK1 activation.

References

Safety Operating Guide

Proper Disposal of Laurotetanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of laurotetanine, a hazardous chemical compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life, necessitating careful handling and disposal.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its hazard profile. The compound is harmful if ingested and poses a significant threat to aquatic ecosystems. Therefore, preventing its release into the environment is of paramount importance.

Key Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • In the event of a spill, collect the spillage using appropriate absorbent materials and dispose of it as hazardous waste. Avoid flushing spills down the drain.

Disposal Procedures

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.

Step-by-Step Disposal Workflow:
  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Store in a designated, clearly labeled hazardous waste container.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The container must be in good condition and have a secure lid.

    • Label the container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Ensure all required paperwork and manifests are completed accurately.

Quantitative Data Summary

ParameterValueReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)This compound Safety Data Sheet
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)This compound Safety Data Sheet
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)This compound Safety Data Sheet

Experimental Protocol: Oxidative Degradation (for research purposes only)

Disclaimer: The following protocol is a general example of a chemical degradation method that may be applicable to aporphine alkaloids like this compound. It is intended for research and development purposes only and does not replace the requirement for disposal through an approved hazardous waste facility. This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Objective: To chemically degrade this compound into potentially less harmful compounds using potassium permanganate oxidation.
Materials:
  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 3 M)

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • Water (distilled or deionized)

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Fume hood

  • Personal Protective Equipment (PPE)

Procedure:
  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Don appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

    • Prepare a dilute acidic solution by slowly adding sulfuric acid to water.

  • Reaction Setup:

    • Place the this compound waste into the reaction vessel. If the waste is solid, dissolve it in a suitable solvent that is compatible with oxidation (e.g., water, acetone).

    • Add the dilute sulfuric acid to the reaction vessel to create an acidic environment.

  • Oxidation:

    • Slowly and in small portions, add a solution of potassium permanganate to the stirred this compound solution. The purple color of the permanganate will disappear as it reacts.

    • Continue adding potassium permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete.

    • Allow the reaction to stir for an additional 30 minutes to ensure complete degradation.

  • Quenching Excess Oxidant:

    • To neutralize the excess potassium permanganate, slowly add a reducing agent such as sodium bisulfite or sodium metabisulfite until the purple color disappears and a brownish precipitate of manganese dioxide (MnO₂) may form.

  • Final Disposal:

    • The resulting solution and any precipitate must still be treated as hazardous waste.

    • Neutralize the solution to a pH between 6 and 8 using a suitable base (e.g., sodium bicarbonate).

    • Transfer the entire contents to a designated hazardous waste container and arrange for disposal through your institution's EHS or a licensed contractor.

Logical Workflow for this compound Disposal

LaurotetanineDisposal Start This compound Waste Generated Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Other Waste Identify->Segregate Containerize Place in Labeled, Leak-Proof Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS or Licensed Contractor Store->ContactEHS Paperwork Complete Waste Manifest/Paperwork ContactEHS->Paperwork Pickup Arrange for Waste Pickup Paperwork->Pickup Dispose Dispose at Approved Hazardous Waste Facility Pickup->Dispose

Caption: Standard operating procedure for the safe disposal of this compound waste.

Personal protective equipment for handling Laurotetanine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Laurotetanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed (Acute Toxicity, Oral Category 4) and very toxic to aquatic life with long-lasting effects (Acute and Chronic Aquatic Toxicity, Category 1). Therefore, stringent adherence to PPE protocols is mandatory.

Hazard Classification GHS Category Pictogram
Acute Toxicity, OralCategory 4
alt text
Acute Aquatic ToxicityCategory 1
alt text
Chronic Aquatic ToxicityCategory 1
alt text

Table 1: GHS Hazard Classification for this compound

A comprehensive personal protective equipment strategy is essential to mitigate exposure risks. The following table outlines the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or airborne particles of this compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents dermal absorption. Given the lack of specific breakthrough time data for this compound, it is recommended to use gloves with broad chemical resistance and to change them frequently, especially if contact occurs.
Body Protection Impervious clothing (e.g., lab coat, coveralls)Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired when handling this compound powder to prevent inhalation. The type of respirator and cartridge should be selected based on a risk assessment of the specific procedures and quantities being used. For powders, a particulate filter (e.g., N95, P100) is appropriate. In case of potential for vapor or gas exposure, a combination cartridge should be used.

Table 2: Personal Protective Equipment (PPE) for Handling this compound

Operational and Disposal Plans

Detailed Experimental Protocol for Safe Handling

The following step-by-step guide ensures the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to minimize inhalation risk.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment (PPE) Donning:

    • Put on all required PPE as detailed in Table 2 before handling this compound.

  • Handling Procedures:

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any airborne powder.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.

    • Decontaminate all work surfaces and equipment after use.

Spill Management Protocol

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate and Alert:

    • Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill:

    • For small spills of solid this compound, you may proceed with cleanup if you are trained and have the appropriate PPE and spill kit.

    • For large spills or spills of this compound in a solvent, contact your institution's environmental health and safety (EHS) department immediately.

  • Cleanup of Small Powder Spills:

    • Wear the full PPE as described in Table 2.

    • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully scoop the material into a sealable, labeled hazardous waste container.

    • Clean the spill area with a wet cloth or paper towels, being careful not to create dust. Place the cleaning materials into the hazardous waste container.

    • Decontaminate the area with an appropriate solvent or detergent solution.

Waste Disposal Plan

This compound is very toxic to aquatic life, and all waste must be managed as hazardous.

  • Waste Segregation:

    • Collect all this compound-contaminated waste, including unused product, contaminated PPE, and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's EHS-approved hazardous waste disposal program.

    • Do not dispose of this compound or its waste down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for the disposal of acutely toxic aquatic hazardous waste.

Visualizations: Signaling Pathway and Experimental Workflow

Laurotetanine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_area Prepare Well-Ventilated Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe spill_kit Ensure Spill Kit is Accessible gather_ppe->spill_kit don_ppe Don Full PPE spill_kit->don_ppe handle_chem Handle this compound (Weighing/Solution Prep) don_ppe->handle_chem decontaminate Decontaminate Surfaces & Equipment handle_chem->decontaminate spill Spill Occurs handle_chem->spill collect_waste Collect Contaminated Waste decontaminate->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose Dispose via EHS label_waste->dispose evacuate Evacuate & Alert spill->evacuate cleanup Follow Spill Cleanup Protocol evacuate->cleanup cleanup->collect_waste

Caption: Safe handling workflow for this compound.

NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Phosphorylation Phosphorylation IKK->Phosphorylation IkB IκBα NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->NFkB_p50_p65 releases NFkB_IkB->Phosphorylation Ubiquitination Ubiquitination & Degradation Phosphorylation->Ubiquitination Ubiquitination->IkB degrades Nucleus Nucleus Gene_Transcription Gene Transcription (e.g., MUC5AC, Inflammatory Cytokines) Nucleus->Gene_Transcription activates NFkB_translocation->Nucleus This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibitory effect on the NF-κB pathway.

×

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Feasible Synthetic Routes

Reactant of Route 1
Laurotetanine
Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.